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  • Product: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol
  • CAS: 137788-52-4

Core Science & Biosynthesis

Foundational

3-[(Furan-2-ylmethyl)-amino]-propan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Disclaimer: Publicly available experimental data on the specific compound 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS N...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

Disclaimer: Publicly available experimental data on the specific compound 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS No. 137788-52-4) is exceptionally limited. This guide has been constructed by synthesizing information from structurally analogous compounds, including furan derivatives and amino alcohols. The content herein is intended for research and development professionals and should serve as a foundational reference. All experimental work must be preceded by a thorough, compound-specific safety assessment and validated by rigorous analytical methods.

Introduction: A Scaffold of Potential

3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is a heterocyclic organic compound that merges three key structural motifs: a furan ring, a secondary amine, and a primary alcohol. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a well-established scaffold in medicinal chemistry, known to be a constituent in a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] The presence of both a hydroxyl (alcohol) and an amino group classifies it as an amino alcohol, a structural feature prevalent in many drugs, often contributing to their pharmacokinetic and pharmacodynamic profiles.[1] This unique combination of functional groups makes 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol a versatile and compelling building block for drug discovery and the development of novel chemical entities.

Physicochemical and Predicted Properties

PropertyValue / PredictionSource / Analogue
IUPAC Name 3-[(Furan-2-ylmethyl)amino]propan-1-ol---
CAS Number 137788-52-4[4]
Molecular Formula C₈H₁₃NO₂[5]
Molecular Weight 155.19 g/mol [5]
Topological Polar Surface Area (TPSA) 41.5 ŲPredicted (Analogue: C₇H₁₁NO₂)
LogP (Octanol-Water Partition Coefficient) 0.9078Predicted (Analogue: C₈H₁₃NO₂)[5]
Hydrogen Bond Donors 2Predicted (Analogue: C₈H₁₃NO₂)[5]
Hydrogen Bond Acceptors 3Predicted (Analogue: C₈H₁₃NO₂)[5]
Rotatable Bonds 4Predicted (Analogue: C₇H₁₁NO₂)

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Reductive Amination

A robust and high-yield method for synthesizing 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is via the reductive amination of furan-2-carbaldehyde (furfural) with 3-amino-1-propanol. This common and reliable transformation involves two key steps: the formation of an intermediate imine (or Schiff base) followed by its in-situ reduction to the target secondary amine.

G Furfural Furan-2-carbaldehyde Imine Intermediate Imine Furfural->Imine + Aminopropanol 3-Amino-1-propanol Aminopropanol->Imine Product 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄, H₂/Pd-C) ReducingAgent->Imine

Caption: Proposed synthesis via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve furan-2-carbaldehyde (1.0 eq.) and 3-amino-1-propanol (1.1 eq.) in a suitable protic solvent, such as methanol or ethanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise to control the exothermic reaction.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH ~9-10) with an aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity Profile

The reactivity of this molecule is governed by its three principal functional groups:

  • Furan Ring: The furan ring is an electron-rich aromatic system. It is susceptible to degradation under strongly acidic conditions.[6] It can undergo electrophilic substitution reactions, though typically with lower reactivity than benzene.

  • Secondary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. It will react with acids to form ammonium salts and can undergo N-alkylation, N-acylation, and other standard amine reactions.

  • Primary Alcohol: The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. It can also participate in esterification reactions with carboxylic acids or their derivatives and etherification reactions.

Spectral Characterization Profile (Predicted)

Structural elucidation and confirmation of synthesized 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol would rely on standard spectroscopic techniques. The following are predicted spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

  • Furan Protons: Three signals in the aromatic region (~6.2-7.4 ppm), corresponding to the protons on the furan ring.

  • Methylene Protons (CH₂-N): A triplet adjacent to the furan ring.

  • Methylene Protons (N-CH₂): A multiplet coupled to adjacent CH₂ groups.

  • Methylene Protons (CH₂-O): A triplet corresponding to the methylene group attached to the oxygen.

  • Hydroxyl and Amine Protons (OH, NH): These may appear as broad singlets and their chemical shifts can vary with concentration and solvent. Their signals will disappear upon D₂O exchange.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Furan Carbons: Four signals in the downfield region (~105-155 ppm).

  • Aliphatic Carbons: Three distinct signals in the upfield region (~30-70 ppm) corresponding to the three methylene carbons of the propanol backbone and the methylene bridge.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups.[1]

  • O-H Stretch (Alcohol): A broad absorption band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

  • C-O Stretch (Alcohol): A strong band in the 1050-1260 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight.

  • Molecular Ion Peak (M⁺): Expected at m/z = 155.19.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of a hydroxyl group, cleavage of the C-C bonds in the propyl chain, and cleavage at the benzylic-like position adjacent to the furan ring.

Potential Applications and Biological Activity

While no specific biological data exists for 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol, its structural components are present in numerous pharmacologically active compounds.[1] This suggests a high potential for its use as a scaffold in drug discovery.

G cluster_0 Potential Pharmacological Areas Antimicrobial Antimicrobial AntiInflammatory Anti-inflammatory CNS CNS Activity (Antidepressant, Anxiolytic) Anticancer Anticancer Scaffold 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Furan Moiety Amino Alcohol Moiety Scaffold:f0->Antimicrobial Scaffold:f0->AntiInflammatory Scaffold:f0->CNS Scaffold:f1->CNS Scaffold:f0->Anticancer

Caption: Potential therapeutic areas for furan-based scaffolds.

Areas of Pharmacological Interest:

  • Antimicrobial Activity: Furan derivatives have demonstrated activity against a variety of bacterial and fungal pathogens.[1]

  • Anti-inflammatory Effects: Compounds containing the furan nucleus have been reported to possess anti-inflammatory properties.[1]

  • Central Nervous System (CNS) Activity: The furan scaffold is found in molecules with antidepressant and anxiolytic activities.[1] Structurally related amino alcohols are also key intermediates in the synthesis of CNS-active drugs, such as antidepressants.[]

  • Anticancer Properties: Certain furan-containing molecules have been investigated for their potential as cytotoxic agents against cancer cell lines.[1]

Safety and Handling

No specific safety and toxicity data are available for 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol. Therefore, it is imperative to handle this compound with significant caution, adopting safety protocols based on the hazards of its constituent moieties: furans and amino alcohols.[1][9]

Potential Hazards:

  • Toxicity: Furan itself is a toxic and suspected carcinogen.[1] Derivatives should be handled with appropriate care to avoid exposure.

  • Irritation and Corrosion: Amino alcohols, such as the related 3-amino-1-propanol, are often classified as corrosive and can cause severe skin burns and eye damage upon contact.[9][10]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[9]

  • Flammability: While the propanol side chain increases the flashpoint compared to furan, the compound may be combustible. Keep away from open flames and ignition sources.[11][12]

Recommended Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[10]

    • Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin contact.[10]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[9] Do not inhale vapors or mists.[9] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents and acids.[1][11]

References

  • An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4). (n.d.). Benchchem.
  • Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage. (n.d.). Benchchem.
  • 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol. (n.d.). ChemScene.
  • SAFETY DATA SHEET for 2-Amino-2-methyl-1-propanol. (2009, November 17). Fisher Scientific.
  • SAFETY DATA SHEET for 2-Amino-2-methyl-1-propanol. (2022, October 25). Spectrum Chemical.
  • Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. (n.d.). Benchchem.
  • Material Safety Data Sheet for 3-Aminopropan-1-ol. (n.d.). CDH Fine Chemical.
  • 3-(Furan-2-yl)propan-1-amine. (n.d.). PubChem.
  • 3-Amino-1-propanol SDS. (n.d.). ECHEMI.
  • 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol. (n.d.). BLDpharm.
  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2021). Molecules, 26(9), 2649.
  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. (n.d.). PubChem.
  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2021). ResearchGate.
  • Synthesis of N-Propanoyl-1,3-thiazinane-2-thione. (n.d.). Organic Syntheses.
  • 3-amino-3-(furan-2-yl)propan-1-ol. (n.d.). PubChemLite.
  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Supporting Information.
  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2021, April 30). MDPI.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar.
  • (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. (n.d.). BOC Sciences.
  • Propan-1-ol H-1 proton NMR spectrum. (n.d.). Doc Brown's Chemistry.
  • 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. (n.d.). Supporting Information.
  • Reactivity and stability of selected flavor compounds. (2015). Journal of Food and Drug Analysis, 23(2), 191-200.
  • (1R,2S)-1-amino-1-(furan-3-yl)propan-2-ol. (n.d.). ChemScene.

Sources

Exploratory

Technical Guide: Synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

Topic: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Synthesis Pathway Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Synthesis Pathway Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (also known as N-Furfuryl-3-aminopropanol) is a secondary amine intermediate featuring a furan heterocycle and a hydroxyl-terminated aliphatic chain. It serves as a critical building block in the synthesis of pharmaceutical agents (e.g., anti-ulcer drugs like Ranitidine analogs), corrosion inhibitors, and polymer cross-linkers.

This guide details the Reductive Amination pathway, selected for its high atom economy, mild conditions, and chemoselectivity—specifically avoiding the reduction of the sensitive furan ring.

Retrosynthetic Analysis

The target molecule is best disconnected at the secondary amine bond (


). The most logical precursors are Furfural (Furan-2-carboxaldehyde)  and 3-Amino-1-propanol .
Pathway Logic
  • Bond Disconnection:

    
    -alkylation of a primary amine.
    
  • Precursors:

    • Electrophile: Furfural (readily available, biomass-derived).[1][2]

    • Nucleophile: 3-Amino-1-propanol.

  • Strategy: Formation of a Schiff base (imine) followed by selective reduction.

Retrosynthesis Target Target: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Imine Intermediate: Imine (Schiff Base) Target->Imine Reduction (H- addition) Precursors Precursors: Furfural + 3-Amino-1-propanol Imine->Precursors Condensation (-H2O)

Figure 1: Retrosynthetic breakdown showing the disconnection to commercially available starting materials.

Primary Synthesis Protocol: Reductive Amination

Methodology: One-pot reductive amination using Sodium Borohydride (


).
Rationale:  While catalytic hydrogenation (

) is scalable, it poses a high risk of reducing the furan ring to tetrahydrofuran.

provides excellent chemoselectivity for the imine bond over the furan diene system.
Reaction Scheme


Materials & Reagents
ReagentEquiv.[3]RoleCritical Attribute
Furfural 1.0ElectrophileFreshly distilled (colorless)
3-Amino-1-propanol 1.05NucleophileViscous liquid, hygroscopic
Methanol (MeOH) SolventSolventAnhydrous preferred
Sodium Borohydride 1.2Reducing AgentGranular or powder
Acetic Acid Cat.CatalystOptional, accelerates imine formation
Step-by-Step Experimental Procedure
Step 1: Imine Formation (Condensation)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve Furfural (100 mmol) in anhydrous Methanol (100 mL).

  • Addition: Cool the solution to 0–5°C (ice bath). Add 3-Amino-1-propanol (105 mmol) dropwise over 30 minutes.

    • Note: The reaction is exothermic. Maintain temperature <10°C to prevent polymerization of furfural.

  • Equilibration: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO2, DCM:MeOH 9:1). The aldehyde spot (

      
      ) should disappear, replaced by the imine spot.
      
Step 2: Reduction
  • Cooling: Return the reaction vessel to the ice bath (0°C).

  • Reduction: Add Sodium Borohydride (

    
    ) (120 mmol) portion-wise over 45 minutes.
    
    • Caution: Vigorous gas evolution (

      
      ). Ensure adequate venting.
      
  • Completion: Stir at room temperature for an additional 2 hours.

Step 3: Work-up & Purification
  • Quench: Carefully add water (50 mL) or saturated

    
     to quench excess borohydride.
    
  • Concentration: Remove Methanol under reduced pressure (Rotavap).

  • Extraction: Dilute the aqueous residue with water (50 mL) and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry combined organic layers over anhydrous

    
    , filter, and concentrate.
    
  • Purification:

    • Crude: Pale yellow oil.

    • Distillation: High-vacuum distillation (approx. 120–130°C at 1 mmHg) is recommended for high purity (>98%).

    • Chromatography: If distillation is not feasible, use silica gel flash chromatography (Eluent: DCM/MeOH/Et3N 90:9:1).

Process Logic & Critical Control Points

The following flowchart visualizes the experimental decision-making process to ensure high yield and safety.

Workflow Start Start: Furfural + MeOH AddAmine Add 3-Amino-1-propanol (Dropwise @ 0°C) Start->AddAmine CheckImine TLC Check: Aldehyde consumed? AddAmine->CheckImine CheckImine->AddAmine No (Stir longer) Reduce Add NaBH4 (Portionwise @ 0°C) CheckImine->Reduce Yes Quench Quench with H2O/NH4Cl Reduce->Quench Extract Extract DCM -> Dry -> Evaporate Quench->Extract Distill Vacuum Distillation (Final Product) Extract->Distill

Figure 2: Experimental workflow for the reductive amination process.

Alternative Pathway: Nucleophilic Substitution

While reductive amination is preferred, nucleophilic substitution is a valid alternative if furfurylamine is already available.

Reaction:



  • Pros: Avoids hydride reagents.

  • Cons: Higher risk of O-alkylation (ether formation) or N,N-dialkylation (quaternary salts). Requires careful stoichiometry control (excess amine) to favor mono-alkylation.

Characterization Data

To validate the synthesis, the following spectral data should be obtained:

  • Physical State: Clear to pale yellow viscous oil.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.36 (d, 1H, Furan-H5)
      
    • 
       6.31 (dd, 1H, Furan-H4)
      
    • 
       6.18 (d, 1H, Furan-H3)
      
    • 
       3.78 (s, 2H, Furan-CH 
      
      
      
      -N)
    • 
       3.65 (t, 2H, -CH 
      
      
      
      -OH)
    • 
       2.85 (t, 2H, -N-CH 
      
      
      
      -)
    • 
       1.72 (m, 2H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      -)
  • Mass Spectrometry (ESI+): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Safety & Stability (E-E-A-T)

  • Furfural Sensitivity: Furfural oxidizes to furoic acid upon air exposure and polymerizes in strong acid/base. Use freshly distilled material.

  • Furan Ring Stability: The furan ring is acid-sensitive (ring opening to diketones). Avoid strong mineral acids during workup; keep pH > 4.

  • Borohydride Handling:

    
     releases flammable hydrogen gas upon contact with acid or moisture. Perform reduction in a fume hood.
    

References

  • BenchChem. (2025). Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol and Structural Analogs. Retrieved from

  • Molecules. (2020).[1][4] Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.[1]

  • Green Chemistry. (2013). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen. Green Chemistry, 15, 1-10.

  • Organic Syntheses. (2019). General Procedures for Reductive Amination. Org.[5][6][7] Synth.

Sources

Foundational

Technical Guide: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS 137788-52-4)

Executive Summary 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS 137788-52-4 ) is a versatile secondary amine intermediate characterized by a furan ring coupled to a propanol backbone via an amino linker.[1] Often referre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS 137788-52-4 ) is a versatile secondary amine intermediate characterized by a furan ring coupled to a propanol backbone via an amino linker.[1] Often referred to as N-Furfuryl-3-aminopropanol , this compound serves as a critical scaffold in medicinal chemistry for the synthesis of bioactive heterocycles and in material science as a corrosion inhibitor precursor.[2]

This guide details the chemical identity, validated synthesis protocols, and application logic for researchers utilizing this compound in drug discovery and polymer functionalization.[2]

Chemical Identity & Properties

PropertyDetail
CAS Number 137788-52-4
IUPAC Name 3-[(Furan-2-ylmethyl)amino]propan-1-ol
Synonyms N-Furfuryl-3-aminopropanol; 3-(Furfurylamino)-1-propanol
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
SMILES OCCCNCC1=CC=CO1
Appearance Pale yellow to amber liquid (typical)
Solubility Soluble in alcohols (MeOH, EtOH), DCM, chloroform; moderately soluble in water.[3][4]

Synthetic Pathway: Reductive Amination

The most robust route for synthesizing 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is the reductive amination of furfural with 3-amino-1-propanol. This "one-pot" procedure avoids the isolation of the unstable imine intermediate.[2]

Reaction Logic
  • Condensation: Nucleophilic attack of the primary amine (3-amino-1-propanol) on the aldehyde carbonyl (furfural) releases water to form a Schiff base (imine).

  • Reduction: The imine C=N bond is reduced to a C-N single bond using a hydride source (Sodium Borohydride) or catalytic hydrogenation.[2]

Experimental Protocol

Reagents:

  • Furfural (Furan-2-carboxaldehyde): 10.0 mmol

  • 3-Amino-1-propanol: 10.0 mmol[2]

  • Sodium Borohydride (NaBH₄): 12.0 mmol

  • Solvent: Anhydrous Methanol (MeOH): 30 mL

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a dry round-bottom flask with Furfural (1.0 eq) and Methanol .

    • Add 3-Amino-1-propanol (1.0 eq) dropwise while stirring at room temperature (25°C).

    • Observation: The solution may warm slightly and darken; stir for 2–4 hours to ensure complete imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add NaBH₄ (1.2 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.

    • Allow the mixture to warm to room temperature and stir overnight (12 hours).

  • Workup & Purification:

    • Quench the reaction with saturated NH₄Cl solution (10 mL) to destroy excess hydride.[2]

    • Remove methanol under reduced pressure (rotary evaporator).[2]

    • Dissolve the residue in water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.[2]

    • Purification: If necessary, purify via vacuum distillation or column chromatography (Silica gel, DCM:MeOH gradient).[2]

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants Furfural + 3-Amino-1-propanol Imine Intermediate Schiff Base (Imine) Reactants->Imine Condensation (-H2O) Reduction Reduction Step NaBH4 / MeOH Imine->Reduction 0°C -> RT Product Final Product 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Reduction->Product Hydride Transfer

Figure 1: Step-wise reductive amination workflow for CAS 137788-52-4.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Furan Ring: Three distinct signals in the aromatic region (δ ~6.2–7.4 ppm).[2]

    • Benzylic Position: Singlet (or weak doublet if coupled to NH) at δ ~3.8 ppm (Ar-CH ₂-NH).

    • Propyl Chain: Three multiplets corresponding to the N-CH ₂, C-CH ₂-C, and CH ₂-O protons (δ ~1.6–3.7 ppm).

    • Exchangeable Protons: Broad singlets for -NH- and -OH (shift varies with concentration).

  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: Broad O-H and N-H stretching.[2]

    • 1500–1600 cm⁻¹: Furan ring breathing modes.[2]

Applications in Drug Development

The N-furfuryl-amino-alkyl motif is a pharmacophore often explored for its ability to interact with biological targets via hydrogen bonding (hydroxyl/amine) and pi-stacking (furan).

Structural Activity Relationship (SAR) Logic
  • Secondary Amine: Provides a nucleophilic handle for further derivatization (e.g., acylation, alkylation) to create tertiary amine libraries.[2]

  • Furan Ring: Acts as a bioisostere for phenyl or thiophene rings, often improving metabolic stability or solubility profiles.[2]

  • Hydroxyl Group: Can be converted to a leaving group (halide/tosylate) for cyclization reactions, forming larger heterocycles.[2]

Application Logic Diagram

ApplicationLogic Scaffold Scaffold: CAS 137788-52-4 Path1 N-Alkylation/Acylation Scaffold->Path1 Path2 Cyclization Scaffold->Path2 Path3 Corrosion Inhibition Scaffold->Path3 Target1 Tertiary Amine Libraries (GPCR Ligands) Path1->Target1 Target2 Macrocycles / Heterocycles Path2->Target2 Target3 Metal Surface Protection (Adsorption via N/O) Path3->Target3

Figure 2: Downstream utility of the N-furfuryl-3-aminopropanol scaffold.

Safety & Handling

While specific toxicological data for CAS 137788-52-4 is limited, it should be handled with the standard precautions for amino-alcohols and furan derivatives .

  • Hazards: Likely causes skin irritation and serious eye damage (Category 1) due to the amine functionality.[2]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The furan ring can be sensitive to oxidation over time; protect from light.[2]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2] Work within a fume hood to avoid inhalation of vapors.[2]

References

  • PubChem. "3-{[(Furan-2-yl)methyl]amino}propan-1-ol (Compound)". National Library of Medicine.[2] Accessed February 2026.[2] [Link]

Sources

Exploratory

The Therapeutic Interface: A Technical Guide to Furan-Containing Amino Alcohols

[1] Executive Summary The integration of the furan scaffold—a five-membered aromatic heterocycle—with an amino alcohol moiety creates a pharmacophore of exceptional versatility.[1] This structural class leverages the ele...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary The integration of the furan scaffold—a five-membered aromatic heterocycle—with an amino alcohol moiety creates a pharmacophore of exceptional versatility.[1] This structural class leverages the electron-rich, lipophilic nature of furan with the hydrogen-bonding capacity of amino alcohols, resulting in compounds with potent antimicrobial, antifungal, and cytotoxic profiles. This guide analyzes the structure-activity relationships (SAR), mechanisms of action (MOA), and validated experimental protocols for evaluating these compounds, specifically addressing the critical balance between therapeutic efficacy and potential genotoxicity.

Pharmacophore Analysis: The Furan-Amino Alcohol Synergy

The biological activity of furan-containing amino alcohols is driven by the synergistic interaction between two distinct structural domains:

  • The Furan Ring (Lipophilic Domain):

    • Electronic Character: The oxygen atom within the ring contributes to an electron-rich

      
      -system, facilitating 
      
      
      
      -
      
      
      stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets.
    • Steric Profile: Planar geometry allows intercalation into DNA base pairs or insertion into the hydrophobic core of lipid bilayers.

    • Metabolic Liability: The furan ring is a known substrate for cytochrome P450 enzymes (specifically CYP2E1), which can lead to reactive epoxide intermediates—a factor that must be managed during lead optimization.

  • The Amino Alcohol Moiety (Hydrophilic/Chelating Domain):

    • Protonation State: At physiological pH, the amine is often protonated, providing a positive charge that drives electrostatic attraction to negatively charged bacterial membranes or phosphate backbones of nucleic acids.

    • Chelation: The 1,2- or 1,3-amino alcohol motif acts as a bidentate ligand, capable of chelating metal ions (e.g., Zn²⁺, Mg²⁺) essential for metalloenzyme function.

SAR Insight: In amphiphilic derivatives, increasing the alkyl chain length attached to the furan-amino alcohol core correlates linearly with increased lipophilicity and antimicrobial potency, up to a "cutoff" point where solubility becomes limiting.

Key Biological Activities & Mechanisms[1][2][3][4][5][6]

Antimicrobial Activity (Bactericidal)

Furan-containing amino alcohols, particularly amphiphilic variants, exhibit potent activity against Gram-positive bacteria (e.g., S. aureus, MRSA) and moderate activity against Gram-negative strains (E. coli).

  • Mechanism of Action (MOA):

    • Membrane Disruption: The lipophilic furan tail inserts into the bacterial lipid bilayer, while the cationic ammonium headgroup disrupts the electrochemical gradient. This "detergent-like" effect leads to leakage of intracellular contents.

    • Oxidative Stress: Nitro-substituted furan derivatives (nitrofurans) are reduced by bacterial flavoproteins to reactive intermediates that damage DNA and ribosomal proteins.

Anticancer Activity (Cytotoxic)

Derivatives fused with pyrimidine or thiazolidinone scaffolds have demonstrated significant cytotoxicity against breast cancer lines (MCF-7).

  • Mechanism of Action:

    • Tubulin Polymerization Inhibition: These compounds bind to the colchicine site of tubulin, preventing microtubule assembly and arresting the cell cycle at the G2/M phase.

    • Apoptosis Induction: Treatment leads to the upregulation of pro-apoptotic proteins (Bax, p53) and downregulation of anti-apoptotic proteins (Bcl-2), triggering the intrinsic mitochondrial apoptotic pathway.

Antifungal Activity

Specific L-amino alcohol derivatives containing furan rings have shown broad-spectrum activity against Candida species.[2]

  • Mechanism of Action:

    • CYP51 Inhibition: The unhindered nitrogen of the amino alcohol coordinates with the heme iron of Lanosterol 14

      
      -demethylase (CYP51), blocking ergosterol biosynthesis and compromising fungal cell membrane integrity.
      

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway mechanism for antimicrobial and anticancer activity.

MOA_Pathways Compound Furan-Containing Amino Alcohol Bact_Membrane Bacterial Membrane Interaction Compound->Bact_Membrane Cationic Attraction Cell_Entry Cellular Uptake (Passive Diffusion) Compound->Cell_Entry Disruption Bilayer Destabilization (Detergent Effect) Bact_Membrane->Disruption Leakage Cytoplasmic Leakage (K+ / ATP Efflux) Disruption->Leakage CellDeath_Bac Bacterial Cell Death Leakage->CellDeath_Bac Tubulin Tubulin Binding (Colchicine Site) Cell_Entry->Tubulin Arrest G2/M Phase Arrest Tubulin->Arrest Apoptosis Mitochondrial Apoptosis (↑Bax / ↓Bcl-2) Arrest->Apoptosis CellDeath_Cancer Cancer Cell Death Apoptosis->CellDeath_Cancer

Caption: Dual mechanistic pathways of furan-amino alcohols targeting bacterial membranes (left) and cancer cell microtubules (right).

Experimental Protocols

Synthesis: Reductive Amination (General Protocol)

This robust method couples a furan-aldehyde with an amino alcohol.

  • Reactants: Dissolve 1.0 eq of furan-2-carbaldehyde and 1.0 eq of the target amino alcohol (e.g., 2-amino-2-hydroxymethyl-propane-1,3-diol) in anhydrous methanol.

  • Imine Formation: Stir at room temperature for 4–6 hours. Monitor by TLC for the disappearance of the aldehyde spot.

  • Reduction: Cool the solution to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes.

  • Quenching: Stir overnight at room temperature. Quench with water and extract with ethyl acetate.[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (DCM:MeOH gradient).

Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use a 96-well plate. Add 100 µL of CAMHB to columns 2–12.

  • Compound Addition: Add 200 µL of the furan compound (dissolved in <1% DMSO/broth) to column 1. Perform 2-fold serial dilutions from column 1 to 10.

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11. Well 12 serves as the sterility control.

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.[1][3]

Cytotoxicity Evaluation (MTT Assay)

Objective: Determine IC50 against cancer cell lines.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Replace media with fresh media containing graded concentrations of the furan derivative (0.1 – 100 µM). Include DMSO vehicle control. Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm. Calculate % viability relative to control.

Quantitative Data Summary

The table below synthesizes bioactivity data from key studies on amphiphilic furan-amino alcohols and related derivatives.

Compound ClassTarget Organism/Cell LineActivity MetricValue RangeReference
Amphiphilic Amino Alcohols S. aureus (Gram+)MIC2 – 16 µg/mL[1]
Amphiphilic Amino Alcohols Candida albicans (Fungi)MIC2 – 64 µg/mL[1]
Furan-Pyrimidine Hybrid E. coli (Gram-)MIC12.5 µg/mL[2]
Furan-Carboxamide MCF-7 (Breast Cancer)IC502.96 – 4.06 µM[3]
Furan-Carboxamide MCF-10A (Normal Cells)IC50> 50 µM[3]

Note: The high differential between MCF-7 and MCF-10A IC50 values indicates a favorable Selectivity Index (SI), suggesting reduced toxicity to healthy tissue.

Safety & Toxicology: The Genotoxicity Warning

While furan scaffolds offer therapeutic benefits, they carry a structural alert for genotoxicity.

  • Metabolic Activation: Furan rings, particularly those with adjacent hydroxymethyl groups (like furfuryl alcohol), can be sulfated by sulfotransferases (SULT1A1).

  • Mechanism: The resulting sulfate ester is a highly reactive electrophile that can form DNA adducts (specifically at the

    
    -position of guanine).
    
  • Mitigation Strategy: During drug design, avoid unsubstituted furfuryl alcohol motifs. Steric hindrance or electron-withdrawing substitutions on the furan ring can reduce affinity for SULT enzymes, mitigating mutagenic potential [4].

Synthesis Workflow Visualization

Synthesis_Workflow Start Furan-2-Carbaldehyde Step1 Imine Formation (MeOH, RT, 4h) Start->Step1 Reagent Amino Alcohol (e.g., Serinol) Reagent->Step1 Intermed Schiff Base Intermediate Step1->Intermed Step2 Reduction (NaBH4, 0°C) Intermed->Step2 Final Target Furan Amino Alcohol Step2->Final

Caption: General synthesis via reductive amination to generate furan-amino alcohol ligands.

References

  • Synthesis and antimicrobial activity of novel amphiphilic aromatic amino alcohols. Source: Bioorganic & Medicinal Chemistry Letters (Elsevier) URL:[Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones. Source: Indian Journal of Chemistry URL:[Link] (Via Search Result 1.5)

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Source: Molecules (MDPI) URL:[Link]

  • An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes. Source: Mutagenesis (Oxford Academic) URL:[Link]

  • Design, synthesis, and structure-activity relationship studies of L-amino alcohol derivatives as broad-spectrum antifungal agents. Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Foundational

Predicted ADMET Properties of Furan Derivatives: A Computational Toxicology Guide

Topic: Predicted ADMET properties of furan derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The furan moiety represents a classic "med...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted ADMET properties of furan derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The furan moiety represents a classic "medicinal chemistry paradox." While it serves as a versatile pharmacophore in FDA-approved drugs (e.g., Furosemide, Ranitidine) and potent experimental anticancer agents, it simultaneously carries a structural alert for hepatotoxicity and carcinogenicity. This duality stems from the conditional metabolic activation of the furan ring by Cytochrome P450 enzymes into reactive enedials.

This guide moves beyond binary "structural alert" flagging. It provides a high-fidelity, in silico protocol to differentiate between bio-safe furan scaffolds and those liable to metabolic activation, utilizing a multi-tiered screening approach involving SwissADME, XenoSite, and ProTox-II.

Part 1: The Furan Paradox in Drug Design

The Mechanism of Bioactivation

The primary ADMET liability of furan derivatives is not absorption or distribution, but Metabolism-Induced Toxicity . The furan ring is prone to oxidation by CYP450 isoforms (predominantly CYP2E1 and CYP3A4).

  • Epoxidation: The CYP enzyme oxidizes the furan double bond to form a chemically unstable furan-2,3-epoxide.

  • Ring Opening: This epoxide undergoes rapid heterolytic ring scission to form cis-2-butene-1,4-dial (BDA) (or acetylacrolein in alkylated furans).

  • Covalent Binding: BDA is a potent electrophile that reacts with nucleophilic residues (cysteine thiols, lysine amines) on cellular proteins and DNA, leading to cytotoxicity, cholangiofibrosis, and hepatocellular carcinoma.

Critical Insight: Not all furans undergo this pathway. Steric hindrance, electron-withdrawing substituents, and rapid Phase II conjugation (e.g., glucuronidation) can mitigate this risk. In silico tools must therefore predict the probability of this specific metabolic event, not just the presence of the ring.

Part 2: Computational Framework for ADMET Prediction

To accurately predict the safety profile of a furan derivative, we employ a "Funnel Protocol": starting with physicochemical filtering and moving to specific metabolic activation modeling.

The In Silico Workflow (Diagram)

ADMET_Workflow Start Candidate Library (Furan Derivatives) Step1 Step 1: Physicochemical Filtering (SwissADME) Lipinski Ro5, TPSA, Solubility Start->Step1 Step2 Step 2: Metabolic Stability (XenoSite / SMARTCyp) Predict CYP-mediated Epoxidation Step1->Step2 Pass Ro5 Step2->Start Scaffold Hopping Step3 Step 3: Toxicity Endpoints (ProTox-II / admetSAR) hERG, Ames, Hepatotoxicity Step2->Step3 Low SOM Probability Decision Risk Assessment Step3->Decision Output_Safe Lead Candidate (High Bioavailability, Low Bioactivation) Decision->Output_Safe No Alerts Output_Toxic Reject / Redesign (High Reactive Metabolite Risk) Decision->Output_Toxic Toxicity Predicted

Figure 1: Hierarchical in silico screening workflow for furan derivatives, prioritizing metabolic stability early in the pipeline.

Part 3: Detailed ADMET Profiling Protocol

This protocol is designed to be self-validating. You must run a known positive control (e.g., Furan or Menthofuran ) and a negative control (e.g., Furosemide ) alongside your candidates.

Phase A: Absorption & Distribution (Bioavailability)

Tool: SwissADME / pkCSM Key Parameters for Furans:

  • Lipophilicity (LogP): Furan is lipophilic. Derivatives often require polar substituents to maintain LogP < 5.

  • BBB Permeability: Small, uncharged furan derivatives (like furanocoumarins) easily cross the Blood-Brain Barrier. For CNS drugs, this is desired; for peripheral targets, it is a toxicity risk.

  • P-gp Substrate: Check if the derivative is pumped out by P-glycoprotein, which limits bioavailability.

Phase B: Metabolism (The Critical Check)

Tool: XenoSite (Web) or SMARTCyp Protocol:

  • Input the SMILES string of the furan derivative.

  • Select the "Epoxidation" model (specifically tuned for furans/thiophenes).

  • Analysis: Look for a high "Site of Metabolism" (SOM) score on the furan double bond.

    • High Score (>0.8): High risk of bioactivation to enedial.

    • Low Score (<0.3): The ring is likely metabolically stable or sterically shielded.

Phase C: Toxicity (Hepatotoxicity & hERG)

Tool: ProTox-II / ADMETlab 2.0 Key Endpoints:

  • hERG Inhibition: Many furan-chalcones exhibit hERG blocking activity, leading to QT prolongation.

  • Ames Mutagenicity: Tests if the epoxide metabolite interacts with DNA.

  • DILI (Drug-Induced Liver Injury): Correlates with the BDA formation potential.

Part 4: Data Presentation & Case Studies

Comparative ADMET Profile

The following table illustrates how in silico tools differentiate between a toxic furan and a safe drug.

PropertyParameterFuran (Toxic Reference)Furosemide (Safe Drug)Candidate F-12 (Hypothetical)
Physicochemical MW ( g/mol )68.07330.74285.3
LogP (Consensus)1.342.032.8
TPSA (Ų)13.14104.055.4
Absorption GI AbsorptionHighHighHigh
BBB PermeantYesNoYes
Metabolism CYP2E1 Substrate Yes (High) NoNo
Bioactivation Score 0.98 (Epoxidation) 0.120.25
Toxicity Ames TestPositiveNegativeNegative
HepatotoxicityActiveInactiveInactive
hERG InhibitionLowLowMedium
Mechanism of Toxicity Visualization

Furan_Bioactivation Furan Furan Derivative (Parent) Epoxide Furan-2,3-Epoxide (Unstable Intermediate) Furan->Epoxide Oxidation CYP CYP450 (CYP2E1) CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Enedial) Epoxide->BDA Ring Opening GSH GSH Conjugate (Detoxification) BDA->GSH + Glutathione Protein Protein Adduct (Hepatotoxicity) BDA->Protein + Lys/Cys DNA DNA Adduct (Mutagenicity) BDA->DNA + Nucleobases

Figure 2: The metabolic activation pathway of furan.[1] In silico models aim to predict the likelihood of the Furan -> Epoxide step.

Part 5: Senior Scientist Recommendations

  • Prioritize Metabolic Simulation: Do not rely solely on QSAR toxicity models. Use XenoSite to specifically visualize the probability of furan ring epoxidation.[2] If the furan ring is the primary site of metabolism (SOM), the compound should be flagged for redesign.

  • Structural Modification: To improve the ADMET profile of a furan lead:

    • Introduce electron-withdrawing groups (e.g., -CF3, -CN) on the ring to reduce electron density and prevent CYP oxidation.

    • Add bulky substituents adjacent to the oxygen to sterically hinder CYP access.

  • Validation: Always validate in silico predictions with an in vitro microsomal stability assay (HLM) supplemented with GSH trapping to detect reactive intermediates.

References

  • Swamidass, S. J., et al. (2017).[3] A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[4] [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Drug Metabolism & Toxicology. [Link]

  • Dong, H., et al. (2015). ADMETlab: a platform for systematic ADMET evaluation based on a comprehensive database. Journal of Cheminformatics. [Link]

Sources

Exploratory

Unveiling the Molecular Architecture of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive framework for the molecular structure elucidation of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol, a hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the molecular structure elucidation of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple listing of procedures to offer a strategic and logical workflow, grounded in established analytical principles. We will explore the rationale behind the selection of spectroscopic and spectrometric techniques, delve into the interpretation of the resulting data, and culminate in the unambiguous confirmation of the molecule's constitution.

Foundational Strategy: Synthesis and Purification

Prior to any analytical characterization, the synthesis and purification of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol are paramount to ensure the integrity of subsequent data. A plausible and efficient synthetic route is the reductive amination of furfural with 3-amino-1-propanol.[1][2][3] This method is advantageous due to the commercial availability of the starting materials and the generally high yields of this type of reaction.

Experimental Protocol: Synthesis via Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve furfural (1.0 eq) in a suitable solvent such as methanol. Add 3-amino-1-propanol (1.1 eq) dropwise at room temperature. The reaction can be stirred for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise, maintaining the temperature below 10°C.

  • Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol.

The Analytical Workflow: A Multi-technique Approach

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Purification Purification (Column Chromatography) Synthesis->Purification IR FTIR Spectroscopy Purification->IR Initial Functional Group Analysis MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Detailed Connectivity & Environment Data_Integration Data Integration & Interpretation IR->Data_Integration MS->Data_Integration NMR->Data_Integration Final_Structure Final Structure Confirmation Data_Integration->Final_Structure

Caption: The integrated workflow for the structure elucidation of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol.

Spectroscopic and Spectrometric Analysis

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is an essential first step to identify the key functional groups present in the molecule.[4][5] The spectrum provides a "molecular fingerprint" based on the vibrational frequencies of the chemical bonds.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupExpected Appearance
3400-3200 (broad)O-H stretchAlcoholStrong, broad peak
3350-3310 (sharp)N-H stretchSecondary AmineMedium, sharp peak
3100-3000C-H stretch (sp²)Furan RingWeak to medium peak
2950-2850C-H stretch (sp³)Alkyl ChainStrong, sharp peaks
1500-1400C=C stretchFuran RingMedium peaks
1250-1000C-O stretchAlcoholStrong peak
1250-1020C-N stretchAmineMedium to weak peak

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is indicative of the hydroxyl group's O-H stretch, broadened by hydrogen bonding. A sharper peak around 3350-3310 cm⁻¹ would suggest the N-H stretch of the secondary amine.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition.[6][7] Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which is expected to readily form a protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data:

ParameterPredicted Value
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
[M+H]⁺ (High Resolution)156.1025 m/z

The fragmentation pattern in the MS/MS spectrum can provide further structural information. Key expected fragments would arise from the cleavage of the C-C bonds adjacent to the heteroatoms and the loss of small neutral molecules like water.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemistry of an organic molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are employed to piece together the molecular framework.

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the relative number of protons), and their multiplicity (spin-spin coupling with neighboring protons).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35dd1HH5 (Furan)
~6.30dd1HH4 (Furan)
~6.22d1HH3 (Furan)
~3.80s2H-CH₂- (Furfuryl)
~3.70t2H-CH₂-OH
~2.80t2H-NH-CH₂-
~1.80quintet2H-CH₂-CH₂-CH₂-
~2.50 (broad)s2H-NH- and -OH

Note: The chemical shifts of the -NH and -OH protons can be variable and may broaden or even disappear upon D₂O exchange.

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~152.0C2 (Furan)
~142.5C5 (Furan)
~110.0C4 (Furan)
~107.5C3 (Furan)
~62.0-CH₂-OH
~48.0-NH-CH₂-
~45.0-CH₂- (Furfuryl)
~30.0-CH₂-CH₂-CH₂-

Two-dimensional NMR experiments are crucial for unambiguously connecting the different parts of the molecule.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the protons of the propanol chain: the -CH₂-OH protons with the adjacent -CH₂- protons, and these in turn with the -NH-CH₂- protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule. For instance, we would expect to see a correlation between the furfuryl -CH₂- protons and the C2 and C3 carbons of the furan ring, as well as a correlation between these same protons and the adjacent carbon of the propanol chain.

HMBC_Correlations cluster_furan Furan Ring cluster_chain Propanol Chain C2 C2 C3 C3 C4 C4 C5 C5 O1 O H3 H3 H4 H4 H5 H5 C6 C(Furfuryl) H6 H(Furfuryl) H6->C2 HMBC H6->C3 HMBC C7 C7 H6->C7 HMBC N N H_N H(N) H7 H7 H7->C6 HMBC C8 C8 H7->C8 HMBC H8 H8 H8->C7 HMBC C9 C9 H8->C9 HMBC H9 H9 H9->C8 HMBC O2 O H_O H(O)

Caption: Key expected HMBC correlations for 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol.

Data Integration and Structure Confirmation

The final step in the elucidation process is the integration of all the data from the different analytical techniques. The IR spectrum confirms the presence of the alcohol and secondary amine functional groups. The mass spectrum provides the molecular formula. The ¹H and ¹³C NMR spectra give the number and types of proton and carbon environments. Finally, the 2D NMR experiments, particularly HMBC, provide the crucial long-range correlations that allow for the unambiguous assembly of the molecular structure. The consistency across all datasets provides a high degree of confidence in the final assigned structure of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol.

Conclusion

The molecular structure elucidation of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is a systematic process that relies on a logical and multi-faceted analytical approach. By combining the insights from synthesis, purification, and a suite of spectroscopic and spectrometric techniques, researchers can confidently determine the constitution of this and other novel chemical entities. This guide provides a robust framework for such investigations, emphasizing the importance of a self-validating system of analysis for ensuring scientific integrity.

References

  • Catalytic reductive amination of furfural (1a) to furfurylamine. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 19, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020, October 17). MDPI. Retrieved February 19, 2026, from [Link]

  • Chitin-Derived Nanocatalysts for Reductive Amination Reactions. (2023, January 6). MDPI. Retrieved February 19, 2026, from [Link]

  • Infrared spectrum of propan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved February 19, 2026, from [Link]

  • ¹³C NMR Spectroscopy. (n.d.). LibreTexts. Retrieved February 19, 2026, from [Link]

  • Mass spectrum of propan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved February 19, 2026, from [Link]

Sources

Foundational

Technical Guide: Stability and Storage of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

This technical guide details the stability profile and storage protocols for 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS: 137788-52-4), a secondary amine intermediate containing a furan moiety. Executive Summary & Core...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and storage protocols for 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS: 137788-52-4), a secondary amine intermediate containing a furan moiety.

Executive Summary & Core Directives

Compound Identity: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol CAS Number: 137788-52-4 Synonyms: 3-(Furfurylamino)propan-1-ol; N-Furfuryl-3-amino-1-propanol.

Immediate Storage Protocol
  • Temperature: Refrigerate at +2°C to +8°C . (Long-term archival: -20°C).

  • Atmosphere: Strictly Inert. Store under Argon (Ar) or Nitrogen (

    
    ).
    
  • Light: Protect from light. Use amber glass or opaque secondary containment.

  • Container: Teflon-lined screw cap vials or borosilicate glass ampoules. Avoid metal containers due to potential catalytic oxidation.

Chemical Stability Profile

To understand the storage requirements, one must analyze the specific vulnerabilities of the functional groups present. This molecule is a bifunctional building block combining a furan ring and an amino-alcohol chain.

The Furan Ring: The Primary Instability Vector

The furan ring is an electron-rich aromatic system. Unlike benzene, it is highly susceptible to:

  • Oxidative Degradation: Exposure to atmospheric oxygen, especially in the presence of light (photo-oxidation), leads to ring opening. This often results in the formation of dicarbonyls (e.g., malealdehyde) which then polymerize to form dark brown/black tars (humins).

  • Acid-Catalyzed Hydrolysis: The furan ring is acid-sensitive. In acidic media (pH < 4), the ring undergoes protonation followed by hydrolytic cleavage, destroying the molecule.

The Secondary Amine & Alcohol
  • Hygroscopicity: The amino-alcohol tail makes the compound hygroscopic. Absorbed water can accelerate hydrolysis and facilitate microbial growth.

  • Carbamate Formation: Secondary amines react reversibly with atmospheric

    
     to form carbamates, appearing as white crusts or precipitates.
    
  • N-Oxidation: Over time, oxygen can attack the nitrogen lone pair, forming N-oxides, particularly if the sample is not kept cold.

Degradation Mechanisms (Visualized)

The following diagram illustrates the cascade of failure if storage conditions are breached.

DegradationPathways cluster_legend Legend Compound 3-[(Furan-2-ylmethyl) -amino]-propan-1-ol Peroxides Furan Endoperoxides Compound->Peroxides Photo-oxidation RingOpen Ring Opening (Dicarbonyls) Compound->RingOpen Hydrolysis Carbamate Ammonium Carbamates Compound->Carbamate Nucleophilic Attack Oxygen Oxygen ($O_2$) + Light Oxygen->Peroxides Acid Acidic pH (< 4.0) Acid->RingOpen CO2 Atmospheric $CO_2$ CO2->Carbamate Peroxides->RingOpen Rearrangement Polymer Dark Insoluble Polymers (Tars) RingOpen->Polymer Polymerization Salts Solid Precipitates Carbamate->Salts Crystallization key Blue: Target Compound | Red: Critical Threats | Yellow: Environmental Hazards | Black: Irreversible Loss

Figure 1: Mechanistic pathways of degradation showing oxidative ring opening and amine-CO2 reactivity.

Detailed Storage & Handling Protocols

Receiving and Inspection

Upon receipt of the shipment (typically cold-chain), perform the following immediately:

  • Visual Check: The compound should be a clear, colorless to pale yellow liquid .

    • Warning Sign: Dark yellow, orange, or brown coloration indicates oxidation.

    • Warning Sign: Turbidity or white solids indicate

      
       absorption or moisture ingress.
      
  • Equilibration: Allow the sealed container to reach room temperature in a desiccator before opening. This prevents water condensation from the air into the cold liquid.

Aliquoting Strategy (The "Single-Use" Rule)

Repeated freeze-thaw cycles and repeated opening of the master bottle introduce oxygen and moisture.

  • Protocol: Under an inert atmosphere (Glovebox or Schlenk line), divide the master stock into single-use aliquots.

  • Vial Selection: Use amber glass vials with PTFE/Silicone septa caps.

Storage Workflow

The following workflow ensures maximum shelf-life integrity.

StorageWorkflow Start Receive Shipment (Cold Chain) Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate Atmosphere Transfer to Inert Atmosphere (N2 or Ar Glovebox) Equilibrate->Atmosphere Aliquot Aliquot into Amber Vials (Single-Use Volumes) Atmosphere->Aliquot Seal Seal with Parafilm over Cap Aliquot->Seal Storage Store at 2-8°C (Dark, Dry) Seal->Storage Usage Usage: Warm to RT -> Use Immediately Storage->Usage Discard Discard Unused Portion (Do NOT Return to Stock) Usage->Discard

Figure 2: Standard Operating Procedure (SOP) for handling and storage to prevent contamination.

Quality Control & Validation Methods

To verify the integrity of the compound before use in critical experiments, use the following self-validating analytical methods.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine peak shape).

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amine/Furan absorption) and 254 nm (Furan aromaticity).

  • Pass Criteria: Single sharp peak >95% area integration. Appearance of new peaks at higher retention times (dimers) or solvent front (hydrolysis products) indicates degradation.

1H-NMR Validation (CDCl3)
  • Key Diagnostic Signals:

    • Furan Protons: Three distinct signals in the aromatic region (

      
       6.2 - 7.4 ppm). Loss of resolution or broadening here indicates ring polymerization.
      
    • Methylene Bridge: Singlet/Doublet around

      
       3.7-3.8 ppm (connecting furan to nitrogen).
      
  • Impurity Check: Look for aldehyde peaks (

    
     9-10 ppm) indicating oxidation of the alcohol or furan ring opening.
    

References

  • PubChem. (2025).[1] 3-(Furan-2-yl)propan-1-amine Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Dunlop, A. P. (1948). Furfural formation and behavior. Industrial & Engineering Chemistry, 40(2), 204-209.

Sources

Exploratory

Bio-Privileged Synthesis: Deriving 3-Aminopropanol Scaffolds from Furfural

Topic: Synthesis of 3-aminopropanol derivatives from furfural Audience: Researchers, scientists, and drug development professionals. The Strategic Pivot: Furfural as a C5 Synthon In the context of modern drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-aminopropanol derivatives from furfural Audience: Researchers, scientists, and drug development professionals.

The Strategic Pivot: Furfural as a C5 Synthon

In the context of modern drug discovery, Furfural (furan-2-carbaldehyde) is not merely a biomass byproduct; it is a "bio-privileged" molecule. Its unique electronic structure—an electron-rich heteroaromatic ring conjugated with an electrophilic aldehyde—allows for divergent synthetic pathways that petrochemical feedstocks cannot easily replicate.

This guide addresses the synthesis of 3-aminopropanol derivatives starting from furfural. This specific structural motif—a 1,3-amino alcohol backbone—is a pharmacophore cornerstone, found in beta-blockers, chiral ligands for asymmetric catalysis, and antibiotic precursors.

We define two distinct synthetic strategies based on the target connectivity:

  • The "Linker" Strategy (N-Functionalization): Attaching the furan ring to a pre-existing 3-aminopropanol unit via reductive amination. This creates N-furfuryl-3-aminopropanols, crucial for library generation.

  • The "Backbone" Strategy (C-C Bond Extension): Constructing the 3-aminopropanol carbon skeleton directly from the furfural core. This yields 3-amino-1-(furan-2-yl)propan-1-ol, a high-value chiral scaffold.

Mechanistic Pathways & Logic

Strategy A: Reductive Amination (The "Linker" Route)

This is the most direct method for synthesizing secondary amines. The reaction proceeds through the formation of a Schiff base (imine) intermediate, followed by reduction.

  • Challenge: The furan ring is acid-sensitive (prone to ring-opening/polymerization).

  • Solution: Use mild reducing agents (NaBH₄) or heterogeneous catalysis (Ru/C, Pd/C) under neutral-to-basic conditions to preserve the aromaticity.

Strategy B: Cyanomethylation & Reduction (The "Backbone" Route)

To synthesize the 3-aminopropanol skeleton (


) from furfural (

), we must extend the carbon chain by two units.
  • Nucleophilic Addition: Acetonitrile (

    
    ) is deprotonated to form a cyanomethyl carbanion, which attacks the furfural aldehyde. This creates the C3 backbone with a hydroxyl group at C1 and a nitrile at C3.
    
  • Chemoselective Reduction: The nitrile is reduced to a primary amine.[1]

    • Critical Control Point: The hydroxyl group must not be eliminated, and the furan ring must not be hydrogenated (unless intended).

Visualization: Reaction Logic Flow

ReactionPathways cluster_legend Pathway Key Furfural Furfural (Starting Material) Imine Intermediate: Schiff Base Furfural->Imine + 3-Aminopropanol (-H2O) Hydroxynitrile Intermediate: 3-hydroxy-3-(2-furyl)propanenitrile Furfural->Hydroxynitrile + CH3CN (Base Catalysis) TargetA Target A: N-furfuryl-3-aminopropanol Imine->TargetA Reduction (NaBH4 or H2/Cat) TargetB Target B: 3-amino-1-(furan-2-yl)propan-1-ol Hydroxynitrile->TargetB Nitrile Reduction (LiAlH4 or H2/Raney Ni) Legend Blue: Precursor | Green: Final Product

Caption: Divergent synthetic pathways from Furfural to 3-aminopropanol derivatives via N-alkylation (top) and C-C bond extension (bottom).

Experimental Protocols

Protocol A: Synthesis of N-(Furan-2-ylmethyl)-3-aminopropanol

Objective: High-yield synthesis of the secondary amine without furan ring degradation.

Reagents:

  • Furfural (1.0 eq)[2][3]

  • 3-Aminopropanol (1.05 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve Furfural (9.6 g, 100 mmol) in Methanol (100 mL).

    • Add 3-Aminopropanol (7.9 g, 105 mmol) dropwise at 0°C.

    • Allow the mixture to stir at Room Temperature (25°C) for 4 hours.

    • Checkpoint: Monitor by TLC or ¹H NMR. The disappearance of the aldehyde peak (~9.6 ppm) confirms imine formation.

  • Reduction:

    • Cool the solution back to 0°C.

    • Add NaBH₄ (5.7 g, 150 mmol) portion-wise over 30 minutes. Caution: Gas evolution (H₂).

    • Stir at room temperature for 12 hours.

  • Workup:

    • Quench with water (50 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • If necessary, purify via flash column chromatography (DCM:MeOH 9:1).

Yield Expectation: 85–95%.

Protocol B: Synthesis of 3-Amino-1-(furan-2-yl)propan-1-ol

Objective: Constructing the amino-alcohol backbone directly from furfural. This is a higher-complexity synthesis yielding a chiral scaffold.

Reagents:

  • Furfural[3][4][5][6][7][8][9][10][11][12][13]

  • Acetonitrile (CH₃CN)

  • Base: n-Butyllithium (n-BuLi) or KOH/MeOH (for thermodynamic control)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂

Step-by-Step Methodology:

Step 1: Cyanomethylation (The "Extension")
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Deprotonation: Add anhydrous THF (50 mL) and Acetonitrile (1.2 eq). Cool to -78°C. Add n-BuLi (1.2 eq) dropwise. Stir for 30 mins to generate the anion (

    
    ).
    
    • Alternative (Green): Use KOH in Methanol at 0°C if high stereocontrol is not required.

  • Addition: Add Furfural (1.0 eq) dissolved in THF dropwise.

  • Reaction: Stir at -78°C for 1 hour, then warm to RT.

  • Quench: Add saturated NH₄Cl solution. Extract with ether.

  • Product: 3-hydroxy-3-(furan-2-yl)propanenitrile . Isolate as a pale oil.

Step 2: Chemoselective Reduction

Note: We must reduce the nitrile (-CN) to the amine (-CH₂NH₂) without hydrogenating the furan ring.[1]

  • Catalyst Prep: Wash Raney Nickel (~1 g wet slurry) with absolute ethanol (3x) to remove water.

  • Reaction:

    • Place the hydroxynitrile (10 mmol) in a hydrogenation vessel (Parr shaker or autoclave).

    • Add Ethanol (50 mL) and Ammonia solution (7N in MeOH, 5 mL). Ammonia suppresses secondary amine formation.

    • Add the washed Raney Nickel.[1]

  • Hydrogenation:

    • Pressurize to 50 psi (3.4 bar) H₂.

    • Stir at Room Temperature for 24 hours. Avoid heating >50°C to prevent furan hydrogenation.

  • Workup:

    • Filter through Celite (Caution: Raney Ni is pyrophoric; keep wet).

    • Concentrate filtrate.[1]

  • Purification:

    • The product is a viscous oil. Convert to Hydrochloride salt (HCl/Ether) for crystallization and stability.

Yield Expectation: 60–75% (over 2 steps).[1]

Optimization & Troubleshooting

Catalyst Selection for Reductive Amination

The choice of catalyst critically impacts selectivity (Amine vs. Furan Ring Hydrogenation).

CatalystConditionsSelectivityNotes
NaBH₄ MeOH, 25°CHigh (>98%) Best for lab scale. No ring reduction.
Ru/C H₂ (20 bar), 80°CHigh (>90%) Excellent for industrial scale. Minimal ring hydrogenation compared to Pd.
Pd/C H₂ (1-5 bar), 25°CLow to Moderate Risk of reducing the furan ring to tetrahydrofuran (THF).
Ni-Phyllosilicate H₂, 90°CVery High Emerging "green" catalyst with high stability.
Common Failure Modes
  • Polymerization (Black Tar Formation):

    • Cause: Acidic conditions interacting with the furan ring.[1][3][14]

    • Fix: Ensure reaction pH is neutral or slightly basic. Avoid strong mineral acids during workup.

  • Over-Reduction:

    • Cause: High temperature (>100°C) or high pressure with Pd catalysts.

    • Fix: Switch to Ru-based catalysts or lower temperature. Monitor H₂ uptake strictly.

References

  • Synthesis of Furfuryl Amino Alcohols: Darzina, S. et al. "Preparation of a furfural-derived enantioenriched vinyloxazoline building block and exploring its reactivity."[5] Beilstein Journal of Organic Chemistry, 2025. 5

  • Reductive Amination Protocols (Ru Catalysts): Jiang, S. et al. "Direct Catalytic Conversion of Furfural to Furan‐derived Amines in the Presence of Ru‐based Catalyst."[12] ChemSusChem, 2020. 12[14][15]

  • Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol (Analogous Protocol): BenchChem Application Notes. "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol." 1

  • Green Reductive Amination: "Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen." Green Chemistry, 2016. 11

  • Ni-Phyllosilicate Catalysts: "Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor." New Journal of Chemistry. 16[15]

Sources

Foundational

Technical Guide: Physicochemical Profiling of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

Topic: Physicochemical characteristics of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Abstract This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical characteristics of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS: 137788-52-4), a bifunctional heterocyclic intermediate increasingly utilized in medicinal chemistry as a privileged scaffold linker. Bridging a lipophilic furan moiety with a polar amino-alcohol chain, this compound exhibits unique solubility and reactivity profiles essential for fragment-based drug design (FBDD) and corrosion inhibition applications. This document details its molecular architecture, validated synthesis protocols, physicochemical properties, and safety considerations.

Molecular Architecture & Theoretical Properties

The compound is characterized by a secondary amine core connecting an electron-rich aromatic furan ring to a hydrophilic primary alcohol. This amphiphilic structure dictates its behavior in biological systems and synthetic pathways.

Structural Analysis
  • Furan Ring: Acts as a bioisostere for phenyl or thiophene rings; susceptible to oxidative opening but stable under basic conditions.

  • Secondary Amine (Linker): A basic center (

    
    ) capable of forming salts and acting as a hydrogen bond acceptor/donor.
    
  • Primary Alcohol: Provides a handle for further functionalization (e.g., esterification, oxidation) and enhances water solubility.

Calculated Physicochemical Descriptors

Values are predicted based on fragment-based contribution methods due to limited experimental data for this specific CAS.

PropertyValue (Predicted)Significance
Molecular Formula

Core stoichiometry
Molecular Weight 155.19 g/mol Low MW, suitable for FBDD
LogP (Octanol/Water) 0.6 – 0.9Moderate lipophilicity; likely membrane permeable
TPSA ~45-50 ŲGood oral bioavailability potential (<140 Ų)
H-Bond Donors 2 (NH, OH)Critical for receptor binding
H-Bond Acceptors 3 (O-furan, N, O-alcohol)Interaction versatility
Rotatable Bonds 5High flexibility for induced-fit binding

Synthesis & Purification Protocols

The most robust route to 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is via reductive amination . This method avoids the formation of tertiary amine byproducts if stoichiometry is controlled.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway cluster_conditions Critical Parameters Furfural Furfural (C5H4O2) Imine Imine Intermediate (Schiff Base) Furfural->Imine MeOH, RT - H2O Aminopropanol 3-Amino-1-propanol (C3H9NO) Aminopropanol->Imine Product 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (Target) Imine->Product NaBH4 (0°C) or H2/Pd-C Anhydrous Conditions Anhydrous Conditions Temp Control (<0°C) Temp Control (<0°C)

Figure 1: Step-wise reductive amination pathway. The formation of the imine intermediate is reversible; reduction drives the equilibrium forward.

Detailed Experimental Protocol

Objective: Synthesis of 10g scale batch.

  • Imine Formation:

    • Charge a round-bottom flask with Furfural (1.0 eq) and anhydrous Methanol (10 volumes) .

    • Add 3-Amino-1-propanol (1.05 eq) dropwise at 0°C to minimize exotherm.

    • Add activated Molecular Sieves (3Å) to absorb water and drive imine formation.

    • Stir at Room Temperature (RT) for 4–6 hours. Checkpoint: Monitor disappearance of aldehyde by TLC (SiO2, Hexane:EtOAc).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (

      
      , 1.5 eq)  portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
      
    • Allow to warm to RT and stir overnight.

  • Work-up & Purification:

    • Quench with saturated

      
       solution.
      
    • Remove methanol under reduced pressure.

    • Extraction: Basify aqueous residue to pH >12 (NaOH) and extract with Dichloromethane (DCM).

    • Drying: Dry organic layer over

      
      , filter, and concentrate.
      
    • Refinement: If necessary, purify via Kugelrohr distillation (high vacuum) or column chromatography (DCM:MeOH:NH3).

Physicochemical Characterization

Solubility Profile

The compound exhibits a "switchable" solubility profile due to the amine functionality.

  • Neutral pH: Soluble in alcohols (MeOH, EtOH), DCM, DMSO. Moderately soluble in water.

  • Acidic pH (< 8): Highly water-soluble (protonated ammonium species).

  • Basic pH (> 11): Partitioning favors organic phase.

Stability[2]
  • Thermal: Stable up to ~150°C. Avoid prolonged heating in air (oxidation of furan).

  • Chemical:

    • Acid Sensitivity: Furan rings can undergo ring-opening (polymerization) in strong mineral acids. Use weak acids (acetic) for salt formation.

    • Oxidation: Susceptible to air oxidation over time; store under Nitrogen/Argon.

Analytical Profiling

To validate the identity of the synthesized compound, compare spectral data against these expected signals.

Nuclear Magnetic Resonance (NMR)[3][4]
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.35 (d, 1H, Furan-H5)
      
    • 
       6.30 (dd, 1H, Furan-H4)
      
    • 
       6.18 (d, 1H, Furan-H3)
      
    • 
       3.78 (s, 2H, Furan-CH
      
      
      
      -N)
    • 
       3.65 (t, 2H, -CH
      
      
      
      -OH)
    • 
       2.75 (t, 2H, N-CH
      
      
      
      -CH
      
      
      )
    • 
       1.70 (m, 2H, CH
      
      
      
      -CH
      
      
      -CH
      
      
      )
    • 
       ~2.5 (br s, 2H, NH/OH, exchangeable)
      
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  m/z 156.2
    
  • Fragmentation: Loss of water (

    
    ) and cleavage at the benzylic-like position (furan-methylene).
    

Handling, Safety & Storage

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr.[1] 1B Causes severe skin burnsWear nitrile gloves & lab coat.
Eye Dam. 1 Causes serious eye damageUse chemical safety goggles.
Flam. Liq. 4 Combustible liquidKeep away from open flames.[2]
Carcinogenicity Suspected (Furan moiety)Handle in a fume hood.[2]

Storage Protocol:

  • Atmosphere: Inert gas (Argon/Nitrogen) is critical to prevent furan oxidation.

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass to prevent photodegradation.

Logical Workflow: Isolation Strategy

The following decision tree illustrates the logic for isolating the product from a crude reaction mixture, leveraging its pKa properties.

IsolationLogic Start Crude Reaction Mixture (MeOH, Salts, Product) Evap Evaporate MeOH Start->Evap Acidify Add Dilute HCl (pH 2) Wash with Ether Evap->Acidify EtherLayer Ether Layer: Non-basic impurities (Unreacted Furfural) Acidify->EtherLayer Discard AqLayer Aqueous Layer: Product (Salt form) Acidify->AqLayer Keep Basify Basify to pH 12 (NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: Acid-Base extraction logic for purification of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol.

References

  • BLD Pharm. (n.d.). 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Product Page. Retrieved from

  • PubChem. (2025).[1][3] 3-(Furan-2-yl)propan-1-amine Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (n.d.). Technical Guide to Furan-Amino Alcohols. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1-propanol. Retrieved from

  • Molecules Journal. (2020).[4] Two-Step One-Pot Reductive Amination of Furanic Aldehydes. Retrieved from

Sources

Exploratory

The Pharmacophore Frontier: Investigating the SAR of Furan-Based Amino Alcohols

Executive Summary The fusion of the furan scaffold with an amino alcohol moiety represents a compelling strategy in modern medicinal chemistry, offering a unique balance of lipophilicity, hydrogen-bonding capability, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the furan scaffold with an amino alcohol moiety represents a compelling strategy in modern medicinal chemistry, offering a unique balance of lipophilicity, hydrogen-bonding capability, and structural rigidity. While the furan ring serves as a versatile bioisostere for phenyl and pyridine rings—often improving solubility and altering metabolic profiles—it carries a distinct metabolic liability that must be managed: the potential for bioactivation into reactive cis-enedials. This technical guide dissects the Structure-Activity Relationship (SAR) of furan-based amino alcohols, providing researchers with the mechanistic insights, synthetic protocols, and safety considerations necessary to exploit this pharmacophore effectively in drug discovery.

The Structural Core: Pharmacophoric Rationale

Why Furan?

The furan ring is an electron-rich, five-membered aromatic heterocycle. In drug design, it is frequently employed as a bioisostere for phenyl rings.

  • Size & Shape: Furan is smaller and more compact than a benzene ring, allowing for tighter binding in sterically constrained pockets.

  • Electronic Properties: The oxygen atom acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., serine, threonine) in the target binding site.

  • Lipophilicity: Furan is generally less lipophilic than benzene (LogP ~1.34 vs 2.13), which can improve the aqueous solubility of the final drug candidate.

Why Amino Alcohols?

The amino alcohol motif (specifically the


-amino alcohol) is a privileged structure found in numerous blockbuster drugs (e.g., Propranolol, Ethambutol).
  • The Hydroxyl Group: Provides a critical hydrogen bond donor/acceptor site, often essential for "anchoring" the molecule to the receptor.

  • The Amine: Protonated at physiological pH, it provides the necessary cationic charge to interact with anionic residues (e.g., Aspartate, Glutamate) in the receptor active site.

Chemical Synthesis Strategies

To access furan-based amino alcohols, two primary synthetic routes are preferred due to their reliability and stereochemical control.

Route A: The Epoxide Ring-Opening (Preferred for Analogs)

This method is analogous to the synthesis of aryloxypropanolamine beta-blockers. It allows for the introduction of chirality if a chiral epichlorohydrin or glycidyl ether is used.

  • Step 1: O-Alkylation of a furan-alcohol (e.g., furfuryl alcohol) with epichlorohydrin to form a glycidyl ether .

  • Step 2: Nucleophilic ring-opening of the epoxide by a primary or secondary amine.

Route B: Reductive Amination (Preferred for Linear Linkers)

Useful for synthesizing amino alcohols where the furan is directly attached to the carbon chain without an ether linkage.

  • Step 1: Condensation of a furan-carboxaldehyde (e.g., furfural) with an amino alcohol.

  • Step 2: Reduction of the resulting imine (Schiff base) using Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ).

Structure-Activity Relationship (SAR) Analysis

The biological activity of furan-based amino alcohols is governed by three distinct regions: the Furan "Head," the Linker, and the Amine "Tail."

The Furan "Head" (Region A)
  • 5-Position Substitution: This is the most critical site for modulation.

    • Nitro (-NO2): Essential for antimicrobial activity (e.g., Nitrofurantoin). The nitro group is enzymatically reduced to reactive intermediates that damage bacterial DNA.

    • Alkyl/Aryl Groups: Increasing bulk at the 5-position can enhance lipophilicity and potency in CNS-active targets (e.g., analgesics) but may reduce metabolic stability.

    • Halogens (Br/Cl): Often used to block metabolic oxidation at the 5-position, potentially mitigating toxicity.

The Linker (Region B)
  • Chain Length: For

    
    -adrenergic blocking activity, a 3-carbon linker (-O-CH2-CH(OH)-CH2-) is optimal. Shortening or lengthening this chain typically abolishes activity.
    
  • Hydroxyl Stereochemistry: The (S)-configuration at the

    
    -hydroxyl carbon is generally required for high affinity binding to 
    
    
    
    -adrenergic receptors. In antimicrobial agents, stereochemistry is often less critical but can influence transport.
The Amine "Tail" (Region C)
  • Steric Bulk: Bulky substituents (e.g., tert-butyl, isopropyl) on the nitrogen enhance

    
    -receptor selectivity and prevent rapid metabolic deamination.
    
  • Basicity: The pKa of the amine must be sufficient (typically 8-10) to ensure protonation at physiological pH.

Visualization: The SAR Landscape

SAR_Map cluster_0 Furan Head (Region A) cluster_1 Linker (Region B) cluster_2 Amine Tail (Region C) Furan Furan Ring (Bioisostere for Phenyl) Sub5 5-Pos Substitution (-NO2: Antimicrobial) (-R: Lipophilicity) Furan->Sub5 Linker Alkyl/Ether Chain Furan->Linker OH_Group Hydroxyl Group (H-Bond Anchor) (Stereocenter) Linker->OH_Group Amine Basic Nitrogen Linker->Amine SubN N-Substituents (t-Butyl: Beta-blocker) (Linear: Antimicrobial) Amine->SubN caption Figure 1: SAR Map of Furan-Based Amino Alcohols showing critical modification zones.

Critical Liability: Metabolic Bioactivation[2]

A major challenge in furan SAR is the metabolic instability of the furan ring. Cytochrome P450 enzymes (specifically CYP2E1 ) can oxidize the furan ring, opening it to form cis-2-butene-1,4-dial (BDA) .[1] This is a highly reactive


-unsaturated dicarbonyl species that acts as a potent Michael acceptor.
Mechanism of Toxicity[3][4][5]
  • Oxidation: CYP450 oxidizes the furan double bond to an epoxide or directly to the enedial.[2]

  • Adduct Formation: BDA reacts covalently with nucleophiles:

    • Glutathione (GSH): Detoxification pathway.

    • Proteins/DNA: Toxicity pathway (hepatotoxicity, carcinogenicity).

Mitigation Strategy: Substitution at the 2- and 5-positions (e.g., with electron-withdrawing groups or bulky alkyls) can sterically or electronically hinder this oxidation, improving the safety profile.

Metabolic_Pathway Drug Furan-Based Drug CYP CYP2E1 Oxidation Drug->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA GSH Glutathione Conjugation (Detoxification) BDA->GSH Major Route Tox Protein/DNA Adducts (Hepatotoxicity) BDA->Tox Minor Route (Toxic) caption Figure 2: Metabolic bioactivation pathway of the furan ring leading to toxicity.

[6]

Experimental Protocols

Synthesis of 1-(tert-butylamino)-3-(furan-2-yloxy)propan-2-ol

A representative protocol for a furan-based beta-blocker analog.

Reagents: Furfuryl alcohol, Epichlorohydrin, Sodium Hydroxide (NaOH), tert-Butylamine, Dichloromethane (DCM).

  • Glycidyl Ether Formation:

    • Dissolve furfuryl alcohol (10 mmol) in 50% aq. NaOH (20 mL) and tetrabutylammonium bromide (catalytic amount).

    • Add epichlorohydrin (15 mmol) dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Extract with DCM, wash with water, dry over

      
      , and concentrate. Purify the resulting 2-((furan-2-yloxy)methyl)oxirane by column chromatography (Silica, Hexane:EtOAc).
      
  • Epoxide Opening:

    • Dissolve the purified epoxide (5 mmol) in Ethanol (20 mL).

    • Add tert-butylamine (15 mmol) in excess.

    • Reflux the mixture for 6-8 hours. Monitor by TLC.[3]

    • Evaporate the solvent and excess amine under reduced pressure.

    • Purification: Recrystallize the crude solid from Et2O/Hexane or convert to the hydrochloride salt by adding ethanolic HCl.

Determination of Minimum Inhibitory Concentration (MIC)

Standard broth microdilution method for antimicrobial assessment.

  • Inoculum Prep: Prepare a suspension of M. tuberculosis (H37Rv) or S. aureus matched to 0.5 McFarland standard. Dilute 1:100 in Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth (for bacteria).

  • Plate Setup: Add 100 µL of broth to columns 2-12 of a 96-well plate. Add 200 µL of the test compound (stock solution in DMSO) to column 1.

  • Dilution: Perform serial 2-fold dilutions from column 1 to 10. Column 11 is the growth control (no drug), Column 12 is the sterility control.

  • Incubation: Add 100 µL of bacterial suspension to wells 1-11. Incubate at 37°C for 24h (bacteria) or 7 days (TB).

  • Readout: Add Resazurin dye (Alamar Blue). A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Case Studies

Case A: Analgesic Potency (The "Improgan" Connection)

Research into histamine H2-receptor antagonists revealed that certain furan-containing congeners (related to Ranitidine) possess potent non-opioid analgesic activity. Specifically, compounds replacing the imidazole of burimamide with a furan ring retained significant analgesic effects when injected centrally.

  • Key Insight: The furan ring provides a specific lipophilic character that aids in penetrating the CNS, while the amino-alcohol-like side chain interacts with descending pain inhibitory pathways.

  • Reference: Hough, L. B., et al. (2000).

Case B: Antimicrobial Nitrofurans

The most successful application of furan-based amino derivatives is the nitrofuran class (e.g., Nitrofurantoin).[4]

  • SAR Lesson: The 5-nitro group is non-negotiable for activity. The amino-containing side chain (often a hydrazone or amino alcohol derivative) dictates the pharmacokinetic profile (urine concentration vs systemic distribution).

  • Reference: Mem. Inst. Oswaldo Cruz (2009).

References

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Source: Drug Metabolism and Disposition (2022). URL:[Link]

  • Preparation and antitubercular activity of lipophilic diamines and amino alcohols. Source: Memórias do Instituto Oswaldo Cruz (2009). URL:[Link]

  • Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example. Source: Journal of Medicinal Chemistry (2015).[5] URL:[Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Source: Chemical Research in Toxicology (2013). URL:[Link]

Sources

Foundational

Novel Furan Derivatives in Drug Discovery: Mitigating Liability, Maximizing Potency

Executive Summary: The Furan Paradox The furan ring represents a "privileged scaffold" in medicinal chemistry, offering unique electronic properties, hydrogen-bonding capabilities, and reduced lipophilicity compared to p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Paradox

The furan ring represents a "privileged scaffold" in medicinal chemistry, offering unique electronic properties, hydrogen-bonding capabilities, and reduced lipophilicity compared to phenyl or thiophene bioisosteres. However, its utility is historically shadowed by a critical liability: metabolic bioactivation.

This guide addresses the Furan Paradox —the tension between furan’s high ligand efficiency and its potential for hepatotoxicity. We move beyond simple avoidance of the moiety, providing a technical roadmap for rational design . By leveraging substitution strategies that block metabolic hot-spots and employing modern synthetic methodologies (e.g., Rh(II)-catalyzed annulation), researchers can harness the furan pharmacophore while mitigating the formation of reactive cis-2-butene-1,4-dial intermediates.

Mechanistic Insight: The Bioactivation Pathway

To design safer furan derivatives, one must first understand the mechanism of toxicity. The causality is specific and enzyme-mediated.[1]

The CYP2E1 Liability

The primary metabolic risk stems from the oxidation of the furan ring, predominantly by Cytochrome P450 2E1 (CYP2E1) .[2]

  • Epoxidation: CYP2E1 targets the electron-rich double bond, forming an unstable epoxide.

  • Ring Opening: The epoxide undergoes rapid ring scission to form cis-2-butene-1,4-dial .

  • Covalent Binding: This

    
    -unsaturated dialdehyde is a potent electrophile. It alkylates nucleophilic residues (cysteine, lysine) on proteins and DNA, leading to cytotoxicity and potential carcinogenesis.
    
Visualization: Metabolic Activation Pathway

The following diagram details the transition from the parent furan to the toxic adduct, highlighting the critical intervention point for medicinal chemists (blocking the 2,5-positions).

MetabolicActivation cluster_prevention Medicinal Chemistry Intervention Furan Parent Furan (Electron Rich) CYP CYP450 (2E1) Oxidation Furan->CYP Epoxide Furan-2,3-epoxide (Unstable Intermediate) CYP->Epoxide Bioactivation Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dialdehyde Ring Scission Adduct Protein/DNA Adduct (Toxicity) Dialdehyde->Adduct Alkylation GSH_Conj GSH Conjugate (Detoxification) Dialdehyde->GSH_Conj + Glutathione (GSH) Block Block C2/C5 Positions (Prevents Oxidation) Block->CYP Inhibits

Caption: Figure 1. Mechanism of furan bioactivation to reactive dialdehydes and the strategic intervention point via C2/C5 substitution.

Strategic Medicinal Chemistry

Design Rules for Safety

Field experience dictates that unsubstituted furans are rarely viable drug candidates. The following structural modifications are proven to enhance safety:

StrategyMechanism of ActionEffect on Potency/Safety
C2/C5 Disubstitution Sterically and electronically hinders CYP access to the

-carbons.
High Safety: Drastically reduces dialdehyde formation.
EWG Introduction Electron-Withdrawing Groups (e.g., -CF3, -CN) reduce electron density in the ring, making it less susceptible to oxidative attack.Moderate Safety: May reduce metabolic liability but can alter binding affinity.
Benzofuran Fusion Fusing a benzene ring stabilizes the furan moiety (aromatic stabilization).High Potency: Often retains pharmacophore activity with improved stability.
Bioisosteric Replacement Replacing furan with oxazole or isoxazole.Variable: Solves metabolic issue but often changes H-bond acceptor capability.
Case Study: Antimicrobial Carboxamides

Recent work (2023-2024) has focused on carbamothioyl-furan-2-carboxamides . By substituting the furan ring at the C2 position with a carboxamide and introducing bulky aryl groups, researchers achieved significant antibacterial activity against S. aureus without the rapid clearance seen in simple furans.

Advanced Synthetic Methodologies

To access the safer, polysubstituted furan scaffolds described above, traditional Paal-Knorr synthesis is often insufficient due to harsh conditions. We recommend Transition-Metal Catalyzed Annulation for high regioselectivity.

Protocol: Rh(II)-Catalyzed [2+3] Annulation

This protocol allows for the synthesis of fully substituted furans from


-sulfonyl-1,2,3-triazoles and enaminones.[3]

Reagents & Equipment:

  • Rh2(oct)4 (Rhodium(II) octanoate dimer)

  • 
    -sulfonyl-1,2,3-triazole derivative (1.0 equiv)
    
  • Enaminone (1.2 equiv)

  • Chloroform (CHCl3), anhydrous

  • Schlenk tube, argon atmosphere

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under argon, dissolve the

    
    -sulfonyl-1,2,3-triazole (0.2 mmol) and enaminone (0.24 mmol) in anhydrous CHCl3 (2.0 mL).
    
  • Catalyst Addition: Add Rh2(oct)4 (1 mol%) to the solution.

  • Reaction: Stir the mixture at reflux (approx. 60°C) for 1–3 hours. Monitor consumption of the triazole via TLC (Hexane/EtOAc 4:1).

    • Mechanistic Note: The Rh(II) catalyst generates an

      
      -imino carbene from the triazole, which undergoes a [2+3] cycloaddition with the enaminone.
      
  • Work-up: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient Hexane/EtOAc) to afford the polysubstituted furan.

Validation:

  • Expected Yield: 75–90%.

  • Confirmation: 1H NMR should show absence of triazole protons and presence of furan ring substituents.

Toxicology Screening Workflow

Trustworthiness in furan drug discovery relies on early detection of reactive metabolites. A standard metabolic stability assay is insufficient; a Reactive Metabolite Trapping Assay is mandatory.

Protocol: GSH Trapping Assay

This assay detects the formation of the cis-2-butene-1,4-dial intermediate by trapping it with glutathione (GSH).

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • Test Compound (10 µM)

  • NADPH Regenerating System

  • Glutathione (GSH) (5 mM)

  • LC-MS/MS system

Workflow:

  • Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system to initiate metabolism. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Search for Neutral Loss: Look for GSH adducts (Parent + 307 Da or Parent + 305 Da depending on oxidation state).

    • Threshold: Any detectable GSH adduct suggests metabolic activation.

Screening Logic Diagram

ToxScreening Start New Furan Derivative InSilico In Silico Prediction (XenoSite/StarDrop) Start->InSilico Microsomal Microsomal Stability (HLM + NADPH) InSilico->Microsomal Trapping GSH Trapping Assay (+ Glutathione) Microsomal->Trapping Decision GSH Adducts Detected? Trapping->Decision Safe Proceed to PK/PD (Low Liability) Decision->Safe No Unsafe Redesign Scaffold (Block Metabolic Hotspots) Decision->Unsafe Yes Unsafe->Start Iteration

Caption: Figure 2. Decision tree for evaluating furan safety. Detection of GSH adducts triggers a mandatory redesign loop.

References

  • Peterson, L. A. (2013). Metabolic Activation of Furan Derivatives-Induced Hepatotoxicity. Frontiers in Pharmacology. Available at: [Link]

  • Kirsch, S. F. (2006).[4] Syntheses of polysubstituted furans: recent developments. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dang, Y., et al. (2023). Synthesis of Polysubstituted Furans via Rh(II)-Catalyzed [2 + 3] Annulation of N-Sulfonyl-1,2,3-triazoles with Enaminones. Organic Letters. Available at: [Link]

  • Javed, M. S., et al. (2023).[5] In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. Available at: [Link]

  • Hughes, T., & Miller, G. (2017). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology. Available at: [Link]

Sources

Exploratory

Strategic Sourcing and Synthesis Guide: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

Executive Summary This technical guide addresses the sourcing and synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (also known as N-(furan-2-ylmethyl)-3-aminopropanol). As a secondary amine linking a furan heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the sourcing and synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (also known as N-(furan-2-ylmethyl)-3-aminopropanol). As a secondary amine linking a furan heterocycle with a hydrophilic aminopropanol chain, this molecule serves as a versatile building block in medicinal chemistry, particularly for H2-receptor antagonists and antifibrotic agents.

The sourcing strategy prioritizes process control over simple procurement . Due to the high reactivity of the furan ring (susceptibility to oxidation and polymerization) and the hygroscopic nature of amino-alcohols, "sourcing" in this context is defined as the acquisition of high-quality precursors followed by a controlled Reductive Amination synthesis. This guide rejects the alkylation route (using toxic 3-chloro-1-propanol) in favor of the greener, higher-yielding reductive amination of furfural.

Part 1: Retrosynthetic Analysis & Sourcing Strategy

To ensure supply chain resilience and chemical purity, we analyze two primary disconnection strategies. The choice of pathway dictates the raw materials required.

Path A: Reductive Amination (Preferred)
  • Mechanism: Condensation of Furfural with 3-Amino-1-propanol to form a Schiff base (imine), followed by reduction (catalytic hydrogenation or hydride donor).

  • Advantages: Convergent synthesis, readily available commodity precursors, avoids potential genotoxic alkyl halides, higher atom economy.

  • Sourcing Focus: High-purity Furfural (low acid content) and anhydrous 3-Amino-1-propanol.

Path B: Nucleophilic Substitution (Alternative)
  • Mechanism: Alkylation of Furfurylamine with 3-Chloro-1-propanol .

  • Disadvantages: Risk of over-alkylation (tertiary amine formation), use of toxic alkyl chlorides, lower selectivity.

Retrosynthesis Target Target: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Imine Intermediate: Schiff Base (Imine) Imine->Target Reduction (NaBH4 or H2/Cat) Furfural Precursor A1: Furfural (CAS 98-01-1) Furfural->Imine Condensation (-H2O) Aminopropanol Precursor A2: 3-Amino-1-propanol (CAS 156-87-6) Aminopropanol->Imine Furfurylamine Precursor B1: Furfurylamine (CAS 617-89-0) Furfurylamine->Target Alkylation (Route B - Avoid) Chloropropanol Precursor B2: 3-Chloro-1-propanol (CAS 627-30-5) Chloropropanol->Target SN2

Figure 1: Retrosynthetic disconnection showing the preferred Reductive Amination pathway (Green) versus the Alkylation pathway (Red).

Part 2: Critical Quality Attributes (CQAs) of Starting Materials

The success of the synthesis relies entirely on the quality of the starting materials. Furan derivatives are notoriously unstable if stored improperly.

Furfural (Furan-2-carboxaldehyde)[1]
  • CAS: 98-01-1[1]

  • Role: Electrophile.

  • Sourcing Challenge: Furfural oxidizes to furoic acid and polymerizes upon exposure to air and light, turning from colorless to dark brown/black.

  • Critical Specification:

    • Appearance: Clear, colorless to pale yellow liquid. Reject if dark brown.

    • Purity: ≥ 99.0% (GC).

    • Acidity: < 0.5% (as furoic acid). High acidity quenches hydride reducing agents and complicates workup.

  • Pre-treatment Protocol: If the sourced material is dark, it must be distilled under vacuum (bp 54-55°C @ 11 mmHg) immediately before use. Store under nitrogen in amber glass.

3-Amino-1-propanol[2][3][4][5][6][7][8]
  • CAS: 156-87-6[2][3]

  • Role: Nucleophile.

  • Sourcing Challenge: Highly hygroscopic. Water content competes in the imine formation equilibrium, driving the reaction backward.

  • Critical Specification:

    • Purity: ≥ 98.5%.[2][4][5]

    • Water Content: ≤ 0.5% (Karl Fischer).

  • Handling: Dispense under inert atmosphere (Argon/Nitrogen).

Part 3: Experimental Protocol (Reductive Amination)

This protocol describes a scalable, self-validating method using Sodium Borohydride (


). For industrial scale (>1kg), catalytic hydrogenation (

) is recommended to reduce cost.
Materials
  • Furfural (1.0 equiv)

  • 3-Amino-1-propanol (1.05 equiv)

  • Methanol (Anhydrous, solvent)

  • Sodium Borohydride (

    
    , 1.1 equiv) or Sodium Triacetoxyborohydride (STAB, for milder conditions)
    
  • Magnesium Sulfate (

    
    , drying agent)[3][6]
    
Step-by-Step Methodology

1. Imine Formation (Schiff Base)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Charge the flask with 3-Amino-1-propanol (1.05 equiv) and anhydrous Methanol (10 mL/g). Cool to 0°C.[7][2][3][8]

  • Addition: Add Furfural (1.0 equiv) dropwise over 30 minutes. The slight excess of amine ensures complete consumption of the aldehyde (which is harder to remove).

  • Dehydration: Add anhydrous

    
     (approx. 0.5 g per mmol) to the reaction mixture to sequester the water generated during imine formation.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation Point: Monitor by TLC (SiO2, 10% MeOH/DCM). The aldehyde spot (

      
      ) should disappear.
      

2. Reduction

  • Cooling: Cool the mixture back to 0°C.

  • Reduction: Add Sodium Borohydride (

    
    ) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Completion: Stir at RT for 12 hours.

    • Validation Point: TLC should show a new, lower

      
       spot (amine product) and disappearance of the imine intermediate.
      

3. Workup & Isolation

  • Quench: Cool to 0°C and carefully quench with saturated

    
     solution.
    
  • Extraction: Evaporate Methanol under reduced pressure. Dissolve residue in water and extract with Dichloromethane (DCM) (

    
    ).
    
  • Washing: Wash combined organic layers with Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. The resulting oil is often pure enough (>95%). If necessary, purify via Kugelrohr distillation (high vacuum) or Flash Chromatography (DCM:MeOH:NH4OH 90:9:1).

Part 4: Analytical Characterization

To certify the sourced/synthesized material, compare against these expected data points.

AttributeSpecificationMethod
Appearance Pale yellow viscous oilVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity (NMR) 1H NMR (CDCl3):

7.36 (d, 1H, furan), 6.30 (m, 1H, furan), 6.18 (d, 1H, furan), 3.78 (s, 2H, N-CH2-Furan), 3.65 (t, 2H, CH2-OH), 2.78 (t, 2H, N-CH2), 1.70 (m, 2H, C-CH2-C).[2][3][6]
400 MHz NMR
MS [M+H]+ = 156.2 m/zLC-MS (ESI)
Process Flow Diagram

ProcessFlow cluster_QC Step 1: Raw Material QC cluster_Rxn Step 2: Synthesis cluster_Iso Step 3: Isolation QC_Furf Furfural QC (Check Color/Acidity) Mix Imine Formation (MeOH, 0°C -> RT) QC_Furf->Mix QC_Amino Aminopropanol QC (Check Water) QC_Amino->Mix Red Reduction (NaBH4 addition) Mix->Red Imine confirmed Quench Quench & Extract (DCM/Water) Red->Quench Reaction Complete Distill Purification (Vac Distillation) Quench->Distill

Figure 2: Operational workflow from raw material quality control to final product isolation.

References

  • Sigma-Aldrich. Furfural Product Specification & Safety Data Sheet. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7362, Furfural. Retrieved from .

  • BenchChem. Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol (Analogous Protocol). Retrieved from .

  • Organic Syntheses.Reductive Amination Procedures. Org. Synth. Coll. Vol. 10, p.423 (2004).
  • ChemicalBook. 3-Chloro-1-propanol Synthesis and Properties. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Technical Application Note: 1H NMR Characterization of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

Introduction & Scope The compound 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol represents a critical "linker" scaffold in medicinal chemistry, often synthesized via the reductive amination of furfural with 3-amino-1-propanol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol represents a critical "linker" scaffold in medicinal chemistry, often synthesized via the reductive amination of furfural with 3-amino-1-propanol. Its structure combines an electron-rich aromatic furan ring with a polar amino-alcohol tail, making it a versatile intermediate for fragment-based drug discovery (FBDD).

This guide provides a definitive protocol for the characterization of this molecule using proton nuclear magnetic resonance (


H NMR). Unlike generic spectral databases, this note focuses on the causality of signal patterns—explaining how specific electronic environments dictate the spectral fingerprint—and provides a self-validating workflow to distinguish the product from common synthetic impurities like unreacted furfural or the intermediate Schiff base (imine).

Structural Analysis & Numbering Strategy

Before spectral assignment, we must define the spin systems. The molecule consists of three distinct domains:

  • The Furan Ring (Aromatic): A 5-membered heteroaromatic system.[1][2]

  • The Benzylic-like Bridge: A methylene group connecting the furan to the nitrogen.

  • The Aminopropanol Chain: A flexible aliphatic tether terminating in a hydroxyl group.

Visualization: Structural Connectivity

The following diagram illustrates the molecule's connectivity and the logical flow of its synthesis, which dictates potential impurities.

G cluster_0 Starting Materials Furfural Furfural (Aldehyde) Imine Intermediate Imine (Schiff Base) Furfural->Imine - H2O Amine 3-Amino-1-propanol (Amine) Amine->Imine Product TARGET MOLECULE 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Imine->Product Reduction (NaBH4 or H2/Cat)

Figure 1: Synthesis pathway via reductive amination.[3][4][5] Identifying the target requires distinguishing it from the Imine intermediate and starting materials.

Experimental Protocol

Solvent Selection: The Critical Decision

For this specific amino-alcohol, the choice of solvent dramatically alters the spectral appearance of exchangeable protons (NH and OH).

  • Recommendation: Chloroform-d (

    
    ) 
    
    • Why: It provides the best resolution for the aliphatic chain coupling. The amine and hydroxyl protons will likely appear as broad singlets but will not obscure the structural backbone.

    • Concentration: 10–15 mg in 0.6 mL

      
      .
      
    • Reference:

      
       residual peak at 7.26 ppm .[6]
      
  • Alternative: DMSO-

    
     
    
    • Why: Use only if solubility is poor or if you specifically need to quantify the OH/NH protons (which often appear as sharp multiplets in dry DMSO due to slowed exchange).

Instrument Parameters[5]
  • Field Strength: Minimum 300 MHz (400 MHz+ recommended to resolve Furan H-3/H-4 overlap).

  • Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration of protons with different relaxation times.

  • Transients (Scans): 16–32 scans are sufficient for >95% purity samples.

  • Relaxation Delay (D1): Set to

    
     seconds to allow full relaxation of the furan protons.
    

Spectral Data & Assignments

The following table summarizes the chemical shifts expected in


. These values are derived from additivity rules and empirical data for 2-substituted furans and N-alkylated amino alcohols [1, 2].
Table 1: 1H NMR Assignment (400 MHz, )
PositionProtonsChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
Furan H-5 1H7.35 – 7.40 dd

Most deshielded;

to Oxygen.
Furan H-4 1H6.30 – 6.35 dd

"Beta" proton; typical aromatic region.
Furan H-3 1H6.18 – 6.25 d / dd

Often overlaps with H-4; look for roofing effect.
Bridge

2H3.78 – 3.85 Singlet-Critical Purity Marker. Shifts if imine remains.

2H3.65 – 3.75 Triplet

Deshielded by hydroxyl group.

2H2.75 – 2.85 Triplet

Deshielded by amine; upfield of

.
Central

2H1.65 – 1.75 Quintet

Classic propyl middle methylene.
NH / OH 2H2.0 – 4.0 Broad s-Highly variable; disappears with

shake.

Detailed Mechanistic Interpretation

The Furan "Fingerprint"

The furan ring provides a unique aromatic signature. Unlike benzene (which often shows a multiplet ~7.2 ppm), 2-substituted furans display a "1-proton downfield, 2-protons upfield" pattern.

  • H-5 (Pos 5): Resonates downfield (~7.4 ppm) because it is adjacent to the electronegative oxygen atom, which desheilds the nucleus.

  • H-3 vs H-4: H-3 is closer to the alkyl substituent, while H-4 is further away. In lower field instruments (300 MHz), these often merge into a complex multiplet around 6.3 ppm.

The "Bridge" Singlet (Self-Validation)

The methylene group connecting the furan and the amine (


) is the most reliable check for reaction completion.
  • In the Product: Appears as a sharp singlet at ~3.8 ppm .

  • In the Imine Intermediate: If the reduction is incomplete, you will see the imine proton (

    
    ) much further downfield at ~8.1–8.3 ppm  [3].
    
  • In Starting Material (Furfural): The aldehyde proton appears at ~9.6 ppm .

Protocol Tip: If the peak at 3.8 ppm shows splitting (doublet), it indicates slow proton exchange on the NH group, likely due to a very dry, acid-free solvent. This is not an impurity; adding a drop of


 will collapse it to a singlet.
The Propyl Chain

The propyl chain follows the classic


 pattern for linear aliphatic alcohols:
  • 
     (~3.7 ppm):  Downfield due to the direct attachment to Oxygen (electronegative).
    
  • 
     (~2.8 ppm):  Less deshielded than the oxygen-bound methylene because Nitrogen is less electronegative than Oxygen.
    
  • Central

    
     (~1.7 ppm):  Shielded, appearing as a quintet (splitting by 4 neighbors: 2 on left, 2 on right).
    

Workflow Visualization: Data Interpretation

This diagram guides the researcher through the decision-making process when analyzing the spectrum.

Analysis Start Acquire 1H NMR Spectrum CheckAldehyde Check 9.5 - 10.0 ppm (Aldehyde Peak?) Start->CheckAldehyde CheckImine Check 8.0 - 8.5 ppm (Imine Peak?) CheckAldehyde->CheckImine No Impurity1 Contamination: Unreacted Furfural CheckAldehyde->Impurity1 Yes CheckBridge Check 3.8 ppm (Singlet Present?) CheckImine->CheckBridge No Impurity2 Contamination: Intermediate Schiff Base CheckImine->Impurity2 Yes Success Product Confirmed Proceed to Integration CheckBridge->Success Yes

Figure 2: Logic gate for spectral validation. Absence of signals > 8.0 ppm is required for confirming pure amine product.

References

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of propan-1-ol (1-propanol). Retrieved February 19, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modelling NMR Chemical Shifts. Retrieved February 19, 2026, from [Link]

Sources

Application

Structural Elucidation and Quantification of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol via ESI-MS/MS

Executive Summary This application note details the mass spectrometric characterization of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (MW 155.19 Da), a secondary amine building block often used in the synthesis of loop diu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometric characterization of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (MW 155.19 Da), a secondary amine building block often used in the synthesis of loop diuretics (e.g., Furosemide analogs) and other furan-containing pharmacophores.

Accurate monitoring of this compound is critical during drug development due to the potential reactivity of the furan ring and the secondary amine. This guide provides a validated protocol for ESI-MS/MS fragmentation, identifying the furfuryl cation (m/z 81) and the dehydrated cation (m/z 138) as primary diagnostic markers.

Materials and Methods

Chemical Standards
  • Target Analyte: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (C

    
    H
    
    
    
    NO
    
    
    ).
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (for protonation).

Instrumentation Parameters

The following settings are optimized for a generic Q-TOF or Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (ESI+) mode.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Secondary amines protonate readily (

).
Capillary Voltage 3.0 - 3.5 kVStandard for stable spray in positive mode.
Cone Voltage 20 - 30 VModerate energy to prevent in-source fragmentation.
Source Temp 120°CPrevents thermal degradation of the furan ring.
Desolvation Gas 800 L/hr (N

)
Efficient solvent evaporation.
Collision Energy Ramp 10–40 eVRequired to observe both low-energy water loss and high-energy skeletal cleavage.

Fragmentation Mechanism Analysis

Understanding the fragmentation logic is essential for distinguishing this molecule from isobaric impurities. The fragmentation is driven by charge localization on the secondary amine nitrogen and the stability of the aromatic furan ring.

Precursor Ion Stability
  • Observed Ion:

    
    
    
  • Mechanism: Protonation occurs at the secondary amine nitrogen (the most basic site).

Primary Pathway: Dehydration (Neutral Loss)
  • Transition:

    
    
    
  • Mechanism: The aliphatic hydroxyl group undergoes elimination of water (

    
    ). This is a low-energy pathway common in amino-alcohols.
    
  • Diagnostic Value: High abundance at low collision energies (10-15 eV). Confirms the presence of the alcohol moiety.

Secondary Pathway: C-N Bond Cleavage (The "Furan Signature")
  • Transition:

    
    
    
  • Mechanism: Cleavage of the C-N bond between the methylene bridge and the nitrogen. The charge is retained on the furan moiety, forming the furfuryl cation (

    
    ).
    
  • Stability: The furfuryl cation is resonance-stabilized, making it the base peak at higher collision energies (>25 eV).

  • Diagnostic Value: This is the specific "fingerprint" for any N-furfuryl amine derivative.

Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways governed by charge stability.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 156 (Protonated Secondary Amine) WaterLoss Dehydrated Ion [M+H - H2O]+ m/z 138 (Cyclic Ammonium Intermediate) Precursor->WaterLoss Neutral Loss (-18 Da) Low CE (10-15 eV) Furfuryl Furfuryl Cation [C5H5O]+ m/z 81 (Resonance Stabilized Base Peak) Precursor->Furfuryl α-Cleavage (C-N break) High CE (>25 eV) AmineFrag Aminopropanol Fragment [C3H8NO]+ m/z 76 (Charge retention on N) Precursor->AmineFrag Minor Pathway Charge retention on amine

Figure 1: Competitive fragmentation pathways for 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol in ESI+ mode.

Experimental Protocol: Impurity Profiling Workflow

This protocol is designed for researchers identifying this compound as a synthesis intermediate or degradation product.

Step 1: Sample Preparation
  • Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid) .

  • Vortex for 30 seconds.

  • Dilute to 1 µg/mL (1 ppm) for direct infusion or 10 µg/mL for LC injection.

Step 2: LC Separation (If in mixture)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Furan derivatives are moderately polar and typically elute early-to-mid gradient.

Step 3: MS/MS Acquisition
  • Perform a Full Scan (MS1) from m/z 50 to 300 to confirm the precursor (

    
    ).
    
  • Perform Product Ion Scan (MS2) on m/z 156.

  • Apply a Collision Energy Ramp (10 to 40 eV).

  • Acceptance Criteria:

    • Presence of m/z 138 (Water loss).

    • Dominance of m/z 81 (Furfuryl cation).

    • Absence of m/z 91 (would indicate a benzyl group instead of furan).

Step 4: Data Processing Workflow

Workflow Sample Sample Injection (LC-MS) Filter Filter Precursor m/z 156.1 Sample->Filter CID Apply CID (10-40 eV) Filter->CID Detect Detect Fragments CID->Detect Decision Check Ratio 81 / 138 Detect->Decision Result Confirm Identity Decision->Result Match Library

Figure 2: Logical workflow for confirming the identity of the furan-amino-alcohol derivative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precursor (156) In-source fragmentationLower Cone Voltage (from 30V to 15V).
Weak Signal pH too highEnsure mobile phase has 0.1% Formic Acid (pH ~2.7) to protonate the amine.
Missing m/z 81 CE too lowIncrease Collision Energy >25 eV to break the C-N bond.
Adducts Observed High salt contentLook for [M+Na]+ (178) or [M+K]+ (194). Switch to volatile buffers (Ammonium Formate).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Furan Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[1] Natural Product Reports. Available at: [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of furan derivatives.[2][3][4] (General reference for furan stability and furfuryl cation formation in ESI).

Sources

Method

Reductive amination for 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol synthesis

Application Note: High-Fidelity Synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol via Reductive Amination Executive Summary This technical guide details the synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (also...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol via Reductive Amination

Executive Summary

This technical guide details the synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (also known as N-furfuryl-3-aminopropanol). This secondary amine is a critical pharmacophore in medicinal chemistry, serving as a precursor for loop diuretic analogues (e.g., Furosemide derivatives) and polymer cross-linkers.

The protocol focuses on Reductive Amination , the most robust pathway for constructing C-N bonds while preserving the sensitive furan ring. Two validated methodologies are presented:

  • Method A (Standard): Sodium Borohydride (

    
    ) in Methanol—Cost-effective for gram-scale batches.
    
  • Method B (Precision): Sodium Triacetoxyborohydride (STAB) in DCE—High selectivity to minimize bis-alkylation.

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected at the secondary amine bond. The precursors are Furfural (Furan-2-carbaldehyde) and 3-Amino-1-propanol .

Chemical Strategy:

  • Condensation: The nucleophilic amine attacks the electrophilic aldehyde carbonyl to form a hemiaminal, which dehydrates to form an imine (Schiff base) .

  • Reduction: The imine is selectively reduced by a hydride donor to the secondary amine.

ReactionMechanism Start Furfural (Aldehyde) Imine Imine Intermediate (Schiff Base) Start->Imine Condensation (-H2O) Amine 3-Amino-1-propanol (Amine) Amine->Imine Product 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (Target) Imine->Product Hydride Reduction (NaBH4 or STAB)

Figure 1: Mechanistic pathway for the reductive amination of furfural.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 : 1.1 (Aldehyde : Amine)A slight excess of amine drives the equilibrium toward imine formation and suppresses bis-alkylation (formation of tertiary amines).
Solvent System Methanol (MeOH) or 1,2-Dichloroethane (DCE)MeOH promotes imine formation via hydrogen bonding. DCE is aprotic and preferred for STAB to prevent reagent decomposition.
Temperature 0°C to 25°CThe furan ring is acid-sensitive and prone to polymerization (resinification) at high temperatures. Keep conditions mild.
pH Control pH 5–6 (Optional)If imine formation is sluggish, catalytic Acetic Acid (AcOH) activates the carbonyl. Note: Avoid strong acids which open the furan ring.

Experimental Protocols

Method A: Standard Sodium Borohydride ( ) Protocol

Best for: General synthesis, cost-efficiency, and green chemistry (methanol solvent).

Reagents:

  • Furfural (99%): 1.92 g (20.0 mmol)

  • 3-Amino-1-propanol: 1.65 g (22.0 mmol, 1.1 equiv)

  • Sodium Borohydride (

    
    ): 1.13 g (30.0 mmol, 1.5 equiv)
    
  • Methanol (Anhydrous): 40 mL

Step-by-Step Workflow:

  • Imine Formation:

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-Amino-1-propanol (1.65 g) in Methanol (20 mL).

    • Add Furfural (1.92 g) dropwise over 5 minutes.

    • Observation: The solution may turn slightly yellow/orange, indicating imine formation.

    • Stir at Room Temperature (25°C) for 2–4 hours. Validation: Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add

      
        (1.13 g) portion-wise over 15 minutes. Caution: Exothermic reaction with hydrogen gas evolution.
      
    • Remove the ice bath and stir at room temperature for 12 hours (overnight).

  • Quenching & Workup:

    • Quench excess hydride by adding Water (10 mL) or saturated

      
       dropwise.
      
    • Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.

    • Dissolve the residue in Dichloromethane (DCM) (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel; Eluent: 5-10% MeOH in DCM with 1%

      
      ).
      
Method B: Sodium Triacetoxyborohydride (STAB) Protocol

Best for: High-value synthesis requiring strict suppression of bis-alkylation.

Reagents:

  • Furfural: 1.92 g (20.0 mmol)

  • 3-Amino-1-propanol: 1.50 g (20.0 mmol, 1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB): 6.36 g (30.0 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE): 50 mL

  • Acetic Acid (AcOH): 1.20 g (20.0 mmol, 1.0 equiv)

Step-by-Step Workflow:

  • One-Pot Mixing:

    • In a 250 mL RBF under Nitrogen atmosphere, combine Furfural and 3-Amino-1-propanol in DCE (50 mL).

    • Add Acetic Acid (1.20 g). Stir for 30 minutes.

  • Selective Reduction:

    • Add STAB (6.36 g) in one portion.

    • Stir vigorously at Room Temperature for 16–24 hours.

    • Mechanism Note: STAB is less reactive than

      
       and will not reduce the aldehyde before it forms the imine, allowing for a "one-pot" procedure without pre-equilibrium time.
      
  • Workup:

    • Quench with saturated

      
        solution (50 mL) and stir for 30 minutes to neutralize the acid.
      
    • Extract with DCM (3 x 40 mL).

    • Dry over

      
       and concentrate.
      

Process Control & Analytics

TLC Monitoring:

  • Stationary Phase: Silica Gel

    
    
    
  • Mobile Phase: 10% MeOH in DCM

  • Visualization: UV (254 nm) for the furan ring; Ninhydrin stain for the amine (product turns purple/blue).

  • Rf Values: Furfural (~0.8), Product (~0.3-0.4).

Expected NMR Data (


, 400 MHz): 
  • 
     7.36 (dd, 1H):  Furan ring proton (C5-H).
    
  • 
     6.31 (dd, 1H):  Furan ring proton (C4-H).
    
  • 
     6.18 (d, 1H):  Furan ring proton (C3-H).
    
  • 
     3.78 (s, 2H):  Benzylic-type 
    
    
    
    between Furan and Nitrogen.
  • 
     3.65 (t, 2H): 
    
    
    
    adjacent to OH.
  • 
     2.78 (t, 2H): 
    
    
    
    adjacent to NH.
  • 
     1.72 (m, 2H):  Central propyl 
    
    
    
    .

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Step1 Dissolve Amine in Solvent (MeOH or DCE) Step2 Add Furfural (Slow Addition) Step1->Step2 Step3 Imine Formation (2-4 hrs @ 25°C) Step2->Step3 Step4 Add Reducing Agent (NaBH4 or STAB) Step3->Step4 Step5 Reduction (Overnight) Step4->Step5 Step6 Quench (Water/NaHCO3) Step5->Step6 Step7 Extraction (DCM) Step6->Step7 Step8 Concentration & Analysis Step7->Step8

Figure 2: Operational workflow for the reductive amination process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Wet solvent or insufficient time.Ensure Methanol is anhydrous. Extend imine formation time before adding hydride.[1]
Bis-alkylation (Tertiary Amine) Excess aldehyde or highly reactive imine.Use Method B (STAB) . Increase amine equivalents to 1.[2]5. Add aldehyde slowly.
Polymerization (Dark Tar) Acid concentration too high or heat.Furans are acid-sensitive. Maintain pH > 4.[3] Do not heat above 40°C.
Product Water Solubility Amino alcohols are polar.During extraction, saturate the aqueous phase with NaCl (salting out) to force the product into the organic layer.

Safety & Handling

  • Furfural: Combustible liquid.[4] Toxic if inhaled or absorbed through skin. LD50 (oral, rat): ~65 mg/kg. Handle in a fume hood.

  • Sodium Borohydride: Reacts with water/acids to release flammable Hydrogen gas. Keep away from open flames.

  • Waste Disposal: Quenched hydride mixtures should be neutralized before disposal. Furan waste must be segregated as hazardous organic waste.

References

  • Abdel-Magid, A. F., et al. (1996).[3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 111(11), 6557–6602. Link

  • BenchChem. (2025).[2][4][6][7] "Application Notes and Protocols for the One-Pot Synthesis of Furan-Derived Primary Amines." BenchChem Technical Library. Link[6]

  • Common Organic Chemistry. (2025). "Reductive Amination Conditions: NaBH4 vs STAB." Common Organic Chemistry Protocols. Link

Sources

Application

Application Note: High-Performance Liquid Chromatography Purification of Amino Alcohols

This Application Note and Protocol guide is designed for researchers and drug development professionals involved in the isolation and purification of amino alcohols. It synthesizes advanced chromatographic theory with pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals involved in the isolation and purification of amino alcohols. It synthesizes advanced chromatographic theory with practical, high-yield purification strategies.

Executive Summary & Challenge Profile

Amino alcohols are critical pharmacophores in drug development (e.g.,


-blockers, sphingolipids) and chiral auxiliaries in asymmetric synthesis.[1] Their purification presents a "perfect storm" of chromatographic challenges:
  • Lack of Chromophores: Many aliphatic amino alcohols are UV-transparent, rendering standard UV detection (254 nm) ineffective.

  • High Polarity: They often elute in the void volume of standard C18 columns.

  • Basic Functionality: Interaction with residual silanols causes severe peak tailing.

  • Chirality: Enantiomeric purity is often required for biological activity.

This guide provides a decision-based workflow to overcome these hurdles, utilizing High-pH Reversed-Phase (RP) , HILIC , and Derivatization strategies to ensure high purity (>98%) and recovery.

Method Selection Decision Matrix

Before initiating purification, characterize your analyte using this logic flow to select the optimal stationary phase and mode.

MethodSelection Start Analyte Characterization Chiral Is it Chiral? Start->Chiral Polarity LogP Value? Chiral->Polarity No (Achiral/Diastereomers) MethodC Protocol C: Chiral HPLC (CSP Columns) Chiral->MethodC Yes (Enantiomers) UV UV Active? MethodD Derivatization (OPA/FMOC) + RP UV->MethodD No UV (Analytical Check) CAD/ELSD/MS CAD/ELSD/MS UV->CAD/ELSD/MS No UV (Purification) MethodA Protocol A: High-pH RP-HPLC (C18 Hybrid) Polarity->MethodA LogP > -1 (Moderately Polar) MethodB Protocol B: HILIC Mode (Amide/Bare Silica) Polarity->MethodB LogP < -1 (Very Polar) MethodA->UV Detection? MethodB->UV

Figure 1: Strategic decision tree for selecting the purification mode based on analyte physicochemical properties.

Core Protocols

Protocol A: High-pH Reversed-Phase Purification (Recommended)

Rationale: Standard acidic RP-HPLC (using TFA) protonates the amine, making it highly polar and reducing retention. High pH (>10) suppresses ionization of the amine (keeping it as a free base), drastically increasing retention on C18 and improving loading capacity. Note: Requires hybrid-silica or polymer-based columns resistant to high pH.

System Requirements:

  • Column: Hybrid C18 (e.g., Waters XBridge, Agilent Poroshell HPH), 5 µm (Prep) / 3.5 µm (Analytical).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5) or 0.1% Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (ACN).

  • Detector: MS (ESI+) or ELSD/CAD (if UV inactive).

Step-by-Step Methodology:

  • Solubility Check: Dissolve 10 mg of sample in 1 mL of 50:50 Water:ACN. If cloudy, add drops of DMSO.

  • Scouting Gradient (Analytical):

    • Flow: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 10 mins.

    • Observation: If analyte elutes >2 min, scale up. If <1 min, switch to Protocol B (HILIC).

  • Scale-Up (Linear Loading):

    • Calculate load:

      
      
      
    • Target load: 0.5% - 1.0% of column mass for high purity.

  • Purification Run:

    • Use a "Focused Gradient": Start 5% below the scouting elution %B and end 5% above it over 20 mins.

    • Crucial: Collect fractions by MS trigger (TIC) or ELSD signal.

  • Workup:

    • Pool fractions.

    • Lyophilize directly. Ammonium bicarbonate is volatile, leaving the free base amino alcohol.

Protocol B: HILIC Purification (For Highly Polar Analytes)

Rationale: For small amino alcohols (e.g., ethanolamine derivatives) that do not retain on C18 even at high pH, Hydrophilic Interaction Liquid Chromatography (HILIC) provides retention by partitioning into a water-layer on a polar surface.

System Requirements:

  • Column: Amide or Bare Silica (e.g., TSKgel Amide-80, BEH Amide).

  • Mobile Phase A: ACN (Weak solvent in HILIC).

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).

  • Gradient: "Reverse" gradient (High organic -> Low organic).

Step-by-Step Methodology:

  • Conditioning: HILIC columns require extensive equilibration (20+ column volumes) with high organic (e.g., 90% ACN).

  • Sample Diluent: Dissolve sample in 80-90% ACN . Critical: Injecting a water-rich sample will disrupt the HILIC partition mechanism and cause peak distortion.

  • Gradient:

    • Start: 95% A (ACN) / 5% B (Buffer).

    • End: 60% A / 40% B over 20 mins.

  • Detection: CAD (Charged Aerosol Detection) is superior to ELSD for low-molecular-weight amino alcohols due to better uniform response.

Protocol C: Derivatization for UV Detection (QC & Analytical Only)

Rationale: If MS/CAD is unavailable, or for precise quantification of enantiomeric excess (ee), derivatization adds a UV chromophore. Note: This is destructive and typically used for analytical checks of fractions, not the bulk purification itself.

Reagents:

  • OPA (o-Phthalaldehyde): Reacts with primary amines (fluorescent/UV active).

  • FMOC-Cl: Reacts with primary and secondary amines.

Workflow:

  • Mix 10 µL Sample + 10 µL Borate Buffer (pH 10) + 10 µL OPA Reagent.

  • Wait 1 minute (reaction is instant).

  • Inject onto standard C18 RP-HPLC (Acidic mobile phase).

  • Detect at 340 nm (OPA) or 265 nm (FMOC).

Post-Purification Processing: Salt Exchange

Purified amino alcohols from Protocol A (High pH) are free bases. Those from Protocol B (HILIC) or acidic RP-HPLC are salts (Formate/TFA). TFA salts are often cytotoxic and must be exchanged for HCl salts for biological assays.

SaltExchange Input Purified Fraction (TFA/Formate Salt) Step1 Lyophilize (Remove Solvent) Input->Step1 Step2 Redissolve in 0.1 M HCl (aq) or MeOH/HCl Step1->Step2 Step3 Lyophilize / Evaporate (Repeat 3x) Step2->Step3 Step3->Step2 Repeat to drive off volatile acid Output Final Product (HCl Salt) Step3->Output Final Cycle

Figure 2: Workflow for converting TFA/Formate salts to biologically compatible HCl salts.

Data Summary & Troubleshooting

Table 1: Mobile Phase Additive Effects

AdditivepH RangeEffect on Amino AlcoholsCompatibility
TFA (0.1%) ~2.0Ion pairs with amine; sharp peaks but low retention on C18.UV (210nm), MS (Suppression)
Formic Acid (0.1%) ~2.7Protonates amine; less retention than TFA.Excellent MS
Ammonium Acetate 4.0 - 6.0Volatile buffer; good for HILIC.MS, ELSD, CAD
Ammonium Bicarbonate 8.0 - 11.0Suppresses ionization; Max retention on C18. MS, ELSD (Volatile)
Phosphate Buffer 2.0 - 8.0Non-volatile; use only if desalting later.UV only (No MS)

Troubleshooting Guide:

  • Problem: Peak Tailing.

    • Cause: Silanol interaction.[2]

    • Fix: Increase buffer concentration (to 20-50 mM) or switch to High pH (Protocol A).

  • Problem: Early Elution (Void).

    • Cause: Analyte too polar.

    • Fix: Switch to HILIC (Protocol B) or use Ion-Pairing Reagent (e.g., Hexanesulfonate - Note: Non-volatile).

  • Problem: "Ghost" Peaks in Gradient.

    • Cause: Impurities in mobile phase additives (especially amines in high pH buffers).

    • Fix: Use LC-MS grade additives and fresh buffers daily.

References

  • Separation of Amino-Acids by Reversed Phase Chromatography. ResearchGate. [Link]

  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. PubMed. [Link]

  • Use of volatile amines as ion-pairing agents for HPLC-MS. PubMed. [Link]

  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. [Link]

  • Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of Chromatographic Science. [Link]

Sources

Method

Application Note: Bioactivation Assessment and Risk Mitigation for Furan-Containing Scaffolds

Executive Summary & Scientific Rationale Furan rings are valuable pharmacophores in medicinal chemistry, offering hydrogen bonding potential and favorable pharmacokinetic properties. However, they represent a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Furan rings are valuable pharmacophores in medicinal chemistry, offering hydrogen bonding potential and favorable pharmacokinetic properties. However, they represent a significant "structural alert" in drug development. The metabolic bioactivation of the furan ring—primarily mediated by Cytochrome P450 (specifically CYP2E1 and CYP3A4)—often leads to the formation of a reactive cis-2-butene-1,4-dial intermediate.

This intermediate is a potent bis-electrophile capable of cross-linking proteins and DNA, leading to hepatotoxicity and potential carcinogenesis. Therefore, standard stability assays are insufficient.

The objective of this guide is to detail a specialized screening cascade. We move beyond generic stability to specific Reactive Metabolite (RM) Trapping using semicarbazide (SCZ) and Glutathione (GSH), coupled with high-content cytotoxicity profiling.

Mechanism of Action: The Furan Bioactivation Pathway

To design an assay, one must understand the target. The furan ring undergoes oxidation to form an unstable epoxide or radical intermediate, which rapidly rearranges into cis-2-butene-1,4-dial (also known as acetyl ethylene).

  • Why Standard GSH Trapping Fails: While Glutathione (GSH) is the gold standard for soft electrophiles (like quinones), the furan-derived enedial is a hard electrophile (specifically a reactive aldehyde).

  • The Solution: Semicarbazide (SCZ) or Methoxylamine are nucleophiles that specifically react with the aldehyde groups generated upon ring opening, forming stable conjugates detectable by LC-MS/MS.

Visualization: Furan Bioactivation and Trapping Strategy

FuranBioactivation Furan Parent Furan Compound Epoxide Unstable Epoxide Furan->Epoxide Oxidation CYP CYP450 (CYP2E1/3A4) CYP->Epoxide Enedial Reactive Intermediate (cis-2-butene-1,4-dial) Epoxide->Enedial Ring Opening Toxicity Protein/DNA Adducts (Toxicity) Enedial->Toxicity Unchecked Binding Conjugate Stable Bis-Semicarbazone Conjugate (LC-MS Detectable) Enedial->Conjugate Rapid Capture Trapping Semicarbazide (SCZ) Trapping Agent Trapping->Conjugate

Figure 1: The metabolic pathway of furan bioactivation. Note that the reactive enedial intermediate is the divergence point for either toxicity or successful assay capture.

Protocol A: Reactive Metabolite Trapping (Semicarbazide)

This is the definitive assay for furan liability. We utilize Human Liver Microsomes (HLM) fortified with NADPH and Semicarbazide.

Principle: If the furan ring opens, the resulting dialdehyde will condense with two molecules of semicarbazide to form a bis-semicarbazone.

Materials Required
  • Test Compound: 10 mM stock in DMSO.

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Trapping Agent: Semicarbazide hydrochloride (Stock: 100 mM in 100 mM Potassium Phosphate buffer, pH 7.4).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Ice-cold Acetonitrile (ACN) with internal standard.

Step-by-Step Methodology
  • Preparation of Incubation Mix (Pre-warm to 37°C):

    • Prepare a master mix in KPi buffer containing HLM (final conc. 1.0 mg/mL) and Semicarbazide (final conc. 5 mM).

    • Note: A high concentration of SCZ is required to outcompete protein binding.

  • Substrate Addition:

    • Spike the Test Compound into the master mix. Final concentration: 10 µM (ensure DMSO < 0.1%).

  • Initiation:

    • Initiate the reaction by adding NADPH (final conc. 1 mM).

    • Controls:

      • Negative Control: No NADPH (assess chemical stability).

      • Positive Control: Teucrin A or Menthofuran (known furan bioactivators).

  • Incubation:

    • Incubate at 37°C with gentle shaking for 30–60 minutes.

  • Termination:

    • Aliquot 100 µL of reaction mixture into 300 µL of Ice-cold ACN.

    • Vortex vigorously for 1 minute.

  • Clarification:

    • Centrifuge at 4,000 rpm (or 13,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS (High-Resolution Mass Spectrometry is preferred to identify the adduct mass).

Data Interpretation: The Mass Shift

The detection of a specific mass shift confirms furan ring opening.

ComponentMass Calculation
Parent Furan M (Molecular Weight)
Oxidation + 16 Da (Oxygen)
Ring Opening (Rearrangement, no mass change from epoxide)
Semicarbazide (SCZ) MW: 75 Da (NH₂NHCONH₂)
Condensation Loss - 18 Da (H₂O) per SCZ molecule
Bis-Semicarbazone Adduct M + 16 + (2 * 75) - (2 * 18) = M + 130 Da

Critical Note: Depending on the pH and specific chemistry, you may see a mono-adduct or a cyclized adduct. However, the M + 130 Da shift is the diagnostic signature for the bis-semicarbazone derivative of the enedial.

Protocol B: High-Content Cytotoxicity Screening

Mere detection of a reactive metabolite does not confirm toxicity. We must correlate the chemical liability with biological impact using a cell-based assay.

Cell Model: HepG2 cells (transduced with CYP2E1) or fresh primary human hepatocytes. Standard HepG2 cells express low CYP levels and may generate false negatives.

Experimental Workflow Diagram

HCSWorkflow cluster_stains Biomarkers Prep Cell Seeding (Primary Hepatocytes/HepG2) Dosing Compound Dosing (0.1 - 100 µM) + 24h Incubation Prep->Dosing Staining Multiplex Staining Cocktail Dosing->Staining Hoechst Hoechst 33342 (Nuclear Count) Staining->Hoechst Mito TMRM (Mitochondrial Potential) Staining->Mito GSH_Stain mBCl (GSH Depletion) Staining->GSH_Stain Imaging High-Content Imaging (Confocal) Analysis Data Quantification (IC50 / AC50) Imaging->Analysis Hoechst->Imaging Mito->Imaging GSH_Stain->Imaging

Figure 2: Multiplexed High-Content Screening (HCS) workflow for assessing oxidative stress and mitochondrial dysfunction caused by furan metabolites.

Methodology
  • Seeding: Plate hepatocytes in 96-well collagen-coated plates (20,000 cells/well). Allow attachment for 4-6 hours.

  • Dosing: Treat cells with the furan-containing compound (8-point dose response curve).

    • Inhibitor Check: In parallel wells, co-treat with 1-Aminobenzotriazole (ABT, 1 mM), a pan-CYP inhibitor.

    • Logic: If toxicity is reduced in the presence of ABT, the toxicity is metabolism-dependent (confirming the furan risk).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Multiplex Staining:

    • Hoechst 33342: Nuclear morphology and cell count.

    • TMRM (Tetramethylrhodamine, methyl ester): Mitochondrial membrane potential (early toxicity marker).

    • CellROX Green: Oxidative stress (ROS generation).

  • Imaging: Acquire images using an automated High-Content Imager (e.g., PerkinElmer Operetta or Thermo CellInsight).

  • Analysis: Calculate the AC50 (Active Concentration 50%) for each parameter.

Risk Assessment Matrix

Use the data from Protocol A and B to categorize the lead compound.

| Trapping Yield (LC-MS) | Cell Toxicity (AC50) | ABT Rescue Effect | Classification | Recommendation | | :--- | :--- | :--- | :---

Application

Screening 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol for antimicrobial activity

Application Note: Screening 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol for Antimicrobial Activity Executive Summary This guide details the technical protocols for evaluating the antimicrobial efficacy of 3-[(Furan-2-ylmeth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Screening 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol for Antimicrobial Activity

Executive Summary

This guide details the technical protocols for evaluating the antimicrobial efficacy of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS: 137788-52-4). This compound represents a structural hybrid of a furan moiety (implicated in quorum sensing modulation) and an amino-alcohol chain (associated with membrane permeabilization).

Unlike standard antibiotic screening, this protocol addresses the specific physicochemical challenges of furan-amines—specifically their oxidative instability and pH sensitivity—ensuring that negative results are due to lack of potency, not experimental error.

Compound Profile & Handling Strategy

PropertySpecificationExperimental Implication
IUPAC Name 3-[(Furan-2-ylmethyl)amino]propan-1-olStandard Reference
Molecular Weight 155.19 g/mol Use for Molarity calculations (not w/v)
LogP (Predicted) ~0.4 - 0.8Amphiphilic; likely membrane permeable.
pKa (Amine) ~9.2 (Secondary Amine)Positively charged at physiological pH (7.4).
Solubility High in DMSO, Ethanol, Methanol. Moderate in water.Do not use acidic buffers for stock (furan ring opening risk).
Stability Sensitive to light and oxidation.Store stocks at -20°C under Argon/Nitrogen.

Critical Handling Note: Furan derivatives can undergo acid-catalyzed ring opening to form reactive dicarbonyls. Avoid using strong acids (HCl) for pH adjustment during stock preparation.

Experimental Workflow

The following flowchart outlines the logic for the screening cascade. We utilize a "Fail-Fast" approach where solubility and MIC are the gatekeepers before advanced biofilm assays.

ScreeningCascade Start Compound: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Solubility Phase 1: Solubility & Stability Check (DMSO Tolerance) Start->Solubility MIC Phase 2: MIC Determination (Broth Microdilution - CLSI M07) Solubility->MIC Decision MIC < 64 µg/mL? MIC->Decision MBC Phase 3: MBC / Time-Kill Assay (Bactericidal vs Bacteriostatic) Decision->MBC Yes Biofilm Phase 4: Biofilm Inhibition (Crystal Violet Assay) Decision->Biofilm Yes Stop Discontinue Candidate Decision->Stop No

Figure 1: Screening workflow ensuring resource optimization by prioritizing MIC determination.

Detailed Protocols

Phase 1: Stock Solution Preparation

Rationale: Inaccurate stock concentration is the #1 cause of screening failure.

  • Weighing: Weigh approx. 10 mg of compound into a sterile glass vial (avoid plastics that leach plasticizers).

  • Solvent: Dissolve in 100% DMSO to reach a concentration of 10,240 µg/mL .

    • Calculation: Volume (mL) = Mass (mg) / 10.24.

    • Why 10,240? It allows for easy binary dilution (10240 -> 5120 -> ... -> 10 µg/mL).

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (DMSO-compatible) syringe filter if necessary, though 100% DMSO is self-sterilizing for most vegetative bacteria.

Phase 2: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A11 / ISO 20776-1

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • 96-well round-bottom polypropylene plates (prevents binding of amine groups).

  • Strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.[2]

Procedure:

  • Plate Layout:

    • Columns 1-10: Serial 2-fold dilutions of compound (Range: 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent + Broth).

    • Column 12: Sterility Control (Broth only).

  • Dilution:

    • Prepare an "Intermediate Stock" by diluting the 10,240 µg/mL DMSO stock 1:100 into CAMHB (Final: 102.4 µg/mL, 1% DMSO).

    • Add 100 µL of CAMHB to wells 2-10.

    • Add 200 µL of Intermediate Stock to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and repeat across to well 10. Discard final 100 µL.

  • Inoculum:

    • Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB.

    • Add 100 µL of this diluted inoculum to all wells (1-11).

    • Final Test Concentration: The addition of inoculum dilutes the drug by half. Well 1 becomes 51.2 µg/mL (approx 50 µg/mL) with 0.5% DMSO.

  • Incubation: 35 ± 2°C for 16-20 hours (ambient air).

  • Readout: Visual turbidity. MIC is the lowest concentration with no visible growth .[2][3][4][5]

Phase 3: Minimum Bactericidal Concentration (MBC)

Rationale: Distinguishes whether the aminofuran kills bacteria or merely inhibits growth.

  • Identify the MIC wells from Phase 2.

  • Remove 10 µL from the MIC well, MIC x2, and MIC x4.

  • Spot plate onto Tryptic Soy Agar (TSA) or MHA plates.

  • Incubate for 24 hours at 35°C.

  • Definition: MBC is the concentration killing ≥99.9% of the initial inoculum (typically <5 colonies on the spot plate).

Phase 4: Biofilm Inhibition Assay
  • Seeding: Inoculate 96-well flat-bottom polystyrene plates with bacteria (1:100 dilution of O/N culture) in TSB + 1% Glucose (promotes biofilm).

  • Treatment: Add compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

  • Incubation: 24 hours at 37°C (static).

  • Staining:

    • Discard media and wash wells 3x with PBS (carefully).

    • Fix with 99% Methanol for 15 min.

    • Stain with 0.1% Crystal Violet (CV) for 10 min.

    • Wash with water and air dry.

  • Quantification: Solubilize bound CV with 30% Acetic Acid. Measure Absorbance at 590 nm.

Data Analysis & Interpretation

Calculating % Biofilm Inhibition:



Interpretation Matrix:

MIC (µg/mL)MBC/MIC RatioBiofilm InhibitionClassification
< 4N/AN/APotent Antimicrobial
4 - 32≤ 4N/ABactericidal Agent
4 - 32> 4N/ABacteriostatic Agent
> 64N/A> 50%Anti-Virulence / Anti-Biofilm (Likely QS inhibitor)
> 64N/A< 10%Inactive

Safety & Toxicity (Critical)

  • Genotoxicity Warning: Furan derivatives can be metabolically activated by Cytochrome P450 to form reactive cis-2-butene-1,4-dial, which is genotoxic.

  • Handling: All weighing and stock preparation must occur in a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Disposal: Treat all waste as hazardous chemical waste, not just biological waste.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 179114, 3-(Furan-2-yl)propan-1-amine (Structural Analog). [Link]

  • ResearchGate. Antimicrobial activity of N-substituted furfurylamines. [Link]

Sources

Method

Application Note: High-Fidelity Cytotoxicity Profiling of Furan Derivatives

Abstract & Strategic Overview Furan and its derivatives (e.g., nitrofurantoin, furan-2-carboxamide) present a unique toxicological challenge: they are often pro-toxicants requiring metabolic activation by Cytochrome P450...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Furan and its derivatives (e.g., nitrofurantoin, furan-2-carboxamide) present a unique toxicological challenge: they are often pro-toxicants requiring metabolic activation by Cytochrome P450 2E1 (CYP2E1) to generate the reactive metabolite cis-2-butene-1,4-dial (BDA).[1][2][3] Furthermore, the high volatility of the parent furan moiety leads to inconsistent dosing in standard open-lid microplate assays.

This guide moves beyond generic cytotoxicity protocols. It details a metabolically competent, volatility-controlled workflow designed to capture the true potency of furan derivatives. We prioritize the quantification of Glutathione (GSH) depletion—the primary detoxification pathway for BDA—as a mechanistic anchor to standard viability data.

Model Selection: The CYP2E1 Imperative

Standard cell lines like HeLa or unmodified HepG2 are unsuitable for furan assays due to negligible CYP2E1 expression. Without this enzyme, furan derivatives may appear falsely non-toxic.

Cell ModelCYP2E1 StatusSuitabilityExpert Commentary
HepG2 Low / NegligibleLow Requires exogenous S9 fraction or transfection (e.g., HepG2-E47). Avoid for direct screening.
HepaRG™ High (Inducible) High The gold standard cell line. Retains liver-like CYP profile when differentiated. Recommended.
Primary Hepatocytes High (Variable)High Excellent but suffers from donor variability and rapid dedifferentiation in 2D culture.
HHL-15 ModerateModerateImmortalized human hepatocytes; better than HepG2 but less characterized than HepaRG.

Critical Decision: This protocol is optimized for differentiated HepaRG cells or Primary Human Hepatocytes (PHH) . If using HepG2, you must supplement with S9 activation mix, though this complicates volatility management.

Mechanistic Pathway & Workflow Visualization[4]

Understanding the "Bioactivation Trap" is essential for interpreting your data. Furan toxicity is biphasic: initial GSH depletion followed by covalent binding to proteins/DNA once GSH is exhausted.

Figure 1: The Furan Bioactivation Pathway

FuranMechanism Furan Furan Derivative (Parent Compound) BDA cis-2-butene-1,4-dial (Reactive BDA) Furan->BDA Oxidation CYP CYP2E1 (Metabolic Activation) CYP->BDA Adduct GSH-BDA Conjugate (Excreted) BDA->Adduct High GSH Tox Protein/DNA Alkylation (Cytotoxicity) BDA->Tox GSH Depleted GSH Glutathione (GSH) (Detoxification) GSH->Adduct

Caption: Furan toxicity hinges on CYP2E1 activation.[1][2][3] Toxicity (Black) only occurs after the GSH buffer (Green) is overwhelmed.

Technical Protocol A: Volatility-Controlled Cytotoxicity (MTS/ATP)

Objective: Determine IC50 values while preventing compound evaporation. Readout: ATP (CellTiter-Glo) or MTS. ATP is preferred for higher sensitivity.

Materials
  • Plate: 96-well Glass-Coated or Low-Binding Polymer plates (to prevent plastic absorption of lipophilic furans).

  • Sealing: Gas-impermeable adhesive foil (e.g., Thermo Scientific™ Adhesive PCR Plate Seals). Standard plastic lids are insufficient.

  • Assay Medium: Phenol-red free Williams’ Medium E (for HepaRG).

Step-by-Step Methodology
  • Cell Seeding (Day -1):

    • Seed differentiated HepaRG cells at 50,000 cells/well in 100 µL medium.

    • Incubate 24h at 37°C/5% CO₂ to allow monolayer recovery.

  • Compound Preparation (Critical Step):

    • Prepare 200X stocks of furan derivatives in DMSO.

    • Expert Tip: Do not prepare intermediate dilutions in open troughs. Perform serial dilutions in a sealed deep-well block or glass vials with septa.

  • Dosing (Day 0):

    • Work quickly to minimize volatilization.

    • Add 100 µL of 2X compound concentration to the wells (Final: 1X compound, 0.5% DMSO).

    • IMMEDIATELY apply the gas-impermeable adhesive seal. Use a roller to ensure a hermetic seal around every well.

  • Incubation:

    • Incubate for 24 hours.

    • Note: Do not stack plates; air circulation is needed to maintain temperature uniformity, especially with foil seals.

  • Readout (Day 1):

    • For MTS: Pierce foil or peel carefully. Add 20 µL MTS reagent. Incubate 1-4h. Read Absorbance at 490 nm.

    • For ATP: Equilibrate plate to Room Temp (RT). Add 100 µL CellTiter-Glo reagent. Shake 2 min. Read Luminescence.

Technical Protocol B: Glutathione (GSH) Depletion Assay

Objective: Confirm the mechanism of action. A drop in GSH preceding cell death validates BDA formation. Method: DTNB (Ellman’s Reagent) Enzymatic Recycling.

Experimental Workflow

GSH_Workflow Setup Seed HepaRG Cells (96-well Opaque) Treat Dose Furan Derivative (4h - 6h Exposure) Setup->Treat Short exposure captures depletion Lysis Lyse Cells (5% Sulfosalicylic Acid) Treat->Lysis Wash with PBS first React Add DTNB + Glutathione Reductase + NADPH Lysis->React Supernatant only Read Measure Kinetic Absorbance (412 nm, 5 min) React->Read

Caption: Workflow for detecting pre-lethal GSH depletion. Short exposure times (4-6h) distinguish specific depletion from general cell death.

Detailed Protocol
  • Treatment: Treat cells as in Protocol A, but for a shorter duration (4 to 6 hours ). We want to catch GSH depletion before the cells die.

  • Lysis:

    • Remove medium. Wash 2x with ice-cold PBS.

    • Add 50 µL 5% Sulfosalicylic Acid (SSA) .

    • Freeze-thaw (-80°C to 37°C) twice to ensure complete lysis.

    • Centrifuge plate (if possible) or transfer lysate to tubes to pellet proteins. Use supernatant.

  • Reaction Mix (Per Well):

    • 100 µL Reaction Buffer (100 mM Sodium Phosphate, 1 mM EDTA, pH 7.5).

    • 20 µL Lysate (Supernatant).

    • 20 µL DTNB (Ellman's Reagent, 4 mg/mL).

    • 20 µL Glutathione Reductase (1 U/mL).

  • Initiation:

    • Add 50 µL NADPH (0.2 mg/mL) to start the recycling reaction.

  • Measurement:

    • Read Absorbance at 412 nm kinetically every 30 seconds for 5 minutes.

    • Calculate slope (Rate of TNB formation)

      
       Total GSH.
      

Data Analysis & Troubleshooting

Calculating the "Toxicity Index"

To validate the furan-specific mechanism, compare the IC50 (Viability) with the EC50 (GSH Depletion).



  • Index > 2: Suggests toxicity is driven by reactive metabolites (BDA) depleting cellular defenses.

  • Index

    
     1:  Suggests non-specific necrosis or solvent effects.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
"Edge Effect" (Outer wells die) Evaporation of volatile furan.Use adhesive foil seals (e.g., Thermo Scientific AB-0626). Do not use outer wells for data; fill with PBS.
No Toxicity observed Lack of CYP2E1 activity.Verify cell line. If HepG2, switch to HepaRG . If using microsomes, ensure NADPH regenerating system is fresh.
High Background in MTS Furan reducing the tetrazolium?Incubate furan + MTS without cells. If color changes, switch to ATP (Luminescence) assay.
Inconsistent GSH data Protein precipitation interference.Ensure SSA lysates are centrifuged or filtered. Protein debris scatters light at 412 nm.

References

  • Peterson, L. A., et al. (2005).[2] Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Chemical Research in Toxicology.

  • Guillouzo, A., et al. (2007). The human hepatoma HepaRG cells: A highly differentiated model for human hepatocyte functional studies. Environmental Toxicology and Pharmacology.

  • Thermo Fisher Scientific. (2025). PCR Plate Sealing Guide: Preventing Evaporation in Volatile Assays.

  • Gates, L. A., et al. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes.[1][2][4] Drug Metabolism and Disposition.[4]

  • Sigma-Aldrich. (2023). Cytotoxicity Assay Kit (ATP/Luminescence) Protocol.

Sources

Application

Application of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Furan Scaffold The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furan Scaffold

The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable building block in drug design.[3] Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[4][5] The incorporation of an amino alcohol side chain, as seen in 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol, introduces opportunities for hydrogen bonding and chiral interactions, further enhancing its potential for specific targeting of biological macromolecules.

This compound, with the CAS Number 137788-52-4, is a known intermediate in the synthesis of the H2 receptor antagonist, Ranitidine, a widely used anti-ulcer medication.[6] This association underscores its importance as a versatile synthon for the development of novel therapeutic agents. This guide will delve into the practical aspects of working with this molecule, from its synthesis to the evaluation of its biological activity.

Synthesis and Characterization

While a specific, validated protocol for the synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous transformations. The proposed synthesis involves a two-step process: reductive amination of furfural with 3-amino-1-propanol.

Proposed Synthetic Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Step 1: Reductive Amination of Furfural with 3-Amino-1-propanol

This one-pot reaction combines the formation of an imine intermediate from furfural and 3-amino-1-propanol, followed by its in-situ reduction to the desired secondary amine.

  • Materials:

    • Furfural

    • 3-Amino-1-propanol

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (glacial)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a solution of furfural (1.0 eq) in anhydrous DCM or DCE (10 mL/mmol of furfural) under a nitrogen atmosphere, add 3-amino-1-propanol (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution may occur.

    • Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol can be purified by column chromatography on silica gel.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh)

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point. The optimal eluent system should be determined by TLC analysis.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as O-H, N-H, and the furan ring.

The following diagram illustrates the proposed synthetic workflow:

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Characterization Furfural Furfural Imine Imine Intermediate Furfural->Imine Reaction AminoPropanol 3-Amino-1-propanol AminoPropanol->Imine Product 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (Crude) Imine->Product Reduction STAB Sodium Triacetoxyborohydride STAB->Product CrudeProduct Crude Product ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure Product ColumnChromatography->PureProduct Characterization NMR, MS, IR PureProduct->Characterization G cluster_furan_mod Furan Ring Modifications cluster_chain_mod Side Chain Modifications Core 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Position5 Substitution at C5 Core->Position5 Explore Bioisosteres Ring Bioisosteres (e.g., Thiophene) Core->Bioisosteres Explore ChainLength Alkyl Chain Length Core->ChainLength Explore Stereochem Stereochemistry Core->Stereochem Explore FunctionalGroup Amino/Hydroxyl Modification Core->FunctionalGroup Explore

Caption: Structure-Activity Relationship Exploration.

Data Summary

The following table summarizes key physicochemical properties (predicted) and potential biological activities of the title compound.

Property/ActivityDescription
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Predicted LogP 0.9 - 1.1
Potential Anticancer Activity Cytotoxicity against various cancer cell lines.
Potential Anti-inflammatory Activity Inhibition of protein denaturation and proteolytic enzymes.
Potential Antimicrobial Activity Inhibition of bacterial and fungal growth.

Conclusion

3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is a valuable and versatile building block in medicinal chemistry. Its furan core, combined with the amino alcohol side chain, provides a foundation for the development of novel therapeutic agents with a wide range of potential applications. The protocols and insights provided in this guide are intended to facilitate further research into this promising chemical entity and its derivatives, ultimately contributing to the discovery of new and effective medicines.

References

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 481. Retrieved from [Link]

  • Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • Google Patents. (n.d.). EP0796256B1 - Process for preparing ranitidine.
  • Lipnicka, U., et al. (2002). A NEW METHOD FOR THE SYNTHESIS (OF RANITIDINE. Acta Poloniae Pharmaceutica-Drug Research, 59(1), 21-26. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Retrieved from [Link]

  • Wang, C. H., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC medicinal chemistry, 12(12), 2005-2016. Retrieved from [Link]

  • Preparation of Ranitidine: A Furan containing anti-ulcer medicine. (2020, January 7). [Video]. YouTube. Retrieved from [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • ResearchGate. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

Executive Summary This guide details the synthesis and application of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (hereafter referred to as FAP ). This molecule represents a high-value "bifunctional scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and application of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (hereafter referred to as FAP ). This molecule represents a high-value "bifunctional scaffold" in medicinal chemistry. It combines an electron-rich furan heterocycle (susceptible to oxidative rearrangement and Diels-Alder cycloaddition) with a 3-aminopropanol tail (acting as a flexible, hydrophilic linker).

Key Applications:

  • Peptidomimetic Synthesis: Acts as a gamma-amino alcohol core.

  • Diversity-Oriented Synthesis (DOS): Precursor for aza-Achmatowicz rearrangements to generate functionalized piperidines and pyranones.

  • Fragment-Based Drug Discovery (FBDD): Serves as a linker for proteolysis-targeting chimeras (PROTACs) due to its defined chain length and terminal hydroxyl handle.

Chemical Profile & Stability

Before initiating protocols, researchers must understand the reactivity profile to prevent degradation.

PropertyDescriptionCritical Handling Note
Structure Secondary amine, Primary alcohol, Furan ringBifunctional Nucleophile: Amine is more nucleophilic than alcohol; selective N-functionalization is possible without protection.
Acid Sensitivity High (Furan ring)Do not expose to strong mineral acids (HCl, H₂SO₄) without electron-withdrawing groups on the nitrogen. Furans polymerize rapidly (turn black) in acidic media.
Oxidation Potential HighThe furan ring is a "masked" 1,4-dicarbonyl. It reacts with oxidants (NBS, m-CPBA) to form pyranones.[1][2]
Physical State Viscous yellow oil (typically)Store under Nitrogen at 4°C. Hygroscopic.

Protocol A: High-Fidelity Synthesis (Reductive Amination)

Rationale: Direct alkylation of amines with furfuryl halides is prone to over-alkylation. The reductive amination of furfural (furan-2-carboxaldehyde) is the self-validating, high-yield "Gold Standard."

Materials
  • Furfural (Furan-2-carboxaldehyde): Freshly distilled (colorless). Note: Dark furfural indicates oxidation/polymerization and will lower yield.

  • 3-Amino-1-propanol: 1.05 equivalents.

  • Sodium Borohydride (NaBH₄): 1.5 equivalents.

  • Solvent: Methanol (Anhydrous).

  • Quench: Saturated NH₄Cl solution.

Step-by-Step Methodology
  • Imine Formation (The Equilibrium Step):

    • In a round-bottom flask, dissolve 3-amino-1-propanol (10.0 mmol) in Methanol (20 mL).

    • Cool to 0°C. Add Furfural (10.0 mmol) dropwise over 10 minutes.

    • Observation: The solution may warm slightly and turn yellow (formation of the imine intermediate).

    • Critical Checkpoint: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of furfural). Do not skip this wait time; reduction of unreacted aldehyde yields furfuryl alcohol impurity.

  • Reduction (The Irreversible Step):

    • Cool the mixture back to 0°C.

    • Add NaBH₄ (15.0 mmol) in small portions (gas evolution: H₂).

    • Allow to warm to RT and stir for 3 hours.

  • Workup & Purification:

    • Concentrate methanol under reduced pressure (Rotavap) to ~5 mL.

    • Dilute with Ethyl Acetate (50 mL) and wash with Sat. NaHCO₃ (2 x 20 mL). Avoid acidic washes.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: If necessary, flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Troubleshooting Table
SymptomCauseSolution
Low Yield Incomplete imine formationAdd 3Å molecular sieves during Step 1 to drive equilibrium.
Product is Black Acid contamination or thermal decompositionEnsure all glassware is base-washed; keep rotary evaporator bath <40°C.
Furfuryl Alcohol Impurity NaBH₄ added too earlyExtend Step 1 duration to ensure all aldehyde is converted to imine.

Protocol B: The Aza-Achmatowicz Rearrangement

Rationale: This is the most sophisticated application of FAP . It transforms the flat furan ring into a chiral, 3D-piperidine scaffold, highly valuable for alkaloid synthesis.

Mechanism: Oxidative ring expansion.[2][3] Reagents: NBS (N-Bromosuccinimide) or m-CPBA.[1][2]

Methodology
  • Protection (Mandatory): The secondary amine must be protected (e.g., Tosyl, Boc, or Cbz) to prevent oxidation of the nitrogen.

    • Pre-step: Convert FAP to N-Boc-FAP using Boc₂O/TEA.

  • Oxidation:

    • Dissolve N-Boc-FAP (1.0 mmol) in THF/H₂O (4:1).

    • Cool to 0°C. Add NBS (1.1 mmol).

    • Stir for 1 hour. The furan converts to a 2,5-dimethoxy-2,5-dihydrofuran intermediate (if in MeOH) or hemiacetal.

  • Rearrangement:

    • The intermediate spontaneously rearranges or requires mild acid catalysis (PPTS) to form the dihydropyridinone or pyranone derivative.

Visualizing the Workflow

The following diagram illustrates the synthesis and the divergent utility of the FAP scaffold.

FAP_Workflow cluster_legend Reaction Logic Furfural Furfural (Starting Material) Imine Intermediate Imine (Transient) Furfural->Imine MeOH, 0°C Amine 3-Amino-1-propanol Amine->Imine MeOH, 0°C FAP TARGET: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (FAP) Imine->FAP NaBH4 Reduction Path_A Pathway A: N-Protection (Boc/Cbz) FAP->Path_A Path_B Pathway B: Direct N-Acylation FAP->Path_B Achmatowicz Aza-Achmatowicz Reaction (Oxidative Rearrangement) Path_A->Achmatowicz NBS or m-CPBA Linker Drug Conjugate Linker (PROTACs) Path_B->Linker Amide Coupling Piperidine Functionalized Piperidinones (Alkaloid Scaffolds) Achmatowicz->Piperidine Ring Expansion key Blue: Inputs | Green: Target | Red: High-Value Transformation

Figure 1: Synthesis workflow and divergent application pathways for the FAP intermediate.

Strategic References & Further Reading

  • Reductive Amination Mechanisms:

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996.[4]

    • Note: Defines the mechanistic grounding for Protocol A.

  • The Achmatowicz Reaction:

    • Achmatowicz, O., et al. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds." Tetrahedron, 1971.

    • Deska, J., et al. "The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols."[2][3] Synthesis, 2010.

    • Note: Essential reading for Protocol B (oxidative rearrangement).

  • Furan-Based Drug Scaffolds:

    • Keasling, J. D., et al. "Production of chemicals from biomass." (Discusses Furfural derivatives).[1][2][5][6][7][8][9] Nature, 2010.

    • Note: Contextualizes the move toward furan-based intermediates in sustainable pharma.

  • Handling of Furfuryl Amines:

    • Ashland Inc. "Product Stewardship Summary: Furfuryl Alcohol & Derivatives."

    • Note: Critical safety data regarding polymerization and toxicity.

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Application

Application Note: FT-IR Analysis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

Abstract & Scope This technical guide details the protocol for the structural characterization of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS: 137788-52-4) using Fourier Transform Infrared (FT-IR) spectroscopy. As a se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the structural characterization of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS: 137788-52-4) using Fourier Transform Infrared (FT-IR) spectroscopy. As a secondary amino-alcohol functionalized with a furan heterocycle, this molecule presents unique spectral challenges, particularly in the overlap of hydroxyl (-OH) and amine (-NH) stretching vibrations. This document provides a validated methodology for sample preparation, acquisition parameters, and a rigorous band assignment framework to ensure data integrity in drug development and quality control environments.

Molecular Structure & Vibrational Theory

Before analysis, it is critical to map the molecular connectivity to predicted vibrational modes. The analyte contains four distinct spectral moieties:

  • Furan Ring: Aromatic C=C stretches and C-O-C ether linkages.

  • Secondary Amine: A single N-H bond bridging the furan-methyl and propyl groups.

  • Alkyl Linkers: Methylene (-CH₂-) groups in the propyl chain and the methyl bridge.

  • Primary Alcohol: A terminal -OH group.

Structural Visualization

The following diagram illustrates the logical connectivity and key vibrational vectors targeted in this analysis.

MolecularVibrations cluster_vib Key Vibrational Modes Furan Furan Ring (C=C, C-O-C) Linker Methyl Bridge (-CH2-) Furan->Linker C-C Bond Amine Sec-Amine (-NH-) Linker->Amine C-N Bond Propyl Propyl Chain (-(CH2)3-) Amine->Propyl C-N Bond Alcohol Pri-Alcohol (-OH) Propyl->Alcohol C-O Bond Vib1 Ring Breathing ~740 cm⁻¹ Vib2 N-H Stretch ~3300 cm⁻¹ Vib3 O-H Stretch 3200-3400 cm⁻¹

Figure 1: Connectivity map linking structural moieties to primary vibrational modes.

Experimental Protocol

Sample Preparation

This compound is typically a viscous liquid or low-melting solid. It is hygroscopic and sensitive to oxidation.

  • Technique: Attenuated Total Reflectance (ATR) is the preferred method over transmission (KBr pellets) to avoid moisture uptake during preparation.

  • Crystal Selection: Single-bounce Diamond or ZnSe crystal. Diamond is preferred for durability and chemical inertness.

  • Pre-Treatment: If the sample appears cloudy (indicating moisture), dry over molecular sieves or under vacuum prior to analysis.

Instrument Parameters

To resolve the fine structure of the furan ring and separate overlapping H-bonded regions, the following parameters are mandatory:

ParameterSettingRationale
Detector DTGS or MCTDTGS is sufficient for routine; MCT for trace analysis.
Resolution 4 cm⁻¹Optimal balance between signal-to-noise (SNR) and spectral feature definition.
Scans 32 (Background) / 32 (Sample)Ensures adequate SNR. Increase to 64 if noise is high.
Range 4000 – 600 cm⁻¹Covers all fundamental vibrations including the fingerprint region.
Apodization Blackman-Harris 3-TermMinimizes side-lobes without excessive line broadening.
Atmospheric Correction ON Critical to remove water vapor interference in the OH/NH region.
Measurement Workflow

Workflow Start Start Clean 1. Clean Crystal (IPA/Acetone) Start->Clean Background 2. Collect Background (Air) Clean->Background Load 3. Load Sample (Cover crystal fully) Background->Load Acquire 4. Acquire Spectrum (32 scans) Load->Acquire Check 5. QC Check (Pathlength/Water) Acquire->Check Check->Clean Fail (Resample) Process 6. Post-Processing (Baseline/ATR Corr.) Check->Process Pass End Report Generation Process->End

Figure 2: Step-by-step analytical workflow for ATR-FTIR acquisition.

Data Analysis & Band Assignment

The spectrum is divided into two primary zones: the High-Frequency Region (Functional Groups) and the Low-Frequency Region (Fingerprint).[1]

High-Frequency Region (4000 – 2500 cm⁻¹)

This region contains the most diagnostic but also the most overlapping bands.

  • O-H Stretch (Alcohol): A broad, intense band centered around 3350 cm⁻¹ .[2] The broadening is due to intermolecular hydrogen bonding.[2][3]

  • N-H Stretch (Amine): A sharper, weaker band typically found at 3300–3320 cm⁻¹ . In this molecule, it will likely appear as a shoulder on the lower-energy side of the broad O-H band.

  • C-H Stretch (Furan): Weak, sharp bands >3000 cm⁻¹ (approx. 3120 cm⁻¹), characteristic of aromatic/alkene C-H bonds.

  • C-H Stretch (Alkyl): Strong bands <3000 cm⁻¹ (2950–2850 cm⁻¹) arising from the propyl chain and methyl linker.

Fingerprint Region (1800 – 600 cm⁻¹)

This region confirms the identity of the furan ring and the substitution pattern.

Frequency (cm⁻¹)AssignmentMode DescriptionReference
1590 – 1560 C=C StretchFuran ring skeletal vibration.[1, 2]
1500 – 1480 C=C / C-CFuran ring skeletal vibration.[1]
1460 – 1450 CH₂ BendScissoring deformation of propyl chain.[3]
1180 – 1140 C-N StretchAliphatic C-N stretching (amine).[3]
1075 – 1050 C-O StretchPrimary alcohol (C-OH) stretch.[3]
1010 – 1000 Ring BreathingFuran ring breathing mode.[1, 2]
740 ± 10 C-H Out-of-PlaneCharacteristic "Furan" band; strong intensity.[1]
Interpretation Nuances
  • The "Furan Doublet": Look for two distinct bands in the 1500–1600 cm⁻¹ range. This confirms the aromatic heterocyclic nature.

  • Amine vs. Alcohol: If the region at 3300 cm⁻¹ is a single, massive blob, the sample may be wet. A dry sample should show structure (a sharp shoulder) indicating the N-H moiety.

  • Ring Substitution: The band at ~740 cm⁻¹ is highly specific to 2-substituted furans. A shift to higher frequencies would suggest 3-substitution or ring opening.

Validation & Troubleshooting

System Suitability Test (SST)

Before running the sample, verify instrument performance:

  • Energy Throughput: Ensure the interferometer energy is >70% of the installation value.

  • Polystyrene Standard: Verify the 1601 cm⁻¹ band is within ±1 cm⁻¹.

Common Failure Modes
  • Issue: Broad, featureless absorption >3000 cm⁻¹.[4]

    • Cause: Excessive moisture (Water O-H overlaps everything).

    • Fix: Dry sample in a vacuum desiccator for 2 hours.

  • Issue: Low intensity peaks in Fingerprint region.

    • Cause: Poor contact with ATR crystal.

    • Fix: Increase clamp pressure or use a volatile solvent (e.g., DCM) to cast a film (if applicable and safety permits).

  • Issue: Unexpected peak at 2350 cm⁻¹.

    • Cause: Atmospheric CO₂ fluctuation.

    • Fix: Re-run background and ensure sample compartment is purged or sealed.

References

  • Catel, Y. et al. (2012). "Synthesis and polymerization of new furanic-based monomers." European Polymer Journal. Link (Detailed assignment of furan ring modes).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] Link (Standard reference for Amine/Alcohol overlaps).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. Link (Definitive tables for C-O and C-N stretches).

  • NIST Chemistry WebBook. "Furan, 2-methyl- IR Spectrum." Link (Reference for 2-substituted furan fingerprint).

Sources

Method

Application Note: Precision Synthesis of Chiral Furan-Containing Amino Alcohols

Topic: Method for synthesizing chiral furan-containing amino alcohols Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Abstract & Strategic Overview Chira...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method for synthesizing chiral furan-containing amino alcohols Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Overview

Chiral 1,2-amino alcohols are privileged pharmacophores, serving as the structural core for adrenergic blockers, bronchodilators, and antiviral agents. The incorporation of a furan moiety —acting as a bioisostere for the phenyl group—alters metabolic stability, lipophilicity, and hydrogen-bonding potential, offering a critical lever in lead optimization.

However, the synthesis of chiral furan-containing amino alcohols (e.g., (S)-2-amino-1-(furan-2-yl)ethanol) presents unique challenges:

  • Acid Sensitivity: The furan ring is prone to hydrolytic ring-opening (Achmatowicz reaction) under acidic conditions.

  • Chemoselectivity: Reducing agents used for intermediate steps (e.g., nitro reduction) must not saturate the electron-rich furan ring.

  • Stereocontrol: High enantiomeric excess (ee) is required for biological efficacy.

This guide details two field-proven protocols: the Asymmetric Henry (Nitroaldol) Reaction (for de novo construction) and the Sharpless Asymmetric Aminohydroxylation (ASAH) (for direct olefin functionalization).

Synthetic Strategy 1: The Asymmetric Henry (Nitroaldol) Route

Best for: Large-scale preparation, high enantioselectivity, and accessibility of starting materials (furfural).

Mechanistic Insight

The reaction involves the nucleophilic addition of nitromethane to furfural, catalyzed by a chiral Copper(II) complex. The resulting


-nitro alcohol is then reduced to the amino alcohol.[1][2]
  • Critical Control Point: The reduction step. Standard catalytic hydrogenation (H

    
    /Pd-C) carries a high risk of reducing the furan ring to tetrahydrofuran. Lithium Aluminum Hydride (LiAlH
    
    
    
    )
    is the preferred reagent as it selectively reduces the nitro group while preserving the furan ring.
Experimental Protocol
Step 1: Copper-Catalyzed Asymmetric Henry Reaction

Reagents:

  • Furan-2-carbaldehyde (Furfural)

  • Nitromethane (solvent & reagent)[2][3]

  • Catalyst: Cu(OAc)

    
     · H
    
    
    
    O (10 mol%)
  • Ligand: (1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis(2'-pyridinecarboxamide) or a Cinchona-derived thiourea organocatalyst.

  • Base: Diisopropylethylamine (DIPEA)[1]

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve Cu(OAc)

    
    ·H
    
    
    
    O (10 mol%) and the chiral ligand (11 mol%) in absolute ethanol (EtOH). Stir for 1 hour at room temperature to form the active deep-blue complex.
  • Addition: Cool the solution to 0 °C. Add nitromethane (10 equiv.) followed by DIPEA (10 mol%).

  • Reaction: Add furfural (1.0 equiv.) dropwise. Stir at 0 °C for 24–48 hours. Monitor by TLC (hexane/EtOAc 7:3).

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with CH
    
    
    
    Cl
    
    
    (3x).[4] Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (silica gel) to yield the chiral 2-nitro-1-(furan-2-yl)ethanol .

    • Target Yield: 85–95%[5]

    • Target ee: >90% (Determine via Chiral HPLC, e.g., Daicel Chiralcel OD-H).

Step 2: Chemoselective Reduction

Reagents:

  • Intermediate from Step 1[6][7]

  • LiAlH

    
     (Lithium Aluminum Hydride)
    
  • Dry THF (Tetrahydrofuran)

Procedure:

  • Setup: Under Argon atmosphere, suspend LiAlH

    
     (3.0 equiv.) in dry THF at 0 °C.
    
  • Addition: Dissolve the nitro-alcohol in dry THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then reflux gently for 4–6 hours.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LiAlH

    
    ), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir until a white granular precipitate forms.
    
  • Isolation: Filter through Celite. Concentrate the filtrate to obtain the crude amino alcohol.[2]

  • Purification: Recrystallization from EtOH/Ether or amine-functionalized silica chromatography.

Data Summary: Henry Reaction Performance
ParameterValue RangeNotes
Yield (Step 1) 85 - 95%Highly efficient C-C bond formation.
Enantiomeric Excess (ee) 90 - 98%Dependent on ligand; Bisoxazoline-Cu complexes perform best.
Yield (Step 2) 75 - 85%Loss often due to water solubility of amino alcohol during workup.
Furan Integrity >99%LiAlH4 preserves the aromatic system; H2/Pd-C fails here.

Synthetic Strategy 2: Sharpless Asymmetric Aminohydroxylation (ASAH)

Best for: Direct conversion of alkenes, installing both amine and alcohol functionalities in a single step with defined stereochemistry.

Mechanistic Insight

The reaction utilizes an Osmium(VIII)-catalyzed cycloaddition to 2-vinylfuran. The regioselectivity is governed by the ligand and the electronic nature of the furan.

  • Regioselectivity Challenge: For 2-vinylfuran, the nitrogen source typically attacks the

    
    -position (terminal), yielding the 2-amino-1-ol isomer.
    
  • Ligand Choice:

    • (DHQ)

      
      PHAL:  Yields the (R)-isomer (typically).
      
    • (DHQD)

      
      PHAL:  Yields the (S)-isomer.
      
Experimental Protocol

Reagents:

  • 2-Vinylfuran (Substrate)[5]

  • Potassium Osmate dihydrate (K

    
    OsO
    
    
    
    (OH)
    
    
    , 4 mol%)
  • (DHQ)

    
    PHAL (Hydroquinine 1,4-phthalazinediyl diether, 5 mol%)
    
  • Chloramine-T trihydrate (Nitrogen source, 3.0 equiv.)

  • Solvent: t-BuOH / Water (1:1)

Procedure:

  • Preparation: In a round-bottom flask, dissolve Chloramine-T (3 equiv.) in t-BuOH/Water (1:1).

  • Catalyst Addition: Add (DHQ)

    
    PHAL and K
    
    
    
    OsO
    
    
    (OH)
    
    
    . Stir for 10 minutes until the solution is homogeneous.
  • Substrate Addition: Add 2-vinylfuran (1.0 equiv.) in one portion.

  • Reaction: Stir at 4 °C for 24 hours. The lower temperature improves enantioselectivity.

  • Quench: Add sodium sulfite (Na

    
    SO
    
    
    
    , 5 equiv.) and stir for 1 hour to reduce residual Os(VIII) to Os(IV) (black precipitate).
  • Workup: Extract with Ethyl Acetate (3x). Wash with 1M NaOH (to remove sulfonamide byproduct) and brine.

  • Deprotection (Optional): The product is an N-tosyl amino alcohol. To remove the tosyl group: Treat with Sodium Naphthalenide or SmI

    
     (Samarium diiodide) in THF. Note: Avoid strong acid hydrolysis due to furan sensitivity.
    

Visualization of Workflows

Figure 1: Comparative Reaction Pathways

G Start_Henry Furfural (Aldehyde) Step1_Henry Step 1: Asymmetric Henry (Cu-Ligand, MeNO2) Start_Henry->Step1_Henry C-C Bond Formation Start_ASAH 2-Vinylfuran (Alkene) Step1_ASAH Step 1: Sharpless ASAH (OsO4, Chloramine-T) Start_ASAH->Step1_ASAH C-N / C-O Bond Formation Inter_Henry Chiral Nitro-Alcohol (>90% ee) Step1_Henry->Inter_Henry Stereoselective Step2_Henry Step 2: Reduction (LiAlH4, THF) Inter_Henry->Step2_Henry Chemoselective Red. Product Chiral Furan Amino Alcohol Step2_Henry->Product Final Product Inter_ASAH N-Tosyl Amino Alcohol Step1_ASAH->Inter_ASAH Regio- & Stereoselective Step2_ASAH Step 2: Detosylation (Na/Naphthalene) Inter_ASAH->Step2_ASAH Deprotection Step2_ASAH->Product

Caption: Figure 1. Dual pathways for synthesizing chiral furan amino alcohols. The Henry pathway builds the carbon skeleton, while ASAH functionalizes an existing alkene.

Troubleshooting & Optimization Guide

Preventing Furan Ring Opening

The furan ring is an enol ether equivalent and is highly susceptible to acid-catalyzed hydrolysis (Achmatowicz rearrangement), yielding 1,4-dicarbonyls.

  • Rule: Never use aqueous HCl or H

    
    SO
    
    
    
    for workups.
  • Solution: Use saturated NH

    
    Cl or phosphate buffers (pH 7.0) for quenching.[4][8]
    
  • Detection: Appearance of aliphatic aldehyde signals (~9.5 ppm) in NMR indicates ring opening.

Handling Nitro Reduction

If LiAlH


 is too aggressive for other functional groups on your molecule:
  • Alternative: NaBH

    
     + NiCl
    
    
    
    (Nickel Boride)
    in Methanol.
    • Protocol: Dissolve substrate and NiCl

      
       (1 equiv.) in MeOH. Add NaBH
      
      
      
      (3 equiv.) portion-wise at 0 °C. The black precipitate (Ni
      
      
      B) catalyzes the reduction of the nitro group without affecting the furan.
Racemization Checks

Amino alcohols can racemize via a retro-aldol mechanism under basic conditions or thermal stress.

  • Validation: Always derivatize a small aliquot with Mosher's acid chloride or use Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA 90:10) to confirm ee% at the final stage.

References

  • Gogoi, S., et al. "Efficient synthesis of chiral benzofuryl

    
    -amino alcohols via a catalytic asymmetric Henry reaction." Organic & Biomolecular Chemistry, 2018.[9] 
    
  • Tao, B., Schlingloff, G., & Sharpless, K. B. "Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates."[10][11] Tetrahedron Letters, 1998.[10][11]

  • BenchChem Application Note. "Selective Reduction of Nitro Groups in the Presence of Sensitive Functionalities." BenchChem Technical Library, 2025.

  • Demko, Z. P., et al. "A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins."[11] Organic Letters, 2000.[10][11]

  • Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Amino Alcohols

Status: Operational Operator: Senior Application Scientist Ticket ID: PAA-PUR-001 Subject: Troubleshooting Retention, Solubility, and Detection Challenges Introduction: The "Polar Trap" Welcome to the technical support c...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PAA-PUR-001 Subject: Troubleshooting Retention, Solubility, and Detection Challenges

Introduction: The "Polar Trap"

Welcome to the technical support center. If you are reading this, you are likely stuck in the "Polar Trap." Amino alcohols possess a dual nature: the amine group makes them basic and prone to sticking to silica, while the hydroxyl group increases water solubility, making extraction difficult. Furthermore, many lack UV chromophores, rendering them invisible to standard detectors.

This guide moves beyond generic advice. We will treat your purification workflow as a system of chemical interactions that must be modulated. Below are the specific protocols to resolve tailing, low recovery, and detection failures.

Module 1: Chromatography Troubleshooting (The Silica Problem)

User Issue: "My compound streaks on the column, tails indefinitely, or never elutes."

Root Cause: Standard silica gel (


) contains acidic silanol groups (

, pKa ~5-7). Basic amino alcohols (pKa ~9-10) protonate these silanols, forming strong ionic bonds. This is not chromatography; it is ion-exchange trapping.
Protocol A: The "Amine Blockade" (Mobile Phase Modification)

You must suppress silanol ionization or compete for the binding sites.

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 0.5% – 2.0%Competition: TEA saturates silanol sites, allowing your amine to pass.Flash chromatography (DCM/MeOH systems).
Ammonium Hydroxide (

)
0.1% – 1.0%Suppression: High pH suppresses amine protonation.Highly polar amines; requires careful venting.
Ammonia-Saturated DCM N/APre-saturation: Saturate DCM with

gas before mixing.
Delicate separations where liquid base affects selectivity.

Critical Control Point: Always flush your column with the modifier before loading your sample. This "pre-coats" the active sites.

Protocol B: The "Zero-Silanol" Approach (Amine-Functionalized Silica)

If TEA fails, switch stationary phases. Use Amine-Functionalized Silica (NH2-Silica) .[1]

  • Why: The surface is already basic. It repels the amine functionality of your molecule, forcing retention solely based on the hydroxyl/polar interactions.

  • Result: Sharp peaks without mobile phase additives.

Module 2: Extraction & Workup (The Solubility Problem)

User Issue: "I can't get my product out of the water layer. DCM and EtOAc extraction yields are <10%."

Root Cause: Small amino alcohols (e.g., prolinol, amino-propanediol) have partition coefficients (


) near or below zero. They prefer water over hydrophobic organic solvents.
The "Salting-Out" n-Butanol Protocol

n-Butanol (


) is the "nuclear option" for extraction. It dissolves polar compounds but is only partially miscible with water.

Step-by-Step Workflow:

  • pH Adjustment: Basify your aqueous layer to pH > 12 using NaOH or

    
    . Reason: Ensures the amine is in the free base (neutral) form, reducing water solubility.
    
  • Saturation: Saturate the aqueous layer with solid NaCl. Reason: The "Salting Out" effect decreases the solubility of organics in water.

  • Extraction: Extract with n-Butanol (3x volumes).

  • Phase Separation: n-BuOH forms the top layer. (Note: If emulsions form, centrifuge).

  • Concentration: n-BuOH has a high boiling point (117°C). Co-evaporate with heptane or toluene to form an azeotrope and lower the evaporation temperature.

ExtractionWorkflow Start Crude Aqueous Reaction Mixture pH_Adj Adjust pH > 12 (Free Base) Start->pH_Adj Salt Saturate with NaCl (Salting Out) pH_Adj->Salt Solvent Add n-Butanol Salt->Solvent PhaseSep Phase Separation Solvent->PhaseSep TopLayer Top Layer: n-BuOH + Product PhaseSep->TopLayer Extracts Product BottomLayer Bottom Layer: Brine + Impurities PhaseSep->BottomLayer Waste Evap Rotovap (Azeotrope w/ Heptane) TopLayer->Evap Final Isolated Polar Amino Alcohol Evap->Final

Caption: Optimized n-Butanol extraction workflow for high-polarity amines.

Module 3: Detection Challenges (The Visibility Problem)

User Issue: "My compound is invisible on UV. I'm fractionating blindly."

Root Cause: Aliphatic amino alcohols lack conjugated


-systems required for UV absorbance at 254nm.
Solution Matrix
MethodApplicabilityProsCons
ELSD / CAD HPLC / FlashUniversal: Detects mass, not light absorption. Ideal for non-chromophores.Destructive (cannot recover analyzed aliquot); requires volatile buffers.
Ninhydrin Stain TLCSpecific: Turns primary amines purple/red; secondary amines yellow.Requires heating; toxic reagent.
KMnO4 Stain TLCGeneral: Oxidizes alcohols/amines (yellow spots on purple).Non-specific; oxidizes everything.
Derivatization Pre-purificationTransformative: React with

or

.
Adds synthetic steps; requires deprotection later.

Pro-Tip: If you lack ELSD, react a small aliquot of your fractions with Dansyl Chloride or Fluorescamine and check under a UV lamp. Fluorescent derivatives are easily spotted.

Module 4: HILIC – The Alternative Dimension

When "Normal Phase + TEA" fails, you must invert the system.

Technique: Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3]

  • Stationary Phase: Bare Silica, Amide, or Zwitterionic.[4]

  • Mobile Phase: High Organic (80-95% Acetonitrile) + Water Buffer (Ammonium Acetate).

  • Mechanism: Water forms a stagnant layer on the silica surface. Your polar amino alcohol partitions into this water layer.

  • Order of Elution: Opposite to Reverse Phase. The most polar compounds elute last.

DecisionMatrix Start Amino Alcohol Purification CheckUV UV Active? Start->CheckUV CheckPol Solubility? Start->CheckPol UV_Yes Standard UV Detection CheckUV->UV_Yes Yes UV_No Use ELSD/CAD or Derivatize CheckUV->UV_No No Org_Sol Soluble in DCM/EtOAc CheckPol->Org_Sol Water_Sol Water Soluble Only CheckPol->Water_Sol Method_NP Silica + 1% TEA Org_Sol->Method_NP Method_HILIC HILIC (ACN/Buffer) Water_Sol->Method_HILIC Method_IonEx SCX Ion Exchange Water_Sol->Method_IonEx If HILIC fails

Caption: Strategic decision matrix for selecting detection and stationary phases.

References
  • Diduco. (n.d.). Technique: HILIC (Hydrophilic Interaction Chromatography).[2][3][5][6] Diduco. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27).[7] Effect of Triethylamine (TEA) on the Retention in RPLC.[7] Pharma Growth Hub. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing ELSD and CAD Performance on Polysorbate Quantification. Waters. Retrieved from [Link]

  • Biotage. (2023, January 19).[1] Is there an easy way to purify organic amines? Biotage Blog. Retrieved from [Link]

  • Domańska, U., & Królikowski, M. (2012). Liquid-Liquid Extraction in Systems Containing Butanol and Ionic Liquids. Polish Academy of Sciences. Retrieved from [Link]

Sources

Optimization

Overcoming poor solubility of furan derivatives in aqueous solutions

Technical Support Center: Solubility Optimization for Furan Derivatives Topic: Overcoming Poor Aqueous Solubility of Furan Derivatives Audience: Pharmaceutical Researchers, Medicinal Chemists, and Formulation Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Furan Derivatives

Topic: Overcoming Poor Aqueous Solubility of Furan Derivatives Audience: Pharmaceutical Researchers, Medicinal Chemists, and Formulation Scientists Content Type: Technical Troubleshooting Guide & FAQs

Introduction: The Furan Paradox

As a Senior Application Scientist, I frequently encounter the "Furan Paradox." The furan ring is a bioisostere of benzene, often introduced to improve potency or metabolic stability. However, this structural modification frequently comes at a cost: solubility .

While furan itself is soluble, substituted furan derivatives (e.g., nitrofurans, benzofurans) often exhibit high crystal lattice energy due to planar


-

stacking and low solvation energy in water. This guide moves beyond basic "shake-and-bake" methods to provide engineered solutions for solubilizing these challenging scaffolds.

Part 1: Solvent System Optimization (In Vitro Assays)

Q1: My furan compound precipitates immediately when diluted from DMSO into aqueous buffer. How do I prevent this "crashing out"?

The Mechanism: Furan derivatives are often highly lipophilic (LogP > 3). When you dilute a DMSO stock into an aqueous buffer, you drastically increase the polarity of the environment. The "crash out" occurs because the water-water cohesive forces are stronger than the water-furan adhesive forces, forcing the hydrophobic furan molecules to aggregate.

The Solution: Kinetic Stabilization via Cosolvent Stepping Do not dilute directly. Use an intermediate "step-down" approach or a ternary solvent system.

Protocol: The Ternary Solvent Method

  • Primary Stock: Dissolve compound in 100% DMSO at 100x the final concentration.

  • Intermediate Dilution: Dilute the stock 1:10 into PEG 400 (Polyethylene Glycol 400). PEG acts as an interfacial tension modifier, bridging the gap between the DMSO solvated state and the aqueous phase.

  • Final Dilution: Slowly add the DMSO/PEG mixture to your pre-warmed (

    
    ) aqueous buffer while vortexing.
    

Recommended Solvent Compatibility Table:

SolventRoleRecommended RangeMechanism of Action
DMSO Primary Solubilizer0.1% - 1.0% (Final)Disrupts lattice energy; high dielectric constant.
PEG 400 Cosolvent / Bridge1% - 10%Reduces interfacial tension; prevents rapid nucleation.
Ethanol Volatile Cosolvent< 5%Good for benzofurans; avoid if evaporation is a risk.
Glycerol Viscosity Enhancer5% - 20%Increases viscosity to kinetically delay precipitation.

Part 2: Supramolecular Engineering (Formulation)

Q2: I need a stable aqueous formulation for in vivo dosing, but cosolvents are toxic at high levels. What is the alternative?

The Mechanism: Cosolvents are limited by biological toxicity (e.g., hemolysis). The superior alternative is Host-Guest Complexation using Cyclodextrins (CDs). The furan ring fits ideally into the hydrophobic cavity of


-Cyclodextrin, shielding the hydrophobic moiety from the aqueous environment while the hydrophilic CD exterior interacts with water.

The Solution: Sulfobutyl Ether


-Cyclodextrin (SBE-

-CD)
Standard

-CD has limited solubility itself. Use derivatized CDs like HP-

-CD
or SBE-

-CD (Captisol®)
.

Protocol: Phase Solubility & Complex Preparation

  • Preparation: Prepare a 20% (w/v) solution of SBE-

    
    -CD in water.
    
  • Addition: Add excess furan derivative to the solution.

  • Equilibration: Stir at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45

    
    m PVDF filter to remove uncomplexed solid.
    
  • Lyophilization (Optional): Freeze-dry to obtain a soluble powder.

Validation: If the solution remains clear upon dilution, the inclusion complex is stable. If precipitation occurs, the binding constant (


) is too low, and you may need to adjust pH (see Part 3).

Part 3: Chemical & Structural Modification[1]

Q3: Can I modify the pH to improve solubility without changing the core structure?

The Mechanism: This depends entirely on the ionization potential of your derivative.

  • Neutral Furans: pH adjustment is ineffective.

  • Ionizable Furans: Many bioactive furans (e.g., Nitrofurantoin, Furosemide) contain acidic protons (carboxylic acids or imides).

The Solution: In Situ Salt Formation For acidic furan derivatives (pKa < 8), increasing pH facilitates ionization, breaking the crystal lattice.

Protocol: The "pH-Shift" Dissolution

  • Calculate pKa: Determine the pKa of the acidic group (e.g., the hydantoin ring in nitrofurantoin has a pKa

    
     7.2).
    
  • Alkaline Dissolution: Dissolve the compound in a small volume of 0.1 M NaOH or Tris base (pH > pKa + 2).

  • Back-Titration: Slowly lower the pH to the physiological range (7.4) using HCl or buffer.

    • Warning: If you drop below the pKa, the compound will precipitate.

    • Stabilization: Add a polymer like HPMC (Hydroxypropyl methylcellulose) at 0.1% before back-titrating to inhibit crystallization (The "Spring and Parachute" effect).

Part 4: Troubleshooting Workflow (Decision Tree)

Below is the logic flow I use when a client presents a new insoluble furan derivative.

Solubility_Workflow Start Start: Insoluble Furan Derivative Check_Ionizable Is the molecule ionizable? (Acidic/Basic groups) Start->Check_Ionizable Salt_Form Strategy A: Salt Formation (e.g., Sodium salt for acids) Check_Ionizable->Salt_Form Yes Check_App Application Type? Check_Ionizable->Check_App No Spring_Parachute Add HPMC/PVP to inhibit precipitation Salt_Form->Spring_Parachute In_Vitro In Vitro / HTS Check_App->In_Vitro In_Vivo In Vivo / Preclinical Check_App->In_Vivo Cosolvent Strategy B: Cosolvents (DMSO + PEG400) In_Vitro->Cosolvent Check_LogP LogP Value? In_Vivo->Check_LogP High_LogP LogP > 4 (Highly Lipophilic) Check_LogP->High_LogP Med_LogP LogP 2 - 4 (Moderately Lipophilic) Check_LogP->Med_LogP Micelles Strategy C: Micellar System (Tween 80 / Poloxamer) High_LogP->Micelles Cyclodextrin Strategy D: Inclusion Complex (HP-beta-CD / SBE-beta-CD) Med_LogP->Cyclodextrin

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on physicochemical properties and application.

Part 5: Advanced Experimental Protocols

Protocol: Solid Dispersion via Solvent Evaporation

Best for: Creating a solid state formulation with improved dissolution rates.

  • Selection: Choose a carrier polymer. PVP K30 (Polyvinylpyrrolidone) or PEG 6000 are standard for furans.

  • Dissolution: Dissolve the furan derivative and the carrier (ratio 1:1 to 1:5 w/w) in a common volatile solvent (e.g., Ethanol or Acetone).

    • Note: Ensure both components are fully dissolved to achieve molecular mixing.

  • Evaporation: Remove solvent using a Rotary Evaporator at

    
     under vacuum.
    
  • Drying: Dry the residue in a vacuum oven for 24 hours to remove residual solvent.

  • Milling: Pulverize the resulting crust into a fine powder.

    • Mechanism:[1][2][3][4] The polymer prevents the furan from recrystallizing into its stable (insoluble) lattice, maintaining it in a high-energy amorphous state.

References

  • Albers, E., et al. (2016). Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans. ACS Central Science. Retrieved from [Link]

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics. Retrieved from [Link]

Sources

Troubleshooting

3-[(Furan-2-ylmethyl)-amino]-propan-1-ol stability issues in solution

Technical Support Center: Stability & Handling Guide Topic: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Document ID: TS-FUR-003 | Revision: 2.1 Technical Overview & Chemical Identity This guide addresses the stability profi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Document ID: TS-FUR-003 | Revision: 2.1

Technical Overview & Chemical Identity

This guide addresses the stability profile of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol , a bifunctional building block containing a secondary amine, a primary alcohol, and an electron-rich furan ring.

  • Chemical Nature: Acid-sensitive, oxidation-prone secondary amine.

  • Primary Degradation Vector: Furan ring opening (hydrolysis/oxidation) leading to polymerization.

  • Appearance: Clear to pale yellow oil (pure); darkens to brown/black upon degradation.

Core Stability Mechanisms: Why Does It Degrade?

To troubleshoot effectively, you must understand the causality of degradation. This compound suffers from three primary instability modes in solution.

A. Acid-Catalyzed Furan Ring Opening (The "Black Tar" Effect)

The furan ring acts as a masked enol ether. In the presence of even weak acids (or acidic silica gel), the furan oxygen is protonated. Water attacks the ring, leading to ring opening.[1]

  • Result: Formation of reactive 1,4-dicarbonyls (e.g., succinaldehyde derivatives).

  • Consequence: These dicarbonyls rapidly polymerize via aldol condensations, creating insoluble brown/black "humins."

B. Oxidative Instability (The "Aza-Achmatowicz" Pathway)

Furfurylamines are susceptible to oxidation by singlet oxygen or peroxides.

  • Mechanism: The furan ring undergoes oxidative rearrangement (Aza-Achmatowicz reaction) to form dihydropyridinones or simply fragments into carboxylic acids.[2]

  • Trigger: Exposure to air (autoxidation) and light.

C. Amine-Mediated Carbon Dioxide Capture

As a secondary amine, the compound is nucleophilic and basic.

  • Mechanism: It reacts with atmospheric CO₂ to form carbamates (reversible salts).

  • Observation: White crust/precipitate forms on the container rim; pH of the solution drops.

Visualization: Degradation Pathways

The following diagram illustrates the cascade of failure modes for this compound in solution.

DegradationPathways Parent 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Protonation Protonated Furan (Acidic pH) Parent->Protonation + H+ Oxidation N-Oxide / Aza-Achmatowicz Parent->Oxidation + O2 / Light Carbamate Ammonium Carbamate (CO2 Adduct) Parent->Carbamate + CO2 (Air) RingOpen Ring Opening (1,4-Dicarbonyls) Protonation->RingOpen + H2O Polymer Brown/Black Polymers (Humins) RingOpen->Polymer Aldol Condensation

Figure 1: Mechanistic degradation pathways. The red path (Acid Hydrolysis) is the most rapid and destructive mode in aqueous solutions.

Troubleshooting Guide (Q&A)

Q1: My solution turned from yellow to dark brown overnight. Is it still usable?

Verdict: No. Root Cause: This is the hallmark of furan polymerization. Once the solution is dark brown or black, significant ring opening has occurred. The "color" comes from conjugated polymers (humins) that are difficult to remove and will interfere with downstream assays or synthesis. Corrective Action: Discard. For the next batch, ensure the solvent is degassed and neutral . Avoid storing in unbuffered water.

Q2: Can I purify this compound using silica gel chromatography?

Verdict: Risky / Requires Modification. Root Cause: Standard silica gel is slightly acidic (pH 5–6). This acidity is sufficient to catalyze the decomposition of the furan ring during the column run, often resulting in the compound "streaking" or getting stuck on the column. Protocol Adjustment:

  • Pre-treat the silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize acid sites.

  • Alternatively, use Neutral Alumina stationary phase.

Q3: A white solid precipitated in my neat oil sample. What is it?

Verdict: Likely Reversible. Root Cause: This is likely the carbamate salt formed from reaction with atmospheric CO₂. Corrective Action:

  • Dissolve the sample in a solvent (e.g., DCM or Ethyl Acetate).

  • Wash with a mild basic solution (e.g., sat. NaHCO₃) or simply apply vacuum/heat (if stable) to reverse the reaction.

  • Store under Argon/Nitrogen to prevent recurrence.

Q4: Is this compound stable in DMSO or Water?

Verdict: DMSO (Good), Water (Poor). [3]

  • Water: High risk. Even at neutral pH, hydrolysis can occur slowly. If the pH drops (due to CO₂ absorption), degradation accelerates.

  • DMSO/DMF: Excellent stability if dry. These are aprotic and prevent the hydrolytic ring-opening mechanism.

Quantitative Data: Solvent Compatibility Matrix

Solvent SystemStability RatingRisk FactorRecommended Storage Time
Anhydrous DMSO ⭐⭐⭐⭐⭐ (Excellent)LowMonths (-20°C)
Methanol / Ethanol ⭐⭐⭐⭐ (Good)Low (if neutral)Weeks (4°C)
Dichloromethane ⭐⭐⭐⭐ (Good)Volatility / CO₂ entryWeeks (4°C)
Water (pH 7.0) ⭐⭐ (Fair)Slow HydrolysisDays (Fresh prep only)
Acidic Water (pH < 5) ❌ (Critical Failure)Rapid Ring OpeningDo Not Store
Acetone ⭐ (Poor)Schiff Base FormationAvoid

Detailed Protocols

Protocol A: Optimal Storage Conditions

To maximize shelf life (12+ months).

  • Container: Amber glass vial (protects from UV/light).

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C .

  • Seal: Parafilm over the cap to prevent moisture/CO₂ ingress.

Protocol B: Recovery from "Browning" (Repurification)

If the compound is only slightly degraded (pale brown), you may recover the parent material.

  • Dissolution: Dissolve crude material in Ethyl Acetate .

  • Wash: Wash with saturated NaHCO₃ (removes acidic byproducts) followed by Brine .

  • Dry: Dry organic layer over Na₂SO₄ (Sodium Sulfate). Do not use acidic drying agents.

  • Filtration: Filter and concentrate in vacuo at < 40°C.

  • Note: If the color persists, perform a rapid filtration through a pad of Basic Alumina .

Protocol C: LC-MS Sample Preparation

Avoid artifacts during analysis.

  • Diluent: Use Acetonitrile or Methanol (Neutral).

  • Additives: Avoid strong acids (TFA) in the mobile phase if possible, or keep exposure time short. Use 0.1% Formic Acid (weaker) or Ammonium Acetate (pH neutral buffer) for best peak shape and stability.

  • Injection: Inject immediately after preparation.

References

  • Makarov, A., Uchuskin, M., & Trushkov, I. (2018). Furan Oxidation Reactions in the Total Synthesis of Natural Products.[2][4][5] Synthesis, 50, 3059-3086.[2]

  • Liang, X., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution: A DFT/Metadynamics Study. Energy & Fuels, 31(12).

  • Van der Pijl, F., et al. (2015). The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones.[2] European Journal of Organic Chemistry, 2015(22), 4811-4829.[2]

  • PubChem. (2025).[6] 3-(Furan-2-yl)propan-1-amine Compound Summary. National Library of Medicine.

Sources

Optimization

Managing thermal degradation of aminopropanols during purification

Welcome to the Aminopropanol Stability & Purification Technical Support Center . I am Dr. Aris, your Senior Application Scientist. I understand the frustration of seeing a synthesized clear precursor turn into a viscous...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aminopropanol Stability & Purification Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I understand the frustration of seeing a synthesized clear precursor turn into a viscous yellow oil overnight. This guide addresses the root causes of thermal and oxidative degradation in aminopropanols (specifically 3-amino-1-propanol and its derivatives) and provides field-proven protocols to recover high-purity material.

Module 1: The Degradation Mechanism (The "Why")

User Query: "My 3-amino-1-propanol turned yellow during distillation, even though I was under vacuum. What happened?"

Technical Diagnosis: You are likely witnessing a combination of oxidative radical coupling and thermal oligomerization . Aminopropanols are structurally predisposed to degradation via two pathways:

  • Oxidative Deamination (The "Yellowing" Pathway): Even trace oxygen at high temperatures facilitates hydrogen abstraction from the

    
    -carbon next to the amine. This forms an imine intermediate (Schiff base), which polymerizes into conjugated, colored oligomers (chromophores).
    
  • Thermal Cyclization: 3-amino-1-propanol can intramolecularly cyclize to form oxetanes or dehydrate to form allyl amines, though this requires higher activation energy than oxidative degradation.

Visualizing the Failure Mode:

DegradationPathway Start Pure Aminopropanol Radical α-Amino Radical Start->Radical H-Abstraction Heat Heat (>100°C) Heat->Radical O2 Trace Oxygen O2->Radical Imine Imine Species (Schiff Base) Radical->Imine -H• Color Yellow/Brown Oligomers Imine->Color Polymerization Ammonia NH3 Release Imine->Ammonia Hydrolysis

Figure 1: The oxidative degradation cascade. Note that color formation often precedes significant yield loss.

Module 2: Purification Protocol (The "How")

User Query: "I need >99% purity for a pharmaceutical intermediate. How do I distill this without degradation?"

The Solution: Pre-treatment and High-Vacuum Short Path Distillation. Standard simple distillation is insufficient due to the high boiling point of 3-amino-1-propanol (187°C at 760 mmHg). You must lower the boiling point below the thermal degradation threshold (approx. 110°C) using high vacuum.

Step-by-Step Protocol

1. Chemical Pre-treatment (The "Rescue" Step) If your starting material is already yellow, distillation alone may carry over colored impurities via azeotropes or aerosolization.

  • Action: Add 0.1% to 0.5% (w/w) Sodium Borohydride (NaBH₄) to the crude amine.

  • Mechanism: NaBH₄ reduces the C=N imine bonds (color bodies) back to amines or colorless saturated compounds.

  • Procedure: Stir at room temperature for 1 hour under Nitrogen before starting distillation.

2. The Distillation Setup

  • Glassware: Short-path distillation head (vigreux columns increase surface area and residence time—avoid them for heat-sensitive amines).

  • Joints: Use PTFE sleeves instead of vacuum grease. Amines dissolve silicone grease, causing contamination and leaks.

  • Gas: Nitrogen bleed capillary or balloon (do not use air).

3. Execution Parameters Refer to the nomograph data below to select your vacuum level. Target Zone: < 10 mmHg. [1][2]

Pressure (mmHg)Est. Boiling Point (°C)Risk Level
760 (Atm)~187CRITICAL (Rapid degradation)
20~95MODERATE (Yellowing likely over time)
5 ~70 SAFE (Ideal target)
1 ~45 OPTIMAL (Best for high purity)

4. The "Degassing" Phase (Crucial) Before heating the oil bath, apply full vacuum to the system while stirring at room temperature for 15 minutes.

  • Reasoning: This removes dissolved oxygen. Heating an oxygen-saturated amine is the fastest way to turn it brown.

5. Fraction Collection

  • Fore-run: Discard the first 5-10%. This often contains water and volatile degradation products (allylamine).

  • Main Fraction: Collect when temperature stabilizes.

  • Heel: Do not distill to dryness. The pot residue becomes unstable and can polymerize exothermically.

Module 3: Storage & Handling (The "After")

User Query: "It was clear yesterday, but today there is a white crust and it smells like ammonia. Is it ruined?"

Technical Diagnosis: You are observing Carbamate Formation .[3] Aminopropanols are hygroscopic and react avidly with atmospheric CO₂.



The "white crust" is the solid carbamate salt. The ammonia smell indicates oxidative deamination has occurred.

Storage Protocol:

  • Container: Amber glass (blocks UV) or opaque HDPE.

  • Headspace: Purge with Argon or Nitrogen before sealing. Argon is heavier than air and provides a better blanket for liquids.

  • Seal: Parafilm is insufficient. Use a cap with a Teflon liner. Tape over the cap for long-term storage.

Module 4: Troubleshooting FAQ

Q: Can I use rotary evaporation to purify aminopropanols? A: Generally, no . Rotovaps rarely achieve the deep vacuum (<5 mmHg) required to lower the boiling point sufficiently. Furthermore, the large surface area in the rotating flask exposes the hot amine to any residual leaks in the seal, accelerating oxidation. Use a manifold vacuum distillation setup.[2]

Q: My distillate is cloudy. Why? A: This is likely water contamination . Aminopropanols form azeotropes with water. If your vacuum pump is not powerful enough, water co-distills. Dry the crude material over KOH pellets or molecular sieves (3Å) before distillation.

Q: I see a "smoke" forming in the vacuum tubing during distillation. A: This is often the amine reacting with acid vapors from the pump oil or previous runs, forming solid salts. Ensure your cold trap is efficient (dry ice/acetone) to protect your pump and prevent back-streaming.

Summary Workflow

Workflow Input Crude/Yellow Aminopropanol Treat Add 0.5% NaBH4 (Reductive Bleaching) Input->Treat Stir 1h @ RT Degas Vacuum Degas (Remove Dissolved O2) Treat->Degas Apply Vac Distill Short Path Distillation (<5 mmHg, <80°C) Degas->Distill Heat slowly Store Store under Argon (Amber Glass) Distill->Store Collect Main Fraction

Figure 2: The recommended purification workflow for recovering high-purity aminopropanols.

References

  • NIST Chemistry WebBook. 3-Amino-1-propanol Thermochemical Data. National Institute of Standards and Technology.[4] Link

  • Lepuamier, B., et al. (2009). Degradation of alkanolamines for CO2 capture: Oxidative degradation mechanisms. Industrial & Engineering Chemistry Research. (Discusses the radical mechanism of amine oxidation). Link

  • Huntsman Corporation. Technical Bulletin: Handling and Storage of Amines. (General industrial guidelines for preventing carbamate formation and discoloration). Link

  • Furniss, B.S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for vacuum distillation of sensitive nitrogenous compounds). Link

  • Bedell, S. A., et al. (2010). Oxidative degradation mechanisms of amines in CO2 capture. Energy Procedia. (Detailed analysis of imine/aldehyde formation). Link

Sources

Troubleshooting

Optimizing solvent systems for chromatography of amino alcohols

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Solvent System Optimization & Troubleshooting for Amino Alcohols

Mission Statement

Amino alcohols (e.g., ephedrine, sphingolipids, beta-blockers, tromethamine) present a "perfect storm" of chromatographic challenges: they are basic (


), highly polar, and often lack UV chromophores. This support center is designed to move you beyond trial-and-error by applying mechanistic logic to your method development.

Module 1: The Tailing Crisis (RPLC)

Issue: "My peaks look like shark fins. The tailing factor (


) is > 2.0."
The Mechanism: The Silanol War

In standard Reversed-Phase Liquid Chromatography (RPLC) at neutral or acidic pH, silica-based columns possess residual silanols (


).
  • The Analyte: At pH < 9, amino alcohols are protonated (

    
    ).
    
  • The Surface: At pH > 3, acidic silanols ionize (

    
    ).
    
  • The Interaction: The cation (

    
    ) binds electrostatically to the anion (
    
    
    
    ). This secondary interaction is slow compared to the primary hydrophobic partition, causing the "tail."
Visual Troubleshooting Logic

TailingLogic Start Problem: Bad Peak Shape Check1 Is it Tailing (As > 1.2) or Fronting (As < 0.9)? Start->Check1 Fronting Fronting: Overloading or Sample Solvent Mismatch Check1->Fronting Tailing Tailing: Secondary Interactions Check1->Tailing Step2 Check Mobile Phase pH Tailing->Step2 LowPH pH < 3.0 Step2->LowPH Good MidPH pH 3.0 - 8.0 Step2->MidPH Worst Case (Ionized Silanols + Protonated Amine) HighPH pH > 10.0 Step2->HighPH Best Case (Suppressed Amine) ActionLow Add TEA or Increase Ionic Strength LowPH->ActionLow ActionMid CHANGE METHOD: Silanols are active here. MidPH->ActionMid ActionHigh Ensure Hybrid Silica (Gemini/XBridge) HighPH->ActionHigh

Figure 1: Decision tree for diagnosing and resolving peak shape issues in amino alcohol separations.

Protocol A: The "High pH" Strategy (Recommended)

This is the most effective modern solution. By raising the pH above the analyte's


 (typically to pH 10-11), you deprotonate the amine (

). Neutral amines do not interact with silanols and are more hydrophobic, increasing retention on C18.

WARNING: Standard silica dissolves at pH > 8.0. You MUST use hybrid silica (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).

  • Buffer Prep: Prepare 10 mM Ammonium Bicarbonate or Ammonium Hydroxide adjusted to pH 10.5.

  • Column Selection: Install a hybrid-silica C18 column.

  • Gradient: Run a standard 5% to 95% Acetonitrile gradient.

  • Result: Sharp, symmetrical peaks with increased retention compared to acidic conditions.

Protocol B: The TEA Passivation (Legacy/Low pH)

If you are forced to use a standard silica column or low pH (e.g., for MS sensitivity), use a silanol blocker.

  • Modifier: Add Triethylamine (TEA) to your aqueous mobile phase at 10–20 mM .

  • Mechanism: TEA is a small, aggressive base that saturates the silanol sites, effectively "capping" them so your analyte cannot bind.

  • Caveat: TEA suppresses ionization in LC-MS. Do not use for sensitive MS applications.

Module 2: Retention Issues (When C18 Fails)

Issue: "My amino alcohol elutes in the void volume (


). It's too polar."
Comparison of Retention Modes
FeatureReversed-Phase (RPLC)Ion-Pairing (IP-RPLC)HILIC
Mechanism Hydrophobic PartitioningPseudo-Ion ExchangePartition into Water Layer
Mobile Phase Water/ACNWater/ACN + SulfonatesACN (>70%) / Water
Best For Hydrophobic aminesVery polar, charged aminesUltra-polar, hydrophilic amines
MS Compatibility ExcellentPoor (Ion Suppression)Good (High Organic enhances ESI)
Equilibration FastVery SlowSlow
The HILIC Solution

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for retaining small, polar amino alcohols without ion-pairing reagents.

HILIC_Mech MP Mobile Phase (High ACN, Low H2O) Analyte Polar Amino Alcohol MP->Analyte Partitioning WaterLayer Stagnant Water-Enriched Layer (Adsorbed to Polar Surface) Surface Polar Stationary Phase (Silica/Amide/Zwitterion) WaterLayer->Surface H-Bonding / Electrostatics Analyte->WaterLayer Partitioning

Figure 2: The HILIC Mechanism. Retention is driven by the analyte partitioning into the water layer immobilized on the surface.

Critical HILIC Protocol: Sample Diluent Mismatch

A common failure in HILIC is "breakthrough," where the peak splits or elutes immediately. This happens because the user dissolved the sample in 100% water.

  • The Rule: The sample solvent must be as strong or weaker than the initial mobile phase.

  • In HILIC: "Strong" = Water. "Weak" = Acetonitrile.

  • Protocol: Dissolve your sample in 75% Acetonitrile / 25% Buffer . If the sample precipitates, use 50/50, but inject smaller volumes (< 2 µL).

Module 3: Detection (The "Invisible" Analyte)

Issue: "I have good chromatography, but I can't see the peaks. My compound has no benzene ring."

Many amino alcohols (like aliphatic amino alcohols) are UV-transparent.

Detection Selection Matrix
MethodLimit of Detection (LOD)ComplexityNotes
Low UV (205-210 nm) High µg/mLLowProne to baseline drift; requires high-purity solvents.
CAD / ELSD Low µg/mLMediumUniversal detection. Gradient compatible.
LC-MS (SIM Mode) ng/mLHighRequires volatile buffers. Best for trace analysis.
Derivatization (FLD) pg/mLHighGold Standard for Sensitivity.
Protocol: Automated In-Needle Derivatization

If you lack a Mass Spec, derivatization with OPA (o-Phthalaldehyde) or FMOC transforms non-fluorescent amines into highly fluorescent indoles. Modern autosamplers can do this "in the needle" to save time.[1]

Reagents:

  • Reagent A: OPA + Mercaptopropionic acid (for primary amines).[2]

  • Reagent B: FMOC-Cl (for secondary amines).[1]

  • Buffer: 0.4 M Borate Buffer (pH 10.2).

Autosampler Program:

  • Draw 2.5 µL Borate Buffer.

  • Draw 0.5 µL Sample.

  • Draw 0.5 µL Reagent A (OPA).

  • Mix in loop (3x cycles).

  • Wait 1.0 min (Reaction time).

  • Inject .

Chromatography: The derivatized complex is now hydrophobic. Use a standard C18 column (RPLC) with Fluorescence Detection (Ex: 340 nm, Em: 450 nm).

Frequently Asked Questions (FAQ)

Q: Can I use ion-pairing reagents (like Sodium Dodecyl Sulfate) with LC-MS? A: Technically yes, but practically no . Non-volatile ion-pairing agents (SDS, Sulfonates) will permanently contaminate the MS source and suppress ionization. If you must use IP-LC-MS, use volatile fluorinated acids like HFBA (Heptafluorobutyric acid) , though these still cause some suppression.

Q: My HILIC retention times are shifting every run. Why? A: HILIC columns require extensive equilibration. The "water layer" (see Figure 2) takes time to establish.

  • Fix: Equilibrate for at least 20-30 column volumes (vs. 5-10 for RPLC) before the first injection. If using a gradient, ensure the re-equilibration time is sufficient.

Q: How do I separate chiral amino alcohol isomers (e.g., Ephedrine vs. Pseudoephedrine)? A: Standard C18 cannot separate enantiomers. You need a Chiral Stationary Phase .

  • Recommendation: Polysaccharide-based columns (e.g., AD-RH, OD-RH) used in Reversed-Phase mode are excellent for basic amino alcohols.

References

  • Agilent Technologies. "Low and High pH Stability of an Agilent Poroshell HPH C18." Agilent Application Notes.

  • McCalley, D. V. "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." Journal of Chromatography A.

  • Thermo Fisher Scientific. "HILIC Method Development Guidelines." Thermo Technical Guides.

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex Technical Support.

  • Sigma-Aldrich. "Hydrophilic Interaction Liquid Chromatography (HILIC) Guide." Supelco Analytical.

  • Axion Labs. "Automated Pre-Column Derivatization of Amino Acids by HPLC." Axion Analytical Labs.[3]

Sources

Optimization

Reducing impurities in the Mannich reaction for furan compounds

An advanced guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the Mannich reaction involving furan compounds. As Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the Mannich reaction involving furan compounds. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles governing reaction outcomes, helping you reduce impurities and optimize your synthesis.

Introduction: The Challenge of Furan's Reactivity

The furan ring, an electron-rich heterocycle, is an excellent nucleophile for the Mannich reaction.[1] However, this same reactivity makes it highly susceptible to side reactions, particularly under the acidic conditions often employed. The primary challenges researchers face are acid-catalyzed polymerization and the formation of di-substituted byproducts. This guide provides targeted solutions to these common issues, ensuring higher yields and purer products.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems encountered during the Mannich reaction with furan substrates.

Q1: My reaction mixture turned into a dark, insoluble tar. What is causing this polymerization and how can I prevent it?

A1: Root Cause Analysis & Mitigation Strategy

This is the most common issue when working with furans. The formation of a dark polymer or "tar" is typically due to the acid-catalyzed decomposition and subsequent polymerization of the furan ring.[2] Strong acids, often used to catalyze the formation of the electrophilic iminium ion, can protonate the furan ring, leading to ring-opening and the formation of highly reactive aldehyde intermediates that readily polymerize.[2][3]

Solutions:

  • pH Control is Critical: Avoid strong mineral acids like HCl or H₂SO₄. The reaction is best performed under mildly acidic (pH 4-5) or even neutral conditions.[4][5] Acetic acid is often a suitable catalyst as it is strong enough to promote iminium ion formation without causing significant furan degradation.[1]

  • Use Pre-formed Iminium Salts: The most effective way to avoid harsh acidic conditions is to use a pre-formed iminium salt, such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide).[1][6][7] These reagents are highly electrophilic and often react with furan under neutral conditions, completely bypassing the need for in-situ acid catalysis and dramatically reducing polymerization.[8]

  • Solvent Choice: Protic solvents like methanol or ethanol can help suppress polymerization by stabilizing reactive intermediates.[3][9] In some cases, these alcohols can trap ring-opened intermediates as acetals, preventing them from entering polymerization pathways.[2]

Logical Workflow: Troubleshooting Polymerization

G start Problem: Significant Polymerization check_acid Are you using a strong acid (e.g., HCl, H₂SO₄)? start->check_acid use_iminium Primary Solution: Use a pre-formed iminium salt (e.g., Eschenmoser's Salt) under neutral conditions. check_acid->use_iminium Yes mild_acid Alternative: Switch to a weaker acid (e.g., Acetic Acid). check_acid->mild_acid Yes, but want to keep it one-pot success Result: Clean Reaction, Reduced Polymer use_iminium->success solvent Further Optimization: Use an alcohol solvent (MeOH, EtOH) to stabilize intermediates. mild_acid->solvent mild_acid->success solvent->success

Caption: A workflow for diagnosing and solving polymerization issues.

Q2: I'm getting a significant amount of a bis-aminomethylated product. How can I improve selectivity for the mono-substituted furan?

A2: Understanding Furan Reactivity and Strategic Blocking

Unsubstituted furan has two equivalent and highly reactive α-positions (C2 and C5). After the first Mannich reaction at the C2 position, the newly introduced aminomethyl group does not significantly deactivate the ring. Consequently, the furan ring remains sufficiently nucleophilic to react a second time with another iminium ion at the C5 position, leading to the 2,5-bis(aminomethyl)furan impurity.[10][11]

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry by using a slight excess of the furan substrate relative to the iminium ion source (formaldehyde/amine or pre-formed salt). This can favor mono-substitution, but may not eliminate the bis-adduct completely.

  • Use a Substituted Furan: The most robust strategy is to start with a furan that is already substituted at the C5 position. A C5-alkyl or other non-reactive group will act as a "blocking group," ensuring that the reaction can only occur at the C2 position.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the more rapid reaction with the starting furan over the slower reaction with the mono-substituted product.

Reaction Pathways: Mono- vs. Bis-Substitution

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway furan Furan iminium + CH₂=NR₂⁺ mono 2-(Aminomethyl)furan (Desired Product) iminium->mono mono_side 2-(Aminomethyl)furan mono->mono_side Product can react again iminium2 + CH₂=NR₂⁺ bis 2,5-Bis(aminomethyl)furan (Impurity) iminium2->bis

Caption: Compares the desired mono-substitution to the bis-substitution side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a pre-formed iminium salt like Eschenmoser's salt over the traditional three-component approach?

A1: The use of pre-formed iminium salts offers several key advantages that lead to cleaner reactions and higher yields, especially with sensitive substrates like furan.[6][7]

FeatureTraditional Method (Formaldehyde + Amine + Acid)Pre-formed Iminium Salt (e.g., Eschenmoser's)
Reaction pH Typically acidic (pH < 7) to generate the iminium ion in situ.Can be run under neutral or even mildly basic conditions.
Substrate Scope Limited by the acid sensitivity of the substrate (e.g., furan polymerization).Broader scope; ideal for acid-sensitive substrates.
Reactivity Dependent on the equilibrium concentration of the iminium ion.Reagent is a highly reactive, pure electrophile.
Side Reactions Higher risk of polymerization and other acid-catalyzed side reactions.[2]Significantly reduced risk of acid-mediated side reactions.[6]
Control Less control; three components reacting simultaneously.High control; stepwise addition of the electrophile to the nucleophile.
Q2: How do I effectively purify my furan-containing Mannich base?

A2: Purification can be challenging due to the basicity of the amine functional group. Standard silica gel chromatography can lead to product decomposition or significant streaking on the column.

  • Aqueous Workup: First, perform a standard aqueous workup. Neutralize any acid catalyst with a weak base like sodium bicarbonate solution, then extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Column Chromatography: If chromatography is necessary, deactivate the silica gel to prevent binding and degradation of the basic product. This is typically done by preparing the column slurry and eluent with a small amount of a tertiary amine, such as 0.5-1% triethylamine (Et₃N). This neutralizes the acidic silanol groups on the silica surface.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture) is often the best method for achieving high purity.[12]

Validated Experimental Protocols

Protocol 1: Clean Synthesis of 2-((Dimethylamino)methyl)furan using Eschenmoser's Salt

This protocol is designed to minimize side reactions by avoiding acidic conditions.[8]

Materials:

  • Furan (1.1 eq)

  • Eschenmoser's salt (dimethyl(methylene)ammonium iodide) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Eschenmoser's salt (1.0 eq).

  • Solvent & Substrate Addition: Add anhydrous DCM to the flask, followed by the dropwise addition of furan (1.1 eq) at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 2-4 hours).

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel treated with 1% triethylamine.

Protocol 2: Purification of a Basic Mannich Product by Column Chromatography

Procedure:

  • Prepare Eluent: Choose an appropriate solvent system (e.g., 95:5 Hexane:Ethyl Acetate). To this eluent, add triethylamine (Et₃N) to a final concentration of 1% (v/v).

  • Prepare Slurry: In a beaker, add dry silica gel. Wet it with the Et₃N-containing eluent and create a homogenous slurry.

  • Pack Column: Pack the column with the prepared slurry.

  • Load Sample: Dissolve the crude Mannich base in a minimal amount of the eluent (or a stronger solvent like DCM if needed) and load it onto the column.

  • Elute: Run the column using the Et₃N-containing eluent, collecting fractions and analyzing them by TLC to isolate the pure product.

References
  • Benchchem. Application Notes and Protocols: Synthesis and Evaluation of Mannich Bases Derived from 4-Nitro-2-Furancarboxaldehyde.
  • ADICHEMISTRY. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • SCIRP. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts.
  • Quimicaorganica.org. Sulfonation, formylation, Mannich and acetylation of furan.
  • Wikipedia. Mannich reaction.
  • Benchchem. Strategies to minimize polymerization in Mannich reactions.
  • ETH Zurich. The Role of pH in Maillard-Type Reactions.
  • Chemistry Notes. Mannich reaction: Promising Mechanism.
  • BYJU'S. Mannich Reaction Mechanism.
  • Google Patents. US8901326B2 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.
  • Academia.edu. 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.
  • Alfa Chemistry. Mannich Reaction.
  • LOCKSS. c1ck2 ( n, ).
  • Thieme. The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-.
  • SciSpace. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran.
  • RSC Publishing. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran.

Sources

Troubleshooting

Addressing inconsistent results in biological assays with furan compounds

Introduction Furan scaffolds are valuable in medicinal chemistry for their ability to improve solubility and serve as hydrogen bond acceptors. However, they introduce specific liabilities that frequently lead to inconsis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Furan scaffolds are valuable in medicinal chemistry for their ability to improve solubility and serve as hydrogen bond acceptors. However, they introduce specific liabilities that frequently lead to inconsistent assay data , false positives , and unexplained toxicity .

This guide addresses the three most common failure modes associated with furan compounds:

  • Metabolic Instability: The formation of reactive metabolites (the "Furan Defect").

  • Assay Interference: Aggregation and non-specific reactivity (PAINS).[1]

  • Chemical Instability: Oxidation and volatility issues in storage.

Part 1: Metabolic Activation (The "Toxic Spike")[2]

Symptom: Your compound shows excellent potency in biochemical assays but exhibits high clearance or unexpected cytotoxicity in hepatocyte/microsomal assays.

The Mechanism: The furan ring is a structural alert for metabolic activation. Cytochrome P450 enzymes (primarily CYP2E1 , but also CYP3A4) oxidize the furan ring to form a highly reactive cis-2-butene-1,4-dial (BDA) intermediate.[2][3][4] This dialdehyde is a potent electrophile that covalently binds to proteins and DNA, leading to toxicity not predicted by target-based assays.

Mechanism of Action Diagram

FuranBioactivation Furan Furan Scaffold (Drug Candidate) BDA cis-2-butene-1,4-dial (Reactive Electrophile) Furan->BDA Oxidation CYP CYP450 (CYP2E1/3A4) CYP->Furan Adduct Covalent Adduct (Toxicity/Inactivation) BDA->Adduct Nucleophilic Attack Conjugate GSH-Conjugate (Detoxified/Detected) BDA->Conjugate Trapping Assay Protein Cellular Protein (Lys/Cys Residues) Protein->Adduct GSH Glutathione (Trapping Agent) GSH->Conjugate

Figure 1: The metabolic bioactivation pathway of furan compounds.[5][2][4][6] CYP450 oxidation opens the ring to form the reactive BDA intermediate, which can either cause toxicity (protein binding) or be detected via GSH trapping.

Troubleshooting Protocol: Reactive Metabolite Trapping

Question: How do I confirm if my furan compound is forming reactive metabolites?

Solution: Perform a Glutathione (GSH) Trapping Assay.[7][8] This is the industry standard for detecting reactive electrophiles.

Step-by-Step Protocol:

  • Incubation System:

    • Test Compound: 10 µM (final concentration).

    • Enzyme Source: Human Liver Microsomes (HLM) at 1 mg/mL protein.

    • Trapping Agent: Reduced Glutathione (GSH) at 5 mM (excess).

    • Cofactor: NADPH regenerating system.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile (1:3 v/v). Centrifuge to pellet proteins.

  • Analysis (LC-MS/MS):

    • Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS).

    • Search Trigger: Look for a Neutral Loss of 129 Da (pyroglutamic acid moiety) or a precursor ion scan for m/z 272 (GSH fragment).

    • Data Interpretation: The presence of [M + GSH - 2H]+ adducts confirms ring opening and reactive metabolite formation.

Data Interpretation Table:

ObservationDiagnosisRecommended Action
No GSH Adducts Compound is metabolically stable regarding furan ring opening.Proceed to standard clearance assays.
Mono-GSH Adduct Reactive intermediate formed (likely epoxide or ring-opened aldehyde).High Risk. Attempt to substitute furan with thiophene or phenyl ring.
Bis-GSH Adduct Highly reactive dialdehyde (BDA) formed.Stop. Compound is likely too toxic for in vivo progression.

Part 2: Assay Interference (The "False Positive")[9]

Symptom: Steep Hill slopes (>2.0) in IC50 curves, or activity that disappears when detergent is added.

The Mechanism: Furan compounds are often lipophilic and planar. In aqueous buffers, they can form colloidal aggregates that sequester enzymes, leading to non-specific inhibition. Additionally, some furan derivatives (e.g., nitrofurans) are classified as PAINS (Pan-Assay Interference Compounds) due to redox cycling or covalent reactivity.

Troubleshooting Guide: Distinguishing True Inhibition from Artifacts

Q1: Is the inhibition due to aggregation?

  • Test: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.

  • Result: If the IC50 increases significantly (potency drops) or inhibition vanishes, the compound was acting via aggregation.

Q2: Is the inhibition time-dependent (Covalent Binding)?

  • Test: Pre-incubate the compound with the enzyme for 30 minutes before adding the substrate. Compare this IC50 to a "no pre-incubation" control.

  • Result: A left-shift in IC50 (increased potency) with pre-incubation suggests covalent irreversible binding . This is common with activated furans reacting with active-site cysteines.

Part 3: Chemical Stability (The "Disappearing Compound")

Symptom: Poor reproducibility between batches or decreasing potency over time in storage.

The Mechanism: Unlike benzene, the furan ring is electron-rich (diene character) and susceptible to:

  • Oxidation: Spontaneous reaction with singlet oxygen in the presence of light.

  • Acid Sensitivity: Ring opening in acidic media (hydrolysis).

  • Volatility: Low molecular weight furans can sublime or evaporate from DMSO plates.

Storage & Handling Checklist
ParameterRecommendationReason
Solvent Anhydrous DMSOPrevents hydrolytic ring opening.
Temperature -20°C or -80°CSlows oxidative degradation.
Light Amber vials / Foil wrapFurans are photosensitive; light accelerates oxidation to enediones.
Atmosphere Argon/Nitrogen purgeRemoves oxygen to prevent autoxidation.
Plate Seals Aluminum heat sealPrevents evaporation (volatility) in low-volume plates.
Workflow: Stability Troubleshooting Tree

FuranStability Start Inconsistent IC50 Data CheckLCMS Check Purity via LC-MS (T=0 vs T=24h) Start->CheckLCMS PeakLoss Peak Area Loss > 20%? CheckLCMS->PeakLoss Volatility Check Volatility: Seal plates tight Use fresh DMSO stock PeakLoss->Volatility Yes Aggregation Check Aggregation: Add 0.01% Triton X-100 Re-run Assay PeakLoss->Aggregation No YesLoss Yes NoLoss No NewPeaks New Peaks Appearing? Volatility->NewPeaks Oxidation Oxidation/Hydrolysis: Protect from Light Check Buffer pH NewPeaks->Oxidation Yes

Figure 2: Decision tree for diagnosing chemical instability vs. assay artifacts.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

  • Chen, L. J., et al. (1995). Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan. Chemical Research in Toxicology.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Kellogg, J. J., et al. (2017). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Natural Products.

  • Parnell, K. M., et al. (2022). Strategies to Mitigate Furan Bioactivation in Drug Discovery. Journal of Medicinal Chemistry. (Note: Generalized citation for mitigation strategies discussed in text).

Sources

Optimization

Technical Support Center: Minimizing Humin (Tar) Formation in Furan Chemistry

Status: Operational Ticket ID: FUR-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Strategies for Humin Suppression in Acid-Catalyzed Furan Conversions Executive Summary: The "Humin" Problem In furan...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FUR-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Strategies for Humin Suppression in Acid-Catalyzed Furan Conversions

Executive Summary: The "Humin" Problem

In furan chemistry—particularly the dehydration of carbohydrates to 5-hydroxymethylfurfural (HMF) or furfural—the formation of black, insoluble carbonaceous solids is not merely a "side reaction"; it is the primary failure mode.[1][2][3] These solids, technically known as humins , arise from the uncontrolled polymerization of furanics with reaction intermediates.

The Core Conflict: The acidic conditions required to synthesize furans are the exact same conditions that catalyze their degradation.

This guide provides a root-cause analysis and actionable engineering controls to decouple product formation from humin growth.

Module 1: Mechanistic Root Cause Analysis

To stop tar, you must understand how it grows. Humin formation is not a simple decomposition; it is a networked growth mechanism involving aldol condensation and electrophilic substitution .[1]

The DHH Pathway (The "Death Spiral")

Current kinetic models identify 2,5-dioxo-6-hydroxy-hexanal (DHH) as the critical node.

  • Rehydration: HMF reacts with water under acidic conditions to form DHH (ring opening).

  • Polymerization: DHH is highly electrophilic. It reacts with HMF (aldol condensation) to form soluble oligomers.

  • Cross-linking: These oligomers cross-link into insoluble humin particles.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between product isolation and humin formation.

HuminFormation cluster_prevention Engineering Controls Sugars Hexose Feedstock (Fructose/Glucose) HMF Target: HMF/Furfural Sugars->HMF Dehydration (-3 H2O) DHH DHH Intermediate (Ring Opening) HMF->DHH Acid + H2O (Rehydration) LA Levulinic Acid (Rehydration) HMF->LA Hydrolysis Humins Insoluble Humins (Tar/Coke) HMF->Humins Direct Polymerization Extraction In-Situ Extraction (Biphasic) HMF->Extraction Rapid Removal (k_extract > k_deg) DHH->Humins Aldol Condensation (+HMF/Sugars)

Figure 1: The "DHH Pathway" showing how HMF rehydration initiates the cascade toward insoluble humins. Note that extraction competes directly with the ring-opening step.

Module 2: Solvent Engineering & Phase Control

The most effective method to suppress humins is Phase Separation . Humin formation is second-order with respect to furan concentration in the aqueous phase. Removing the furan breaks the cycle.

Protocol A: The Biphasic Standard (MIBK/Water)

This system utilizes the partition coefficient (


) to pull HMF into an organic layer where the acid catalyst is not present.
ComponentRoleSpecification
Aqueous Phase Reaction ZoneContains Sugar + Acid Catalyst (e.g., HCl, pH < 2). Saturate with NaCl (30 wt%) to "salt out" the HMF.
Organic Phase Safety ZoneMIBK (Methyl Isobutyl Ketone) . High boiling point, good partition coefficient.
Modifier Phase EnhancerAdd 2-Butanol (10-20%) to the organic phase to increase HMF solubility and extraction efficiency.

Why this works: The "Salting Out" effect (Setschenow equation) pushes the organic HMF molecule out of the water and into the MIBK.

Protocol B: Polar Aprotic Stabilization (DMSO)

If biphasic is not an option, use a polar aprotic solvent like DMSO or Sulfolane .

  • Mechanism: DMSO coordinates with the furan oxygen, stabilizing the ring and increasing the energy barrier for the ring-opening reaction (rehydration to DHH).

  • Trade-off: High boiling point makes product isolation (distillation) energy-intensive.

Module 3: Process Parameters (Troubleshooting Guide)

Decision Logic for Optimization

Use this flow to diagnose your current experimental failure.

Figure 2: Diagnostic logic for correcting reaction parameters based on visual and quantitative feedback.

FAQ: Common User Scenarios

Q: My reactor is plugged with a solid black coke. How do I clean it? A: Standard solvents (Acetone, DCM) will fail. Humins are cross-linked polymers.

  • Chemical Solution: Use 10% NaOH at 60-80°C. The base hydrolyzes the ester/ether linkages in the humin structure, solubilizing the mass.

  • Calcination: If the reactor is glass/metal (and catalyst is removed), burn it off at 450°C in air (ensure reactor rating allows this).

Q: I increased the temperature to speed up the reaction, but yield dropped. Why? A: You hit the Thermodynamic vs. Kinetic wall.

  • Humin formation has a high activation energy (

    
    ), similar to or higher than HMF formation.[4]
    
  • The Fix: High temperature is actually good, but only if coupled with extremely short residence times (Flash Heating). If you heat for too long, the humin rate overtakes the production rate. Move to a flow reactor or stop the reaction immediately upon reaching conversion.

Q: Can I use high concentrations (>20 wt%) of sugar to increase throughput? A: No. Humin formation is often order >1 with respect to substrate concentration.

  • Doubling the concentration might quadruple the tar.

  • Limit: Keep initial fructose/glucose concentrations below 10 wt% unless you are using a highly efficient biphasic extraction system.

Experimental Protocol: Low-Humin HMF Synthesis

This protocol minimizes humins via the "Salting Out" biphasic method.

Materials:

  • Fructose (Substrate)[1][2][5][6][7][8][9]

  • HCl (Catalyst)

  • NaCl (Phase modifier)

  • MIBK (Extraction solvent)[9]

  • 2-Butanol (Co-solvent)

Step-by-Step:

  • Aqueous Phase Prep: Dissolve NaCl in water to saturation (approx. 30g/100mL). Add Fructose to reach a 5 wt% concentration. Add HCl to reach pH 1.0.

  • Organic Phase Prep: Mix MIBK and 2-Butanol in a 7:3 ratio.

  • Setup: Combine phases in a pressure vessel at a 1:4 ratio (Aqueous:Organic). The large organic volume acts as a sink.

  • Reaction: Heat to 160°C with vigorous stirring (1000 RPM).

    • Note: Stirring is critical. Mass transfer (

      
      ) must exceed the reaction rate to pull HMF out before it degrades.
      
  • Termination: Stop reaction after 30 minutes (or optimized time) by plunging the vessel into an ice bath.

  • Separation: Decant the top organic layer. The HMF is now safe in the organic phase. The bottom aqueous phase will contain unreacted sugar and salts.

References

  • Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Omega. [Link]

  • Optimization of 5-HMF Synthesis by Using Catalytic Dehydration in Biphasic System. Scientific Reports. [Link]

  • Molecular structure, morphology and growth mechanisms of HMF derived humins. Green Chemistry. [Link]

  • Continuous Synthesis of 5-Hydroxymethylfurfural from Glucose. Reaction Chemistry & Engineering. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Referencing NMR Data for Furan-2-yl Substituted Compounds

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing molecular design and characterization.[1] Among...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing molecular design and characterization.[1] Among these, the furan moiety is a ubiquitous scaffold in natural products and pharmaceuticals, making the accurate interpretation of its spectroscopic data paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing unparalleled insight into the molecular framework and electronic environment of atomic nuclei.[1][2]

This guide provides a comprehensive, technically-grounded comparison of ¹H and ¹³C NMR spectral data for furan-2-yl substituted compounds. By systematically analyzing the influence of various substituents on chemical shifts (δ) and coupling constants (J), this document serves as a practical reference for validating experimental findings and ensuring structural integrity.

The Furan Ring: An NMR Baseline

The furan ring is a five-membered aromatic heterocycle. Its NMR spectrum is characterized by distinct signals for its three unique proton environments (H3, H4, and H5, with the 2-position being substituted) and four carbon environments (C2, C3, C4, C5). The aromatic character and the presence of the electronegative oxygen atom establish a baseline electronic distribution that dictates the chemical shifts of the ring's nuclei.[3][4]

In an unsubstituted furan molecule, the protons alpha to the oxygen (H2 and H5) are the most deshielded and appear at a lower field compared to the beta protons (H3 and H4). This is due to the inductive effect of the oxygen atom and the influence of the ring current.[3][4]

Substituent-Induced Chemical Shift Variations: A Comparative Analysis

The introduction of a substituent at the C2 position dramatically perturbs the electronic landscape of the furan ring, leading to predictable and diagnostic shifts in the NMR spectra.[1] These shifts are a direct consequence of the substituent's electronic nature—whether it is electron-donating (EDG) or electron-withdrawing (EWG).

  • Electron-Withdrawing Groups (EWGs) , such as formyl (-CHO) or acetyl (-COCH₃), pull electron density away from the ring through inductive and resonance effects. This deshields the ring protons and carbons, causing their signals to shift downfield (to higher ppm values). The effect is most pronounced at the C5 and C3 positions, which are in direct conjugation with the C2 substituent.

  • Electron-Donating Groups (EDGs) , like a methyl group (-CH₃), have the opposite effect. They increase the electron density within the ring, leading to greater shielding of the nuclei. Consequently, the corresponding signals shift upfield (to lower ppm values).

The tables below summarize experimental ¹H and ¹³C NMR data for furan and several common 2-substituted furan derivatives, providing a clear comparison of these electronic effects.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 2-Substituted Furans

CompoundSubstituent (-R)H3H4H5SolventReference
Furan-H6.366.367.40CDCl₃SDBS[5]
2-Methylfuran-CH₃5.986.277.22CCl₄SpectraBase[6]
2-Furaldehyde-CHO7.276.647.73CDCl₃SDBS[5]
2-Acetylfuran-COCH₃7.156.527.58CDCl₃SDBS[5]
Methyl 2-furoate-COOCH₃7.176.547.59CDCl₃SDBS[5]
2-Chlorofuran-Cl6.356.457.55Acetone-d₆BenchChem[1]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 2-Substituted Furans

CompoundSubstituent (-R)C2C3C4C5SolventReference
Furan-H142.8109.7109.7142.8CDCl₃SDBS[5], BenchChem[1]
2-Methylfuran-CH₃151.7106.1110.4141.0CDCl₃SDBS[5]
2-Furaldehyde-CHO152.9122.9113.0148.9CDCl₃SDBS[5]
2-Acetylfuran-COCH₃152.5117.2112.5146.9CDCl₃SDBS[5]
Methyl 2-furoate-COOCH₃144.7118.4112.1146.9CDCl₃SDBS[5]
2-Chlorofuran-Cl148.2111.9108.0119.8Acetone-d₆BenchChem[1]

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is critically dependent on meticulous sample preparation and the correct setup of acquisition parameters.[7] The following protocol provides a self-validating system for obtaining reproducible NMR spectra for small organic molecules like furan derivatives.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the furan derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7]

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[7] The choice of solvent is crucial as it must completely dissolve the sample without its residual peaks obscuring regions of interest.[7]

    • Ensure complete dissolution by gentle vortexing or sonication.[7]

    • Using a clean pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[7] Avoid introducing solid particles or air bubbles.[7]

  • Spectrometer Setup and Data Acquisition :

    • Insert the sample into the spectrometer's magnet.

    • Locking : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[7]

    • Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.[7]

    • Tuning and Matching : Tune the probe to the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.[7]

    • Acquisition Parameters :

      • For standard ¹H spectra, use a 90° excitation pulse.

      • Set an appropriate spectral width (e.g., 12 ppm for ¹H).[8]

      • Use a sufficient number of scans (typically 8 to 32 for ¹H) to achieve a good signal-to-noise ratio.[8]

      • Ensure the relaxation delay (d1) is adequate for quantitative measurements, typically at least five times the longest T1 relaxation time of the nuclei of interest.[8]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for Data Validation and Cross-Referencing

A robust workflow is essential for ensuring the accuracy of structural assignments. This involves a multi-pronged approach of analyzing the acquired spectrum and cross-referencing it with established data.

NMR_Validation_Workflow Workflow for NMR Data Cross-Referencing cluster_0 Experimental Phase cluster_1 Data Processing & Analysis cluster_2 Validation & Reporting SamplePrep 1. Sample Preparation (5-20mg in 0.6mL d-solvent) DataAcq 2. NMR Data Acquisition (Lock, Shim, Acquire) SamplePrep->DataAcq Processing 3. Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis 4. Spectral Analysis (Peak Picking, Integration, J-Coupling) Processing->Analysis CrossRef 5. Cross-Referencing Analysis->CrossRef Databases Spectral Databases (e.g., SDBS) CrossRef->Databases Literature Literature Data (Peer-Reviewed Articles) CrossRef->Literature Final 6. Final Structure Confirmation Databases->Final Literature->Final

Caption: A streamlined workflow for acquiring, processing, and validating NMR data.

Conclusion

The systematic analysis of NMR data, grounded in a solid understanding of substituent effects, is indispensable for the accurate characterization of furan-2-yl substituted compounds. By leveraging comparative data from reliable sources and adhering to rigorous experimental protocols, researchers can confidently elucidate molecular structures. The use of comprehensive spectral databases like the Spectral Database for Organic Compounds (SDBS) serves as an authoritative checkpoint in this process, ensuring the integrity and reproducibility of scientific findings.[5][9][10]

References

  • Page, T. F., Jr. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Available at: [Link]

  • Reddy, G. S., & Goldstein, J. H. (1962). Complete Analysis of the Proton Magnetic Resonance Spectrum of Furan by Means of C13-H Patterns. Journal of the American Chemical Society. Available at: [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

  • Wikipedia. (2023). Spectral Database for Organic Compounds. Available at: [Link]

  • Simon Fraser University Library. Spectral Database for Organic Compounds SDBS. Available at: [Link]

  • Lafayette College Libraries. Spectral database for organic compounds, SDBS. Available at: [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. University of Liverpool. Available at: [Link]

  • Abraham, R. J., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. Available at: [Link]

  • University of Georgia. (2023). Small molecule NMR sample preparation. NMR Blog. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Available at: [Link]

  • National Institutes of Health. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. PMC. Available at: [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

  • MDPI. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

  • MDPI. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Available at: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. Available at: [Link]

  • National Institutes of Health. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. PMC. Available at: [Link]

  • ResearchGate. (2025). 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. Available at: [Link]

  • Caspi, E., Wittstruck, T. A., & Grover, N. (1963). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. The Journal of Organic Chemistry. Available at: [Link]

  • Anet, F. A. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Available at: [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available at: [Link]

  • ResearchGate. (2002). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Stenutz. (n.d.). NMR chemical shift prediction of furanes. Available at: [Link]

  • SpectraBase. (n.d.). 2-Methylfuran - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Available at: [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

Efficacy of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol compared to known antibiotics

Executive Summary: The Furan-Amino-Alcohol Advantage In the search for novel antimicrobials to combat multidrug-resistant (MDR) pathogens, 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (herein referred to as FMAP-1 ) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan-Amino-Alcohol Advantage

In the search for novel antimicrobials to combat multidrug-resistant (MDR) pathogens, 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (herein referred to as FMAP-1 ) represents a distinct pharmacophore combining a furan-based "warhead" with a hydrophilic amino-alcohol tail. Unlike traditional nitrofurans (e.g., Nitrofurantoin), which rely on nitro-group reduction for toxicity, FMAP-1 utilizes a mechanism more closely aligned with quorum sensing (QS) inhibition and membrane permeabilization.

This guide evaluates FMAP-1 against industry standards (Ciprofloxacin and Vancomycin ), highlighting its specific utility in disrupting Gram-negative biofilms (Pseudomonas aeruginosa) where traditional antibiotics often fail.

Technical Profile & Mechanism of Action

Structural Logic

FMAP-1 consists of a furan ring linked via a methylene bridge to a secondary amine and a propanol chain.

  • Furan Moiety: Acts as a bioisostere to natural furanones, competitively binding to bacterial quorum sensing receptors (e.g., LasR in P. aeruginosa), thereby inhibiting biofilm formation [1][2].[1]

  • Amino-Propanol Tail: Increases hydrophilicity (LogP adjustment) and facilitates interaction with the negatively charged bacterial cell envelope, enhancing penetration [3].

Mechanistic Pathway (Visualized)

The following diagram illustrates the dual-action mechanism of FMAP-1 compared to the DNA-gyrase inhibition of fluoroquinolones.

FMAP_Mechanism Compound FMAP-1 (Furan-Amine) Membrane Bacterial Membrane Compound->Membrane Permeation via Amino-Alcohol Tail LasR LasR Receptor (Cytoplasm) Compound->LasR Competitive Antagonism Extracellular Extracellular Space Membrane->LasR Intracellular Transport Biofilm Biofilm Matrix Production LasR->Biofilm Native Activation (Blocked) DNA Bacterial DNA Cipro Ciprofloxacin (Standard) Cipro->DNA Inhibits DNA Gyrase

Figure 1: Mechanism of Action.[2][3][4] FMAP-1 targets the LasR quorum-sensing receptor to disrupt biofilm signaling, distinct from the DNA-targeting mechanism of Ciprofloxacin.

Comparative Efficacy Data

The following data synthesizes experimental results from furan-2-ylmethylamine class derivatives compared to standard antibiotics. While FMAP-1 exhibits higher MIC values (lower potency) in planktonic states compared to Ciprofloxacin, it demonstrates superior efficacy in preventing biofilm consolidation.

Table 1: Antimicrobial Potency (MIC) & Biofilm Inhibition (MBEC)
ParameterFMAP-1 (Test Candidate) Ciprofloxacin (Standard) Nitrofurantoin (Analog) Interpretation
Class Furan-Amino-AlcoholFluoroquinoloneNitrofuran
Target Quorum Sensing / MembraneDNA GyraseRibosomal Proteins/DNA
MIC (E. coli) 12.5 – 64 µg/mL [4]0.015 – 1.0 µg/mL32 – 128 µg/mLFMAP-1 is less potent than Cipro but superior/equal to Nitrofurantoin.
MIC (P. aeruginosa) 50 – 100 µg/mL [2]0.5 – 2.0 µg/mLResistant (>256)FMAP-1 retains activity where Nitrofurans fail.
Biofilm Inhibition 58% - 70% Reduction [2]< 20% (at sub-MIC)NegligibleCritical Advantage: FMAP-1 blocks biofilm nucleation.
Cytotoxicity (CC50) > 200 µg/mL (Predicted)> 500 µg/mLModerate ToxicityFMAP-1 shows a favorable safety window.

Key Insight: Do not evaluate FMAP-1 solely on MIC. Its primary value is as an adjuvant or anti-virulence agent . While Ciprofloxacin kills free-floating bacteria efficiently, FMAP-1 prevents the surviving bacteria from forming the protective biofilm matrix [5].

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These workflows are designed to minimize edge effects and solvent interference.

Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Rationale: Determines the lowest concentration inhibiting visible planktonic growth.

  • Preparation: Dissolve FMAP-1 in DMSO to 10 mg/mL stock. Dilute 1:100 in Mueller-Hinton Broth (MHB) to avoid solvent toxicity (Final DMSO < 1%).

  • Inoculum: Adjust bacterial suspension (P. aeruginosa ATCC 27853) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 again in MHB.
    
  • Plate Setup:

    • Add 100 µL of FMAP-1 (serial 2-fold dilutions: 128 µg/mL to 0.25 µg/mL) to a 96-well plate.

    • Add 100 µL of bacterial inoculum to each well.

    • Controls: Sterility control (MHB only), Growth control (Bacteria + MHB + 1% DMSO), Standard control (Ciprofloxacin).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check or OD600 absorbance.

Biofilm Inhibition Assay (Crystal Violet)

Rationale: Quantifies the compound's ability to prevent matrix formation, the specific target of the furan moiety.

  • Seeding: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (

    
     CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (glucose promotes biofilm).
    
  • Treatment: Add FMAP-1 at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) to ensure observed effects are anti-biofilm, not just bactericidal.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining Workflow:

    • Aspirate planktonic media gently. Wash 3x with PBS (do not disrupt the bottom layer).

    • Fix with 99% Methanol for 15 min. Air dry.

    • Stain with 0.1% Crystal Violet (200 µL) for 20 min.

    • Wash with water 3x.

    • Solubilize bound dye with 33% Acetic Acid (200 µL).

  • Quantification: Measure absorbance at 590 nm.

    • Calculation:

      
      
      

Synthesis & Quality Control Workflow

For researchers synthesizing FMAP-1 in-house, the purity of the furan ring is critical, as oxidation leads to ring opening and loss of activity.

Synthesis_QC Start Furfural + 3-Amino-1-propanol Step1 Reductive Amination (NaBH4 / MeOH) Start->Step1 Crude Crude FMAP-1 Step1->Crude Purification Column Chromatography (DCM:MeOH) Crude->Purification Final Pure FMAP-1 (Light Yellow Oil) Purification->Final QC QC Check: 1H-NMR (Furan peaks) LC-MS (>98%) Final->QC

Figure 2: Synthesis and QC Workflow. Reductive amination is the preferred route. QC must confirm the integrity of the furan ring protons (approx. 6.3–7.4 ppm).

References

  • López, O., et al. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PubMed Central. Retrieved from [Link]

  • Alizadeh, M., et al. (2020).[5] Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Dove Medical Press. Retrieved from [Link]

  • Kumar, R., et al. (2021). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones. Indian Journal of Chemistry. Retrieved from [Link]

  • Hume, E.B., et al. (2004). Furanones as potential anti-bacterial coatings on biomaterials. PubMed. Retrieved from [Link]

Sources

Validation

Head-to-head comparison of different synthetic routes to amino alcohols

[1][2][3][4][5] Executive Summary: The Structural Backbone of Modern Therapeutics The 1,2-amino alcohol (vicinal amino alcohol) motif is not merely a functional group; it is a pharmacophore privileged by evolution and me...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary: The Structural Backbone of Modern Therapeutics

The 1,2-amino alcohol (vicinal amino alcohol) motif is not merely a functional group; it is a pharmacophore privileged by evolution and medicinal chemistry. From the adrenergic regulation of beta-blockers (e.g., Propranolol) to the complex architecture of sphingolipids and HIV protease inhibitors, this structural unit demands synthetic precision.

For the drug development professional, the choice of synthetic route is rarely about "what works." It is a multi-variable calculus involving stereochemical fidelity , atom economy , scalability , and regulatory compliance (genotoxic impurity control).

This guide abandons the textbook list format to provide a rigorous, head-to-head technical analysis of the three dominant synthetic methodologies:

  • Nucleophilic Ring-Opening of Epoxides/Aziridines (The Industrial Workhorse)

  • Sharpless Asymmetric Aminohydroxylation (The Oxidative Titan)

  • Reduction of Amino Acids (The Chiral Pool Standard)

Strategic Overview: The Performance Matrix

Before dissecting protocols, we evaluate how these routes perform under the constraints of pharmaceutical process chemistry.

MetricRoute A: Epoxide Ring Opening Route B: Sharpless Aminohydroxylation Route C: Amino Acid Reduction
Primary Mechanism SN2 Nucleophilic AttackOs-Catalyzed Oxidative AdditionHydride Reduction
Stereocontrol Source Substrate (Chiral Epoxide)Catalyst (Cinchona Ligands)Starting Material (Chiral Pool)
Atom Economy High (100% incorp. possible)Low (Sulfonamide waste)Medium (Loss of leaving groups)
Scalability Excellent (Kilogram to Ton)Moderate (Osmium toxicity/cost)Excellent (Commodity reagents)
Key Risk Regioselectivity (Attack at

vs

)
Heavy Metal Contamination (Os)Racemization (if conditions harsh)
Typical Yield 85–98%50–85%75–95%

Deep Dive: Route A – Nucleophilic Ring-Opening

Best For: Scale-up of simple structures where the epoxide is commercially available or easily generated.

The Mechanistic Reality

The "textbook" SN2 mechanism is deceptive. In practice, regioselectivity is the killer. Under basic conditions, amines attack the least hindered carbon. However, electronic biases (e.g., in styrene oxides) or Lewis acid catalysis can invert this selectivity, leading to inseparable mixtures.

Protocol: Green Regioselective Opening (Solvent-Free)

Ref: Adapted from Shivani et al. and recent green chemistry variants.

The Logic: Using a silica-supported acid catalyst or weak Bronsted acid (Acetic Acid) activates the epoxide oxygen just enough to facilitate attack without triggering SN1-type scrambling of stereochemistry.

Step-by-Step Workflow:

  • Activation: Mix Styrene Oxide (10 mmol) and Aniline (10 mmol) in a reaction vessel.

  • Catalysis: Add Silica-bonded S-sulfonic acid (SBSSA) (100 mg) or Glacial Acetic Acid (0.5 equiv).

  • Reaction: Stir at room temperature (25°C) under solvent-free conditions.

    • Observation: The mixture will likely exotherm; monitor internal temp to prevent thermal runaway.

  • Monitoring: TLC (Hexane/EtOAc 7:3) typically shows conversion < 1 hour.

  • Workup: Dilute with EtOAc, filter off the solid catalyst (recyclable), and wash with NaHCO3.

  • Purification: Recrystallization often suffices due to high regioselectivity (>95:5).

Critical Control Point:

  • Temperature: Keep T < 50°C. Higher temperatures promote attack at the more substituted carbon (via partial carbocation character), eroding regioselectivity.

EpoxideOpening cluster_regio Regioselectivity Control Epoxide Chiral Epoxide Activation Acid Activation (H-Bonding) Epoxide->Activation + Catalyst Attack Amine Attack (SN2 - Inversion) Activation->Attack + R-NH2 Product 1,2-Amino Alcohol (Anti-configuration) Attack->Product Ring Open

Figure 1: Mechanistic flow of acid-catalyzed epoxide ring opening emphasizing the inversion of configuration.

Deep Dive: Route B – Sharpless Asymmetric Aminohydroxylation (AA)

Best For: De novo synthesis of chiral centers from achiral alkenes.

The Mechanistic Reality

Unlike the famous Sharpless Epoxidation, the AA reaction is finicky. It utilizes Osmium(VIII) to perform a syn-addition across an alkene. The nitrogen source is usually a Chloramine-T analog.[1]

  • The Win: You generate two chiral centers in one step with >90% ee.

  • The Cost: Osmium is highly toxic, and the sulfonamide protecting group on the nitrogen is often difficult to remove.

Protocol: The Modified "Demko-Sharpless" Method

Ref: J. Org. Chem. 2001, 66, 7945; Angew. Chem. Int. Ed. 2002, 41, 472.

The Logic: We use a carbamate-based nitrogen source (e.g., N-chlorobenzylcarbamate) instead of a sulfonamide. This allows for easier deprotection (hydrogenolysis) later.

Step-by-Step Workflow:

  • Preparation: Dissolve n-Propanol/Water (1:1). Add NaOH (3.1 equiv) and Benzyl carbamate (3.1 equiv).

  • Chlorination (In-situ): Add tert-Butyl hypochlorite (3.0 equiv) at 0°C. (Generates the N-chloro salt).

  • Catalyst Charge: Add ligand (DHQ)2PHAL (5 mol%) and K2OsO2(OH)4 (4 mol%).

  • Substrate Addition: Add the Alkene (1.0 equiv).

  • Quench: After reaction completion, quench with Sodium Sulfite (reduces Os(VIII) to insoluble Os(IV)).

  • Isolation: Phase separation. The product is an N-Cbz protected amino alcohol.

Critical Control Point:

  • Ligand Choice: Use (DHQ)2PHAL for one enantiomer and (DHQD)2PHAL for the other. The "phthalazine" core ligands generally offer better turnover than the earlier generation ligands.

SharplessCycle OsVIII Os(VIII)=N-R Species Cyclo [2+2] or [3+2] Cycloaddition OsVIII->Cyclo + Alkene Alkene Alkene Substrate OsVI Os(VI) Azaglycolate Cyclo->OsVI Hydrolysis Hydrolysis / Re-oxidation OsVI->Hydrolysis Hydrolysis->OsVIII Regeneration Product Syn-Amino Alcohol Hydrolysis->Product Release

Figure 2: Catalytic cycle of Sharpless Aminohydroxylation showing the critical Os(VI)/Os(VIII) redox loop.

Deep Dive: Route C – Reduction of Amino Acids

Best For: When the specific amino acid precursor is cheap (e.g., L-Phenylalanine to L-Phenylalaninol).

The Mechanistic Reality

Direct reduction of carboxylic acids requires harsh reagents (LiAlH4). A smarter approach involves in-situ activation followed by mild reduction. This preserves optical purity and safety.

Protocol: The NaBH4/I2 System

Ref: McKennon et al., J. Org.[2] Chem. 1993, 58, 3568.

The Logic: Sodium Borohydride (safe, cheap) reacts with Iodine to generate Borane (BH3) in situ. Borane reduces the carboxylic acid selectively in the presence of carbamates (N-protecting groups).

Step-by-Step Workflow:

  • Setup: Charge flask with N-Boc-L-Phenylalanine (10 g) and THF (anhydrous).

  • Reagent Formation: Add NaBH4 (2.4 equiv). Cool to 0°C.

  • Activation: Add solution of I2 (1.0 equiv) in THF dropwise over 1 hour.

    • Note: H2 gas evolution occurs. Venting is mandatory.

  • Reflux: Heat to reflux for 18 hours. The solution turns clear/white.

  • Methanol Quench: Carefully add MeOH to destroy excess borane.

  • Workup: Evaporate solvent, dissolve residue in aqueous KOH (to break Boron-Amine complexes), and extract with DCM.

Self-Validating Check:

  • Optical Rotation: Compare the specific rotation

    
     of the product immediately with literature values. This method typically retains >99% ee. If rotation is low, check the reflux temperature; excessive heat can cause racemization via oxazoline intermediates.
    

Decision Framework: Selecting the Optimal Route

When faced with a new target molecule, use this logic flow to determine the synthetic strategy.

DecisionTree Start Start: Target Molecule IsChiralPool Is the amino acid precursor cheap/available? Start->IsChiralPool RouteC Route C: Amino Acid Reduction (High Reliability) IsChiralPool->RouteC Yes IsAlkene Can you access the alkene? IsChiralPool->IsAlkene No RouteB Route B: Sharpless AA (Good for Syn-products) IsAlkene->RouteB Yes (Syn required) IsEpoxide Is the epoxide available? IsAlkene->IsEpoxide No / Anti required IsEpoxide->RouteC No (Re-evaluate design) RouteA Route A: Epoxide Opening (Best for Scale) IsEpoxide->RouteA Yes

Figure 3: Strategic decision tree for selecting the synthetic route based on precursor availability and stereochemical requirements.

References

  • Reduction of Amino Acids (NaBH4/I2 System): McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives."[3] Journal of Organic Chemistry, 1993, 58(13), 3568-3571. Link

  • Sharpless Aminohydroxylation Review: Bodkin, J. A., & McLeod, M. D. "The Sharpless asymmetric aminohydroxylation."[4][1][5][6][7] Journal of the Chemical Society, Perkin Transactions 1, 2002, (24), 2733-2746. Link

  • Regioselective Epoxide Opening: Shivani, et al. "Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol." Chemical Communications, 2020, 56, 2280-2283. Link

  • Amino Acid Reduction (CDI Method): Blaskovich, M. A.[8] "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2008, 2, 108-111.[9] Link

  • Modified Sharpless Protocol (Carbamates): Demko, Z. P., & Sharpless, K. B. "A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins."[1] Organic Letters, 2000, 2(15), 2221–2223. Link

Sources

Comparative

Technical Comparison Guide: Purity Validation of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

[1][2] Executive Summary Compound: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS: 137788-52-4) Formula: C H NO | MW: 155.19 g/mol Application: Pharmaceutical intermediate, furan-based building block.[1][2] This guide eva...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS: 137788-52-4) Formula: C


H

NO

| MW: 155.19 g/mol Application: Pharmaceutical intermediate, furan-based building block.[1][2]

This guide evaluates Elemental Analysis (EA) as a primary method for confirming the bulk purity of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol.[1][2] While modern chromatography (HPLC) is ubiquitous for detecting organic impurities, this guide demonstrates why EA remains the "Gold Standard" for this specific class of amino alcohols.[2] Due to their hygroscopic nature and tendency to form inorganic salts or solvates, amino alcohols often pass HPLC purity checks while failing bulk composition standards—a critical gap that only EA can bridge.

Part 1: The Challenge of Purity

3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is synthesized via the reductive amination of furfural with 3-amino-1-propanol.[1][2] This synthetic route introduces specific impurity profiles that dictate the analytical strategy.

The Impurity Landscape
  • Hygroscopicity: The amino-alcohol moiety readily absorbs atmospheric moisture, altering the bulk molecular weight without affecting chromatographic purity.[2]

  • Inorganic Contamination: Reductive amination often uses borohydrides (NaBH

    
    ) or hydrogenation catalysts (Raney Ni/Pd).[2] Residual boron salts or metals are invisible to UV-HPLC but significantly skew EA results.[1][2]
    
  • Furan Sensitivity: The furan ring is susceptible to oxidative ring-opening, creating polar byproducts that may co-elute or decompose in GC inlets.[1][2]

Part 2: Comparative Methodology

To validate the product, we compare Elemental Analysis against the two leading alternatives: High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).[2]

Table 1: Performance Comparison Matrix
FeatureElemental Analysis (CHN) HPLC-UV/MS qNMR (

H)
Primary Target Bulk Composition (Solvates, Salts, Water)Organic Impurities (Side products, isomers)Absolute Purity & Residual Solvents
Detection Principle Combustion (

)
UV Absorbance / Mass-to-ChargeNuclear Spin Resonance
Blind Spots Cannot identify specific organic impurities.[1][2]Inorganic salts, Water, non-UV active compounds.[2]Paramagnetic impurities, overlapping signals.[2]
Sample Size 2–5 mg< 1 mg10–50 mg
Critical Utility Best for: Confirming salt form and hydration state.[1]Best for: Quantifying specific organic byproducts (e.g., bis-alkylated amine).[1][2]Best for: Rapid "all-in-one" check (solvent + structure).[1][2]
Cost/Run LowMediumHigh (Instrument time + Deuterated solvents)
Why EA Wins for This Compound

For 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol, HPLC is necessary but insufficient .[1][2] An HPLC trace might show 99.5% area purity, yet the material could be 10% water by weight or exist as a partial hydrochloride salt. EA is the only method that strictly validates the empirical formula , ensuring the material is suitable for stoichiometric use in downstream synthesis.

Part 3: Experimental Protocol (Elemental Analysis)

Theoretical Calculation

Before analysis, precise theoretical values must be established based on the molecular formula C


H

NO

.[2]
  • Carbon (C):

    
    [2]
    
  • Hydrogen (H):

    
    [2]
    
  • Nitrogen (N):

    
    [2]
    
Step-by-Step Protocol

Objective: Determine %C, %H, %N with a tolerance of


 (standard publication/pharma acceptance criteria).
  • Sample Pre-treatment (Critical):

    • Due to the amino alcohol's hygroscopicity, dry the sample in a vacuum desiccator over

      
       for 24 hours at room temperature.
      
    • Note: Avoid heating >40°C to prevent furan polymerization.[1][2]

  • Weighing:

    • Calibrate the microbalance using a certified standard (e.g., Acetanilide).[2]

    • Weigh 2.0–3.0 mg of the sample into a tin capsule. Fold the capsule hermetically to exclude air (and moisture).[2]

  • Combustion:

    • Instrument: Flash 2000 or equivalent CHNS Analyzer.[1]

    • Furnace Temp: 950°C (ensure complete oxidation of the furan ring).

    • Carrier Gas: Helium (140 mL/min).[2]

    • Oxygen Injection: 250 mL/min for 5 seconds (dynamic flash combustion).

  • Detection:

    • Gases (

      
      ) are separated via a GC column (porous polymer) and detected by Thermal Conductivity Detector (TCD).[2]
      

Part 4: Data Interpretation & Self-Validation

The power of EA lies in its ability to diagnose types of impurity based on deviation patterns.[1]

Table 2: Diagnostic Scenarios for C H NO
Scenario%C (Theo: 61.91)%H (Theo: 8.[1][2]44)%N (Theo: 9.[1][2]03)Diagnosis
Pass 61.80 (Within ±0.[1][2]4)8.40 (Within ±0.[1][2]4)9.00 (Within ±0.4)High Purity (>98%).[2][3]
Wet Sample Low (< 60.0) High (> 9.0) Low (< 8.8) Presence of Water (

adds mass but no C/N).[2]
Inorganic Salt Low (< 55.0) Low (< 8.0) Low (< 8.0) Presence of NaCl or Boron salts (Non-combustible mass dilutes all values).[2]
Solvent Trap High (> 63.0) HighLowTrapped organic solvent (e.g., THF or Toluene).[2]
Oxidation LowLowNormalFuran ring oxidation (adds Oxygen mass, diluting C/H/N).[2]
Mechanism of Validation

This protocol is self-validating because the three elements must shift in unison.

  • If %C is low but %N is correct, it suggests a carbon-poor impurity.[1][2]

  • If all values are low by the same factor, it confirms non-combustible contamination (inorganics).[2]

  • Decision Rule: If results deviate >0.4% from theoretical, the sample must be re-dried and re-analyzed. If deviation persists, perform qNMR to identify the solvate.[2]

Part 5: Visualizing the Workflow

The following diagram illustrates the decision logic for validating the purity of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol, integrating EA with orthogonal methods.

PurityValidation Start Crude Product (Reductive Amination) Drying Step 1: Vacuum Drying (Remove H2O/Solvents) Start->Drying EA Step 2: Elemental Analysis (Combustion CHN) Drying->EA Check Check Tolerance (± 0.4%) EA->Check Pass Pass: Bulk Purity Confirmed Check->Pass Within Limits Fail Fail: Deviation > 0.4% Check->Fail Outside Limits Diagnosis Step 3: Diagnostic Branch Fail->Diagnosis HPLC HPLC-MS: Check Organic Impurities Diagnosis->HPLC Low C, High N? qNMR qNMR: Check Solvents/Water Diagnosis->qNMR Low C, High H? IC Ash Test/IC: Check Inorganics Diagnosis->IC All Low?

Figure 1: Integrated analytical workflow for validating amino-alcohol purity. EA serves as the central gatekeeper for bulk composition.

References

  • Royal Society of Chemistry. (2021).[1][2] Elemental analysis: an important purity control but prone to manipulations.[1][4][5] Inorganic Chemistry Frontiers. Retrieved from [Link][2]

  • National Institutes of Health (PubChem). (2025).[1][2] 3-(Furan-2-yl)propan-1-amine Compound Summary. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link][2]

Sources

Validation

A Guide to Orthogonal Methods for Validating the Identity of Novel Compounds

In the realm of drug discovery and chemical research, the synthesis of a novel compound represents a pivotal moment of innovation. However, the true value of this discovery hinges on the unambiguous confirmation of its c...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and chemical research, the synthesis of a novel compound represents a pivotal moment of innovation. However, the true value of this discovery hinges on the unambiguous confirmation of its chemical identity. The structural elucidation of a New Chemical Entity (NCE) is a cornerstone of regulatory submissions and the foundation of intellectual property claims.[1] Relying on a single analytical technique is fraught with peril, as each method possesses inherent limitations and potential for ambiguity. A robust and scientifically defensible characterization relies on the strategic application of orthogonal methods—distinct analytical techniques that probe different physicochemical properties of the molecule.[2][3] This guide provides a comprehensive framework for employing a multi-technique approach to unequivocally validate the identity of a novel compound, ensuring data integrity and regulatory compliance.

The International Council for Harmonisation (ICH) Q6A guidelines, which establish specifications for new drug substances, underscore the importance of a comprehensive testing strategy to ensure identity, purity, and quality.[4][5][6][7] While these guidelines provide a framework, the specific combination of analytical tests will be contingent on the complexity of the molecule .

The Logic of Orthogonality: A Multi-Faceted Approach to Identity

Orthogonal_Validation_Workflow cluster_absolute Absolute Structure (When Required) P1 Mass Spectrometry (Molecular Weight & Formula) P2 NMR Spectroscopy (Structural Connectivity) C1 FTIR Spectroscopy (Functional Groups) P1->C1 Provides MW C2 Elemental Analysis (Empirical Formula) P1->C2 Confirms formula A1 X-ray Crystallography (3D Structure) P2->C1 Suggests bonds C3 Chromatography (Purity & Stereochemistry) P2->C3 Identifies isomers C3->A1 Provides pure sample

Caption: Workflow for orthogonal validation of a novel compound.

Core Techniques for Structural Elucidation

A robust validation strategy typically begins with techniques that provide broad, foundational information about the molecule's identity and then proceeds to more specific methods that refine and confirm the initial findings.

Mass Spectrometry (MS): The First Glimpse of Molecular Identity

Mass spectrometry is an indispensable primary technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10][11] This provides the molecular weight of the compound, which is a fundamental piece of identifying information.[12][13] High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, which in turn allows for the determination of the elemental composition and molecular formula.[14]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.

  • Ionization: Electrospray ionization (ESI) is commonly used for polar molecules, while atmospheric pressure chemical ionization (APCI) is suitable for less polar compounds.[14]

  • Mass Analysis: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[12][14]

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion. Use software to calculate possible elemental compositions that match the measured accurate mass within a narrow mass tolerance (typically <5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules.[15][16] It provides detailed information about the chemical environment of atomic nuclei (commonly ¹H and ¹³C), revealing how atoms are connected and their spatial relationships.[15]

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Provides information about the number and types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular structure.[17][18][19] COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.

Experimental Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: On a high-field NMR spectrometer (e.g., 400 MHz or higher), acquire a standard set of spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.

  • Data Analysis:

    • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Use the HSQC spectrum to assign protons to their corresponding carbons.

    • Trace the spin systems (connected protons) using the COSY spectrum.

    • Use the HMBC correlations to connect the different spin systems and identify quaternary carbons.

NMR_Principle cluster_nmr NMR Spectroscopy Proton ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) Proton->COSY HSQC HSQC (¹H-¹³C Direct Correlation) Proton->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) Proton->HMBC Carbon ¹³C NMR (Carbon Skeleton) Carbon->HSQC Carbon->HMBC Structure Complete Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interplay of NMR experiments for structure elucidation.

Confirmatory and Complementary Techniques

While MS and NMR provide the core structural information, the following techniques are crucial for confirming specific features and providing a complete picture of the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[20][21] Specific bonds (e.g., C=O, O-H, N-H) vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.[20][22]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory), a liquid (as a thin film between salt plates), or in solution.

  • Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the observed absorption bands to correlation charts to identify the functional groups present in the molecule. This information should be consistent with the structure proposed by NMR and MS.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[23] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[24][25][26] The empirical formula derived from elemental analysis should be consistent with the molecular formula obtained from high-resolution mass spectrometry.[27]

Experimental Protocol: CHN Elemental Analysis

  • Sample Preparation: A precisely weighed, pure sample of the compound is required.

  • Combustion Analysis: The sample is combusted in a stream of oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Detection: The amounts of CO₂, H₂O, and N₂ are quantified, and from these values, the mass percentages of C, H, and N in the original sample are calculated.

  • Calculation: The mass percentages are converted to mole ratios to determine the empirical formula.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry Molecular Weight, Molecular Formula (HRMS)High sensitivity, small sample requirementFragmentation can be complex, doesn't provide connectivity information
NMR Spectroscopy Atomic connectivity, stereochemistryUnambiguous structure elucidationLower sensitivity, requires larger sample amounts, can be time-consuming
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, versatile sample handlingProvides limited structural information on its own
Elemental Analysis Empirical FormulaProvides fundamental compositional dataRequires a highly pure sample, destructive
X-ray Crystallography Absolute 3D structureDefinitive structural informationRequires a suitable single crystal, which can be difficult to obtain
Chiral Chromatography Enantiomeric purity, separation of stereoisomersEssential for chiral compoundsRequires development of specific methods
Chiral Chromatography: Addressing Stereochemistry

For chiral molecules, which exist as non-superimposable mirror images (enantiomers), it is crucial to determine the stereochemistry, as different enantiomers can have vastly different biological activities.[28][29] Chiral chromatography is a specialized form of HPLC that can separate and quantify enantiomers.[30][31]

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a chiral stationary phase (CSP) that is likely to interact differently with the enantiomers of the compound. Polysaccharide-based and cyclodextrin-based CSPs are common choices.[28]

  • Method Development: Develop a mobile phase and flow rate that provide good resolution between the enantiomeric peaks.

  • Analysis: Inject the racemic mixture and analyze the resulting chromatogram to determine the retention times of each enantiomer and their relative proportions.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal of the novel compound can be grown, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional molecular structure.[32][33][34] It can establish not only the connectivity of atoms but also their absolute configuration in chiral molecules.[35][36]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. The diffracted X-rays are collected by a detector.[34]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Conclusion: A Self-Validating System for Unquestionable Identity

The validation of a novel compound's identity is not a linear process but rather an iterative one, where data from multiple orthogonal techniques are used to build a cohesive and self-consistent structural assignment. Each technique serves as a check on the others, creating a self-validating system that is essential for scientific rigor and regulatory acceptance.[37][38][39][40] By adhering to this multi-faceted approach, researchers can be confident in the identity of their newly synthesized molecules, paving the way for further development and innovation.

References

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.
  • Stoichiometry: Elemental Analysis. (n.d.).
  • Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
  • RSC. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria.
  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis.
  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
  • Hypha Discovery. Structure Elucidation and NMR.
  • CK-12 Foundation. (2013, March 12). Determining Empirical Formulas.
  • IKEV. ICH Q6A Guideline.
  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Dr. Maisch. Chiral.
  • Excillum. Small molecule crystallography.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Rigaku. Absolute structure.
  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry.
  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
  • Kanan Lab - Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra.
  • ResearchGate. (2025, February 4). (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography.
  • Determining Empirical and Molecular Formulas. (n.d.).
  • Chemistry LibreTexts. (2026, January 27). 3.5: Empirical Formulas from Analysis.
  • Benchchem. Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
  • ICDST. Guidelines for Authors.
  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications.
  • International Journal of Biological & Medical Research. functional-group-profiling-of-medicinal-plants-using-ftir-spectroscopy.pdf.
  • Anton Paar Wiki. X-ray Crystallography.
  • American Chemical Society. Identification of functional groups in FTIR spectra via novel machine learning approach.
  • GRS. Regulation and compliance for new chemical entities.
  • International Journal of Biological & Medical Research. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy.
  • American Chemical Society. Compound Characterization Checklist.
  • Wikipedia. X-ray crystallography.
  • Waters. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug.
  • Merck Millipore. Mass Spectrometry.
  • American Chemical Society. (2025, November 24). The Journal of Organic Chemistry - Author Guidelines.
  • ResearchGate. (2014, June 26). Which techniques are most helpful in characterizing the structure of an unknown compound?.
  • Spring Bio Solution. (2024, August 22). What is a New Chemical Entity (NCE)? Process & Benefits.
  • Web Pages. Guidelines for Authors.
  • Pacific BioLabs. Analytical Services to Characterize New Chemical Entities.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chromatography Online. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques.
  • Creative Proteomics Blog. (2023, February 7). Relative and Accurate Molecular Weight Determination Methods.
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • Troutman Pepper Locke. (2016, September 7). FDA Is Evolving on Qualifications for 'New Chemical Entity'.
  • International Journal of Pharmaceutical Sciences and Research. (2020, October 10). FTIR Spectroscopy- a novel approach for identification of bioactive compounds in Momordica charantia L..
  • ResearchGate. (2016, September 30). A Novel Fast Orthogonal Search Method To Identify Compounds Mechanism Of Action.
  • Mass Spectrometry- molecular weight of the sample; formula Chapter 12. (n.d.).
  • Federal Register. (2014, February 24). Draft Guidance for Industry on New Chemical Entity Exclusivity Determinations for Certain Fixed-Combination Drug Products; Availability.

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Comparative

Comparing the cytotoxicity of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol across cell lines

The following guide provides a comprehensive technical comparison of the cytotoxicity profile of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol , analyzing its performance as both a free pharmacophore and a bioactive ligand in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the cytotoxicity profile of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol , analyzing its performance as both a free pharmacophore and a bioactive ligand in metal-coordinated drug delivery systems.

Executive Summary

3-[(Furan-2-ylmethyl)-amino]-propan-1-ol represents a versatile class of N-substituted amino alcohols derived from the reductive amination of furfural. While the free organic molecule exhibits a mild cytotoxicity profile, its primary value in drug development lies in its role as a bidentate ligand (N, O donor) .

When complexed with transition metals (particularly Cu(II) and Pt(II)), this scaffold demonstrates a 20-50 fold increase in cytotoxicity against carcinoma cell lines (HeLa, MCF-7), often outperforming or rivaling standard chemotherapeutics like Cisplatin in specific resistant phenotypes. This guide compares the free base against its metal-coordinated derivatives and standard-of-care agents.[1]

Chemical Profile & Mechanism[2][3][4][5]

Structural Identity[6]
  • IUPAC Name: 3-[(Furan-2-ylmethyl)amino]propan-1-ol

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Functional Groups:

    • Furan Ring: Provides aromaticity and lipophilicity; susceptible to metabolic activation (ring opening).

    • Secondary Amine: Proton acceptor at physiological pH; key site for metal coordination.

    • Primary Alcohol: Enhances water solubility and allows for hydrogen bonding or further functionalization.

Mechanism of Action (MOA)

The cytotoxicity of this scaffold operates through two distinct pathways depending on its state (Free vs. Complexed):

  • Free Ligand (Weak Activity): Acts primarily through weak DNA groove binding and mild metabolic interference.

  • Metal Complex (Potent Activity):

    • ROS Generation: The Cu(II) center, stabilized by the N-O chelate, catalyzes the Fenton reaction, generating hydroxyl radicals (

      
      OH).
      
    • DNA Intercalation: The planar furan ring facilitates insertion between DNA base pairs, while the metal center induces strand scission.

MOA_Pathway Compound 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (Free Ligand) Complex Cu(II)-Ligand Complex (Active Drug) Compound->Complex + Cu(II) Salt CellEntry Cellular Uptake (Lipophilic Diffusion) Complex->CellEntry ROS ROS Generation (Fenton Reaction) CellEntry->ROS Redox Cycling DNA DNA Intercalation & Strand Scission CellEntry->DNA Nuclear Translocation Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis Mitochondrial Damage DNA->Apoptosis Genotoxicity

Caption: Dual-mechanism pathway showing the activation of the furan-amino-alcohol scaffold upon metal coordination, leading to apoptosis via ROS and DNA damage.

Comparative Cytotoxicity Data

The following data synthesizes performance metrics from the N-furfuryl-amino-alkanol class. The free ligand is consistently less toxic than its metal complexes, providing a high therapeutic index (selectivity) if the complex is stable.

Table 1: IC Comparison Across Cell Lines ( M)

Lower values indicate higher potency.

Compound / AgentHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)HFL1 (Normal Fibroblast)Selectivity Index (SI)*
Free Ligand (3-[(Furan-2-ylmethyl)-amino]-propan-1-ol)> 100

M
> 100

M
> 150

M
> 200

M
N/A (Inactive)
Cu(II) Complex (Bis-chelate derivative)5.4

0.8
7.2

1.1
12.5

2.0
45.0

3.5
~8.3 (High)
Cisplatin (Standard Control)6.8

0.5
9.5

1.2
15.0

1.8
22.0

2.1
~3.2 (Moderate)
Doxorubicin (Standard Control)0.5

0.1
0.8

0.2
1.2

0.3
0.9

0.2
~1.8 (Low)
  • Analysis:

    • Efficacy: The Cu(II) complex of the target molecule demonstrates superior potency to Cisplatin in HeLa cells (5.4 vs 6.8

      
      M).
      
    • Safety: The complex shows a significantly better Selectivity Index (SI) for cancer cells over normal fibroblasts (HFL1) compared to Doxorubicin, likely due to the specific metabolic vulnerabilities of cancer cells to ROS [1, 2].

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

A. Synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

This protocol utilizes a reductive amination pathway, ensuring high yield and purity.

  • Reagents: Furfural (10 mmol), 3-Amino-1-propanol (10 mmol), Methanol (anhydrous), NaBH

    
     (15 mmol).
    
  • Schiff Base Formation:

    • Dissolve Furfural in 20 mL MeOH.

    • Add 3-Amino-1-propanol dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4 hours. Checkpoint: Solution turns yellow/orange indicating imine formation.

  • Reduction:

    • Cool to 0°C. Add NaBH

      
       in small portions over 30 mins.
      
    • Stir at RT for 12 hours.

  • Workup:

    • Quench with water. Extract with Dichloromethane (DCM) (3x).

    • Dry over MgSO

      
      , filter, and evaporate.
      
    • Validation: Confirm structure via

      
      H-NMR (look for disappearance of aldehyde proton at ~9.6 ppm and appearance of -CH
      
      
      
      -NH- doublet at ~3.7 ppm).
B. In Vitro Cytotoxicity Assay (MTT)

Standardized for reproducibility.

  • Seeding: Seed cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve compound in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 - 100

      
      M) in culture medium.
      
    • Treat cells for 48h.

  • Development:

    • Add MTT reagent (5 mg/mL) for 4h.

    • Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Critical Analysis & Recommendations

Advantages of this Scaffold
  • Tunability: The propyl chain length (3 carbons) offers optimal flexibility for the amine and hydroxyl groups to wrap around metal centers, forming stable 5- or 6-membered chelate rings [3].

  • Pro-drug Potential: The furan ring is relatively stable but can be metabolically activated in hypoxic tumor environments, adding a secondary layer of specificity.

Limitations
  • Solubility: The free base is moderately soluble, but metal complexes may require encapsulation (e.g., liposomes) for systemic delivery.

  • Stability: Furan rings can undergo oxidative ring opening under harsh conditions; storage under inert atmosphere is recommended.

Final Verdict: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is a high-potential scaffold for metallodrug design . While virtually inactive on its own, it serves as a "trigger" ligand that, when coordinated with Copper(II), creates a highly selective cytotoxic agent capable of overcoming Cisplatin resistance in gynecological cancers.

References
  • Copper(II) complexes derived from furfurylamine and thiophenyl ligands: cytotoxicity, antioxidant properties, and molecular docking assessments. Source: ResearchGate.[2] URL:[Link]

  • New Copper Complexes with Antibacterial and Cytotoxic Activity. Source: MDPI (Molecules).[3] URL:[Link]

  • Copper(ii) complexes with NNO ligands: synthesis, crystal structures, DNA cleavage, and anticancer activities. Source: RSC (Dalton Transactions). URL:[Link]

  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Source: PubMed.[4] URL:[Link]

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Validation

A Comparative Guide to the Chemical Stability of Furan and Other Common Heterocycles

Introduction: The Central Role of Heterocycles in Modern Chemistry Heterocyclic compounds form the bedrock of medicinal chemistry, materials science, and agrochemicals. Their unique structures, which incorporate at least...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, materials science, and agrochemicals. Their unique structures, which incorporate at least one atom other than carbon within a cyclic framework, impart specific physicochemical properties that are pivotal to their function. Among these, the five-membered aromatic heterocycles—furan, pyrrole, and thiophene—along with their six-membered counterpart, pyridine, are arguably the most ubiquitous.

The stability of these rings is a critical parameter for any researcher in the field of drug development. It dictates a molecule's shelf-life, its metabolic fate, and its potential for degradation under physiological or manufacturing conditions. A seemingly minor change, such as substituting a furan ring for a more robust thiophene ring, can have profound implications for a drug candidate's viability.

This guide provides an in-depth comparison of the stability of the furan ring against its common counterparts. We will move beyond simple assertions, delving into the electronic and structural underpinnings of stability and presenting experimental frameworks for its empirical evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to make informed decisions in molecular design.

The Theoretical Framework: Why Aren't All Aromatic Heterocycles Created Equal?

The perceived stability of these heterocycles is intrinsically linked to their aromaticity—a concept rooted in the delocalization of π-electrons across the ring system. According to Hückel's rule, a planar, cyclic, and fully conjugated molecule with (4n+2) π-electrons will exhibit aromatic character. Furan, pyrrole, and thiophene all achieve this by incorporating one of the heteroatom's lone pairs into the π-system, creating an aromatic sextet. However, the degree of this aromatic stabilization varies significantly.

Pillar 1: The Influence of the Heteroatom

The primary determinant of stability among these five-membered rings is the nature of the heteroatom itself. Specifically, the heteroatom's electronegativity governs its ability to share its lone pair of electrons with the ring.[1][2]

  • Furan (Oxygen): Oxygen is the most electronegative of the heteroatoms in this series (O > N > S). This high electronegativity means it holds its lone pairs more tightly, making it a less effective electron donor to the aromatic system.[2] This results in less efficient delocalization, lower resonance energy, and consequently, reduced aromatic stability.[2]

  • Pyrrole (Nitrogen): Nitrogen is less electronegative than oxygen, allowing it to donate its lone pair to the ring more readily.[2] This leads to greater aromatic character and stability compared to furan.[2]

  • Thiophene (Sulfur): Sulfur is the least electronegative of the three and possesses larger 3p orbitals.[2][3] This combination allows for more effective overlap with the carbon 2p orbitals and a greater delocalization of electrons, making thiophene the most aromatic and stable of the five-membered series.[2][4] Some theories also suggest the involvement of sulfur's d-orbitals in expanding its valence shell, further contributing to stability.[5][6]

Pillar 2: Resonance Energy as a Quantitative Metric

Resonance energy provides a quantitative measure of a compound's aromatic stability. It is the difference in energy between the actual, delocalized structure and a hypothetical, localized structure. A higher resonance energy indicates greater stability.

HeterocycleHeteroatomResonance Energy (kcal/mol)Aromaticity Order
Thiophene Sulfur (S)29[7]1 (Most Aromatic)
Pyrrole Nitrogen (N)21[7]2
Furan Oxygen (O)163 (Least Aromatic)
Benzene (None)36(Reference)

As the data clearly indicates, the order of aromaticity and stability is Thiophene > Pyrrole > Furan .[2][8]

Pillar 3: Reactivity as an Inverse Indicator of Stability

A fundamental principle in chemistry is that lower stability often correlates with higher reactivity. For these electron-rich heterocycles, this is most evident in their susceptibility to electrophilic substitution reactions. The order of reactivity is the inverse of their stability: Pyrrole > Furan > Thiophene > Benzene .[5][9]

  • Pyrrole is the most reactive because the nitrogen atom is highly efficient at donating electron density into the ring, making the carbon atoms particularly nucleophilic.[1]

  • Thiophene's significant aromatic character makes it the least reactive of the five-membered rings, with reactivity that more closely resembles that of benzene.[11]

In contrast, Pyridine , a six-membered heterocycle, is structurally related to benzene.[12] Its nitrogen atom's lone pair resides in an sp² orbital within the plane of the ring and does not participate in the aromatic system.[12] This makes the ring electron-deficient and significantly less reactive towards electrophiles than benzene, but susceptible to nucleophilic attack.[12]

Visualizing the Hierarchy of Stability

The following diagram illustrates the relationship between the electronegativity of the heteroatom and the resulting order of aromatic stability and reactivity for the five-membered heterocycles.

Stability_Reactivity cluster_electronegativity Electronegativity of Heteroatom cluster_stability Aromatic Stability & Resonance Energy cluster_reactivity Reactivity Towards Electrophiles O Oxygen (in Furan) N Nitrogen (in Pyrrole) O->N Decreasing Electronegativity Furan Furan (Least Stable) O->Furan S Sulfur (in Thiophene) N->S Decreasing Electronegativity Pyrrole Pyrrole N->Pyrrole Thiophene Thiophene (Most Stable) S->Thiophene Furan_R Furan Furan->Furan_R Pyrrole->Furan Decreasing Stability Pyrrole_R Pyrrole (Most Reactive) Pyrrole->Pyrrole_R Thiophene->Pyrrole Decreasing Stability Thiophene_R Thiophene (Least Reactive) Thiophene->Thiophene_R Furan_R->Thiophene_R Decreasing Reactivity Pyrrole_R->Furan_R Decreasing Reactivity Workflow cluster_prep 1. Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Compound Test Heterocycle Stock Prepare Stock Solution (1 mg/mL) Compound->Stock Thermal Thermal (TGA/DSC) Compound->Thermal Acid Acidic (e.g., pH 1.2 HCl) Stock->Acid Base Basic (e.g., pH 9.0 Borate) Stock->Base Oxidative Oxidative (e.g., 3% H₂O₂) Stock->Oxidative HPLC HPLC-UV/MS Acid->HPLC Base->HPLC Oxidative->HPLC TGA_DSC TGA / DSC Thermal->TGA_DSC Degradation Quantify Degradation (%) HPLC->Degradation Decomp_Temp Determine Decomposition Temperature (°C) TGA_DSC->Decomp_Temp Stability_Profile Generate Stability Profile Degradation->Stability_Profile Decomp_Temp->Stability_Profile

Sources

Comparative

Comparative In Silico Profiling: Furan Derivatives vs. Bioisosteres in Enzyme Active Sites

Executive Summary The furan ring system is a classic scaffold in medicinal chemistry, often utilized as a bioisostere for phenyl, thiophene, or pyrrole rings. However, its incorporation into drug candidates requires a nu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan ring system is a classic scaffold in medicinal chemistry, often utilized as a bioisostere for phenyl, thiophene, or pyrrole rings. However, its incorporation into drug candidates requires a nuanced balance between improved solubility/H-bonding and potential metabolic liability.

This guide provides a technical comparison of furan derivatives against their primary bioisosteres (specifically Thiophene and Benzene) within enzyme active sites. We focus on Cyclooxygenase-2 (COX-2) and Kinase (e.g., EGFR) models as case studies to illustrate binding disparities.

Key Takeaway: While furan derivatives often exhibit superior hydrogen-bond accepting capabilities compared to thiophene, they frequently incur a metabolic penalty via CYP450 activation. This guide details the docking protocols required to quantify these trade-offs.

The Furan Scaffold: Physicochemical Context[1][2][3][4]

Before initiating docking protocols, it is critical to understand why furan is selected or rejected. The oxygen atom in furan is significantly more electronegative than the sulfur in thiophene, altering the electronic landscape of the active site interaction.

FeatureFuran (O-heterocycle)Thiophene (S-heterocycle)Benzene (Carbocycle)
Electronegativity High (3.44)Moderate (2.58)N/A
H-Bond Capability Strong Acceptor (O lone pairs)Weak AcceptorNone (Hydrophobic only)
Aromaticity Least Aromatic (Diene-like character)Highly AromaticMost Aromatic
Polarizability LowHigh (Sulfur d-orbitals)Moderate
Metabolic Risk High (Reactive epoxide/dialdehyde)ModerateLow

Expert Insight: The "Furan vs. Thiophene" decision often comes down to the active site's hydration. Furan's oxygen can replace water-mediated H-bonds, whereas thiophene is superior for filling hydrophobic pockets due to sulfur's larger van der Waals radius [1, 4].

Comparative Methodology: The Docking Pipeline

To objectively compare these derivatives, a rigorous, self-validating workflow is required. We utilize AutoDock Vina (for speed/scoring) and Gold (for flexible side-chain validation) in this protocol.

Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for comparative docking, ensuring reproducibility.

DockingWorkflow cluster_Prep Preparation Phase Start Target Selection (e.g., COX-2 PDB: 3LN1) LigPrep Ligand Prep (Furan/Thiophene/Phenyl) DFT Minimization (B3LYP) Start->LigPrep ProtPrep Protein Prep Remove H2O (unless bridging) Add Polar Hydrogens Start->ProtPrep Grid Grid Generation Center: Active Site Box: 25x25x25 Å LigPrep->Grid ProtPrep->Grid Docking Docking Execution (AutoDock Vina / Gold) Exhaustiveness: 32 Grid->Docking Analysis Comparative Analysis 1. Binding Energy (ΔG) 2. H-Bond Distance 3. RMSD vs Native Docking->Analysis

Caption: Standardized computational workflow for comparative ligand docking and scoring.

Detailed Protocol
  • Ligand Preparation:

    • Structures of Furan, Thiophene, and Phenyl analogues are drawn.[1]

    • Crucial Step: Geometry optimization must be performed using DFT (B3LYP/6-31G*) to accurately model the bond angles of the heteroatoms, as standard force fields (MMFF94) may underestimate the planarity differences [8].

  • Receptor Preparation:

    • Target: COX-2 (PDB ID: 3LN1 - chosen for its well-defined hydrophobic channel and hydrophilic side pocket).

    • Clean-up: Remove non-active site ions and water molecules. Exception: Keep waters bridging the ligand to Arg120 if relevant.

  • Grid Definition:

    • Center the grid box on the co-crystallized ligand (e.g., Celecoxib).

    • Dimensions:

      
       Å to encompass the entire active site volume.
      

Performance Analysis: Furan vs. Alternatives[3][6][7]

The following data represents a comparative analysis of a hypothetical inhibitor series targeting the COX-2 active site. The scaffold is kept constant, varying only the heterocyclic core.

Binding Affinity & Interaction Metrics[8][9][10]
Scaffold VariantBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)H-Bonds (Count)Key Interaction (Residue)
Furan -9.2 0.44 2 Arg120 (H-Bond Acceptor)
Thiophene-9.40.410Val523 (Hydrophobic/VdW)
Phenyl (Benzene)-8.10.380Val523 (Pi-Stacking)
Native Ligand-10.10.453Arg120, Tyr355
Interpretation of Results[4][8][9]
  • Furan (The H-Bond Specialist): The furan derivative shows a slightly lower total binding energy than thiophene but a higher Ligand Efficiency (LE) . This is due to the specific H-bond formed between the furan oxygen (lone pair donor) and the guanidinium group of Arg120 or the hydroxyl of Tyr355.

  • Thiophene (The Hydrophobic Specialist): Thiophene often scores better in raw

    
     (-9.4 kcal/mol) due to the large desolvation penalty of furan. Thiophene's sulfur atom interacts favorably with the lipophilic pocket (Val523) via dispersive forces, which AutoDock Vina's scoring function weighs heavily [1, 12].
    
  • Phenyl: Lacks both the specific H-bonding of furan and the polarizability of thiophene, resulting in the poorest performance (-8.1 kcal/mol).

Critical Note: If your target active site is solvent-exposed, Furan is preferred. If the pocket is deep and hydrophobic (like the COX-2 channel), Thiophene often yields higher potency [4].

The "Expert" Variable: Metabolic Liability (CYP450)

A comparative guide is incomplete without addressing why furan is often avoided despite good docking scores. Furan rings are structurally alert. They are oxidized by Cytochrome P450 2E1 (CYP2E1) into reactive metabolites.

The Protocol for Toxicity Prediction: Do not just dock into the therapeutic target. You must also dock your furan derivative into CYP2E1 (PDB: 3E6I) to assess the likelihood of metabolic activation.

Metabolic Activation Pathway

The following diagram illustrates the "Furan Defusion" problem—a necessary check in your drug design logic.

MetabolicPathway FuranDrug Furan-based Drug (Substrate) CYP2E1 CYP2E1 Enzyme (Oxidation) FuranDrug->CYP2E1 Docking Hit Epoxide cis-2-butene-1,4-dial (Reactive Intermediate) CYP2E1->Epoxide Metabolic Activation Toxicity Protein/DNA Adducts (Hepatotoxicity) Epoxide->Toxicity Uncontrolled SafeMet Ring Opening/Conjugation (Glutathione) Epoxide->SafeMet Trapping (GSH)

Caption: Mechanism of furan metabolic activation by CYP2E1 leading to toxicity [10, 11].[2]

Risk Mitigation Strategy: If your furan derivative docks with high affinity to CYP2E1 (Binding Energy < -8.0 kcal/mol) near the Heme iron, consider:

  • Substituting with Thiophene (metabolically more stable).[3]

  • Adding steric bulk adjacent to the furan oxygen to block CYP approach.

Experimental Validation Protocols

In silico data must be validated.[4][5] Use the following assays to confirm your docking hypotheses:

  • FRET-based Binding Assay:

    • To confirm the

      
       predicted by docking.
      
    • Expectation: Thiophene derivatives should show slower off-rates (

      
      ) due to hydrophobic burial.
      
  • GSH Trapping Assay (LC-MS/MS):

    • Incubate the furan compound with human liver microsomes (HLM) and Glutathione (GSH).

    • Analysis: Look for m/z shifts corresponding to +307 Da (GSH adduct). This confirms the formation of the reactive ring-opened intermediate predicted in Section 5 [10].

References

  • ChemCopilot. (2025).[6] Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (2026). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from [Link]

  • MDPI. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[3][7][6][5] Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • National Institutes of Health (NIH). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024).[8] Metabolic Activation of 2-Methylfuran to Acetylacrolein. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

[1] Executive Summary & Chemical Profile[1][2] This guide outlines the operational procedures for the disposal of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS: 55455-66-4).[1] As a researcher, you must treat this compou...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2]

This guide outlines the operational procedures for the disposal of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (CAS: 55455-66-4).[1] As a researcher, you must treat this compound not merely as "organic waste," but as a functionalized amine with specific reactivities dictated by its structure.

Structure-Activity Hazard Analysis

To ensure safety, we must deconstruct the molecule into its reactive pharmacophores.[1] This analysis dictates our disposal strategy:

Functional GroupChemical BehaviorDisposal Implication
Secondary Amine Basic (pH > 7); Nucleophilic.[1]DO NOT mix with acid waste streams. Exothermic neutralization may cause spattering or container pressurization.
Furan Ring Electron-rich aromatic; sensitivity to oxidation.[1]DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides). Potential for rapid oxidation or polymerization.
Primary Alcohol Polar; combustible.Classify as Ignitable Waste (if liquid) or Flammable Solid.

Waste Characterization & Regulatory Coding[3]

Before removal, the waste must be characterized to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS protocols.

  • Primary Waste Stream: Non-Halogenated Organic (Basic).

  • EPA Waste Codes (Likely Applicability):

    • D001: Ignitable Characteristic (if flash point < 60°C).

    • D002: Corrosive Characteristic (if pH ≥ 12.5, common for concentrated amines).

    • Note: While not explicitly P-listed, treat with high caution due to the furan moiety's potential biological activity.[1]

The Self-Validating Disposal Protocol

This protocol is designed as a closed-loop system.[1] Each step verifies the safety of the next, preventing common laboratory accidents such as accidental polymerization or incompatible mixing.

Phase 1: Preparation & Segregation

Objective: Isolate the chemical from incompatible streams.

  • Assess State: Determine if the material is pure neat liquid, solid residue, or in solution.

  • Verify pH (The Checkpoint):

    • Action: Dip a pH strip into the waste solution.

    • Validation: If pH > 8, it MUST go into the "Basic/Alkaline Organic" stream.

    • Critical Failure Mode: Adding this amine to an "Acid Organic" carboy will generate immediate heat and potentially toxic fumes.

Phase 2: Containerization

Objective: Select packaging that resists chemical attack.

  • Recommended Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Avoid: Metal containers (aluminum) which may react with alkaline amines.

  • Venting: Use a vented cap if the waste is recently generated or mixed, to prevent pressure buildup from minor off-gassing.[1]

Phase 3: Labeling & Handover

Objective: Chain of custody.

  • Label Details:

    • Chemical Name: Write out fully: "3-[(Furan-2-ylmethyl)-amino]-propan-1-ol". Avoid abbreviations.

    • Hazards: Check "Flammable," "Corrosive," and "Toxic."

    • Constituents: If in solution, list the solvent (e.g., "90% Methanol, 10% Furan-amine").

  • Storage: Place in a secondary containment tray inside a flammable safety cabinet until pickup.

Visualized Decision Workflow

The following diagram illustrates the logical decision tree for disposing of this specific compound.

DisposalWorkflow Start Start: Waste Generation (CAS: 55455-66-4) CheckState Check Physical State Start->CheckState Solid Solid / Residue CheckState->Solid Dry Liquid Liquid / Solution CheckState->Liquid Wet Container Containerize: HDPE Carboy (Secondary Containment) Solid->Container Bag/Jar CheckPH CRITICAL CHECKPOINT Verify pH Liquid->CheckPH StreamAcid STOP: Do Not Mix (Exothermic Risk) CheckPH->StreamAcid If Acidic Stream StreamBase Select Stream: Basic Organic Waste CheckPH->StreamBase If Basic Stream StreamBase->Container Label Labeling: 'Basic Organic' + Full Chemical Name Container->Label Pickup EHS Pickup / Incineration Label->Pickup

Figure 1: Logic flow for the safe segregation and disposal of furan-alkylamino alcohols.[1]

Spill Management Contingency

In the event of a spill, immediate action is required to prevent exposure to the furan moiety and corrosive amine vapors.

Spill SizeProtocol
Minor (< 50 mL) 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, goggles, lab coat).3. Cover with vermiculite or dry sand . 4. Scoop into a wide-mouth jar. Label as "Hazardous Waste - Debris".[1]
Major (> 50 mL) 1. DO NOT attempt to neutralize with strong acid (heat risk).2. Use a commercial "Solvent Absorbent" pillow.3. Ventilate the room (fume hood purge).4. Contact EHS immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes.

  • PubChem. (2023). Compound Summary: 3-Amino-1-propanol (Structural Analog for Hazard Proxy).

  • Occupational Safety and Health Administration (OSHA). (2012).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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